Product packaging for 1-phenyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 876-93-7)

1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2837354
CAS No.: 876-93-7
M. Wt: 160.176
InChI Key: XODZKIFTJBMDRO-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrazol-5-ol is a versatile pyrazole-based building block of high interest in medicinal chemistry and drug discovery research. This compound serves as a fundamental precursor for the synthesis of a wide array of biologically active molecules. Its significance is demonstrated in the development of novel compounds with potent antimicrobial and anticancer activities. Researchers have used this core structure to create derivatives active against challenging bacterial strains. For instance, synthesized pyrazolone compounds have shown promising activity against both Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, this chemical scaffold is valuable in anticancer research. Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Specific bis-pyrazol-5-ol compounds have demonstrated significant activity against colorectal carcinoma (RKO) cells, inducing cell death through p53-mediated apoptosis pathways . The compound's utility extends to antioxidant research, with some derivatives exhibiting potent radical scavenging capabilities that surpass standard antioxidants like ascorbic acid in DPPH assays . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B2837354 1-phenyl-1H-pyrazol-5-ol CAS No. 876-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGQKHPPSSCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-93-7
Record name 1-phenyl-1H-pyrazol-5-ol
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Foundational & Exploratory

synthesis of 1-phenyl-1H-pyrazol-5-ol from phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol from Phenylhydrazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal heterocyclic compound widely known in the pharmaceutical industry as Edaravone. The synthesis is achieved through the classic Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate. This document delves into the underlying reaction mechanism, offers a detailed, scalable solvent-free experimental protocol, discusses process optimization and troubleshooting, outlines robust analytical characterization techniques, and emphasizes critical safety considerations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

1-Phenyl-3-methyl-5-pyrazolone (PMP), commonly known as Edaravone, is a potent free radical scavenger.[1] It is a prominent structural motif found in numerous pharmaceutically active compounds and is used clinically to treat amyotrophic lateral sclerosis (ALS) and to aid recovery following an ischemic stroke.[1][2] The synthesis of Edaravone is a frequently cited example of heterocycle synthesis, typically achieved by the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][3] This reaction, a variant of the Knorr pyrazole synthesis, is valued for its efficiency, high yields, and the pharmaceutical importance of its product.[4] This guide provides an expert-level walkthrough of its synthesis, from foundational principles to practical execution and analysis.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The formation of this compound from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[5][6] The reaction proceeds through a well-defined pathway characterized by high regioselectivity.

The mechanism can be elucidated in the following steps[1][3]:

  • Nucleophilic Attack and Hydrazone Formation : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of phenylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. The ketone is significantly more reactive towards nucleophiles than the ester moiety.[3] This is followed by dehydration to form a stable phenylhydrazone intermediate.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety, now part of the hydrazone, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group.

  • Elimination : This cyclization step results in a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

The overall reaction is a condensation-cyclization sequence that reliably produces the pyrazolone core structure with high efficiency.[1]

Tautomerism in Pyrazolones

It is critical to recognize that this compound exists in multiple tautomeric forms, including the keto (CH) and enol (OH) forms, which contribute to its chemical properties and reactivity.[3][4] While often drawn as the keto tautomer, the enol form is significant as it confers aromaticity to the pyrazole ring.[4] The compound's acidic methylene protons and basic imine-like nitrogen give it an amphoteric character.[3]

Detailed Experimental Protocol (Solvent-Free)

This section details a highly efficient, scalable, and solvent-free protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adapted from established literature.[1] This method is notable for its quantitative yield and environmental advantages.

Reagent and Equipment Data
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.Moles (mol)Amount UsedGrade/Notes
PhenylhydrazineC₆H₈N₂108.141.00.2019.66 mL (21.63 g)Reagent Grade
Ethyl AcetoacetateC₆H₁₀O₃130.141.10.2228.1 mL (28.63 g)Reagent Grade
Diethyl Ether(C₂H₅)₂O74.12--~20 mLFor washing
Equipment
Round-bottom flask100 mLOne-necked
Magnetic stirrer & stir bar
Ice-water bathFor initial cooling
Heating mantle/Oil bathFor temperature control
Rotary evaporatorFor removal of volatiles
Step-by-Step Synthesis Workflow

The experimental workflow is a streamlined process from reagent addition to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep 1. Prepare Reagents & Glassware setup 2. Set up Flask in Ice Bath prep->setup add_eaa 3. Add Ethyl Acetoacetate to Flask add_ph 4. Add Phenylhydrazine Dropwise (0°C) add_eaa->add_ph heat1 5. Heat at 80°C for 1 hour add_ph->heat1 heat2 6. Heat at 90°C for 30 minutes heat1->heat2 strip 7. Vacuum Strip Volatiles heat2->strip wash 8. Wash Solid with Diethyl Ether strip->wash dry 9. Dry Final Product wash->dry char 10. Characterize Product (MP, NMR, IR) dry->char

Caption: Experimental workflow for the synthesis of this compound.

Protocol
  • Preparation : Place ethyl acetoacetate (28.1 mL, 0.22 mol) into a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar.

  • Initial Cooling : Immerse the flask in an ice-water bath to cool the contents to 0°C.[1]

  • Reagent Addition : While stirring, add phenylhydrazine (19.66 mL, 0.20 mol) dropwise to the cooled ethyl acetoacetate at a rate of approximately 1 mL/min. The initial addition can be slightly exothermic.[1][3]

  • Reaction Heating : After the addition is complete, securely cap the flask. Remove the ice bath and transfer the flask to a heating mantle or oil bath. Heat the reaction mixture at 80°C for 1 hour, followed by an increase in temperature to 90°C for an additional 30 minutes.[1]

  • Work-up and Isolation : After the heating period, allow the mixture to cool slightly. Remove any residual water, ethanol, and excess ethyl acetoacetate by vacuum stripping on a rotary evaporator.[1]

  • Purification : The resulting solid is washed with diethyl ether (~20 mL) to remove non-polar impurities, yielding a pale yellow solid.[1]

  • Drying : The product is dried to obtain the final 1-phenyl-3-methyl-5-pyrazolone. The reported yield for this solvent-free method approaches 100%.[1]

Process Optimization and Troubleshooting

While the solvent-free method is highly effective, alternative protocols and optimization strategies exist, particularly for industrial-scale production.

  • Solvent Choice : Many procedures employ a solvent. Ethanol is commonly used, allowing the reaction to proceed under reflux for several hours.[7] Methanol is also a viable option.[8] The choice of solvent can affect reaction time, temperature control, and purification methods.

  • Catalysis : The reaction is often facilitated by an acid catalyst.[4][5] A few drops of glacial acetic acid can be used to promote the initial imine formation.[4] Some patented processes adjust the pH of the reaction mixture to between 5.0 and 6.5 using hydrochloric acid to optimize the reaction.[8]

  • Temperature Control : Careful temperature management is crucial. The initial addition of phenylhydrazine should be done at a low temperature (0-10°C) to control the initial exothermic reaction.[9] Subsequent heating drives the cyclization and dehydration steps to completion.

  • Troubleshooting :

    • Low Yield : May result from incomplete reaction or losses during work-up. Ensure sufficient reaction time and temperature. During recrystallization from solvents like ethanol, avoid using an excessive volume of solvent, as the product has moderate solubility.[3]

    • Oily Product : If the product separates as an oil instead of a solid, it may be due to impurities or improper work-up. Trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization.

    • Side Reactions : Uncontrolled conditions could potentially lead to side products. The primary reaction pathway is generally very robust, but ensuring the purity of starting materials is always good practice.

Analytical Characterization

Validation of the synthesized product's identity and purity is essential. The following are typical characterization data for 1-phenyl-3-methyl-5-pyrazolone.

  • Appearance : Pale yellow or white solid.[1]

  • Melting Point : 126-128 °C.[1]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

    • 2.18 (s, 3H, -CH₃)

    • 3.42 (s, 2H, -CH₂-)

    • 7.17 (t, 1H, Ar-H)

    • 7.38 (t, 2H, Ar-H)

    • 7.84 (d, 2H, Ar-H)[1]

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm): 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2.[1]

  • Infrared (IR) Spectroscopy : Key peaks would include C=O stretching for the ketone group, C=N stretching from the pyrazole ring, and C-H stretching from the aromatic and aliphatic groups.

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, especially for pharmaceutical applications.[10]

Advanced 2D NMR techniques such as HMBC and HSQC can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.[11]

Safety Precautions and Handling

Ensuring a safe laboratory environment is paramount when performing this synthesis due to the hazardous nature of the reagents.

  • Phenylhydrazine :

    • Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[12] It is a suspected carcinogen and mutagen, causes skin and serious eye irritation, and may cause an allergic skin reaction.[12] It is also combustible.

    • Handling : Always handle phenylhydrazine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] Avoid all contact and inhalation.

  • Ethyl Acetoacetate :

    • Hazards : Combustible liquid.[14] Can cause irritation upon contact.

    • Handling : Keep away from heat, sparks, and open flames. Ensure good ventilation. Standard PPE should be worn.[14]

  • General Procedures :

    • An emergency safety shower and eyewash station should be readily accessible.

    • All chemical waste should be disposed of according to institutional and local regulations. Do not pour waste down the drain.

By adhering to these safety protocols, the risks associated with this synthesis can be effectively managed.

Conclusion

The synthesis of this compound via the Knorr condensation of phenylhydrazine and ethyl acetoacetate is a robust, high-yielding, and fundamentally important reaction in medicinal and heterocyclic chemistry. The solvent-free protocol presented offers an efficient and environmentally conscious approach suitable for laboratory-scale synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines will ensure the successful and safe production of this valuable pharmaceutical compound.

References

1-phenyl-1H-pyrazol-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.[1][2] Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).[2][3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.

Chemical Identity and Structural Elucidation

The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.[1][2] This arrangement is crucial for its chemical behavior and biological activity.

IdentifierValueSource
IUPAC Name 5-methyl-2-phenyl-1H-pyrazol-3-one[5]
Synonyms Edaravone, Phenylmethylpyrazolone, MCI-186[5]
CAS Number 89-25-8[6]
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Prototropic Tautomerism: A Key Feature

A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. 3-Methyl-1-phenyl-1H-pyrazol-5-ol exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[7][8] The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[9] In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[9] This tautomeric flexibility is integral to its reactivity and biological function.

tautomerism cluster_OH OH-form (A) cluster_CH CH-form (B) cluster_NH NH-form (C) OH 1-phenyl-3-methyl-1H-pyrazol-5-ol CH 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one OH->CH Equilibrium NH 1-phenyl-3-methyl-1,2-dihydro-3H-pyrazol-3-one OH->NH Equilibrium CH->NH Equilibrium synthesis reagents Phenylhydrazine + Ethyl Acetoacetate dissolve Dissolve in Methanol reagents->dissolve ph_adjust Adjust pH to 5.0-6.5 (with HCl) dissolve->ph_adjust reflux Reflux at 60-80°C (1.5-3 hours) ph_adjust->reflux distill Distill Solvent reflux->distill cool Cool and Crystallize distill->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 3-Methyl-1-phenyl- 1H-pyrazol-5-ol recrystallize->product

References

An In-depth Technical Guide to the Crystal Structure and Characterization of 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrazol-5-ol and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the synthesis, crystal structure, and characterization of this compound, offering field-proven insights and detailed experimental protocols. While a definitive crystal structure for the parent this compound is not publicly available, this guide will utilize the crystallographic data of the closely related and clinically relevant analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), as a representative model.

Introduction: The Significance of this compound

The pyrazolone scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. This compound, as a fundamental representative of this class, serves as a critical building block for the synthesis of a diverse range of biologically active compounds. Its importance stems from its versatile chemical nature, including its existence in various tautomeric forms, which dictates its reactivity and interaction with biological targets. A thorough understanding of its solid-state structure and physicochemical properties is therefore essential for the development of novel therapeutics.

A crucial aspect of pyrazolone chemistry is tautomerism. This compound can exist in three principal tautomeric forms: the OH-form (enolic), the CH-form (ketonic), and the NH-form. The predominance of a particular tautomer is influenced by factors such as the solvent, temperature, and the solid-state packing forces. X-ray crystallography provides the most definitive method for determining the tautomeric form present in the crystalline state.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the condensation of phenylhydrazine with a β-keto ester, such as ethyl acetoacetate, followed by cyclization.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Concentrated Hydrochloric Acid

  • Petroleum ether

  • Activated carbon

Procedure:

  • In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

  • While stirring, add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.0-6.5. This protonation of phenylhydrazine facilitates the subsequent reaction.

  • Heat the solution to 70-80 °C.

  • Slowly add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise to the heated solution. Maintain the reaction temperature between 70-80 °C during the addition.

  • After the addition is complete, continue to reflux the reaction mixture for 1-2 hours to ensure complete cyclization.

  • Distill off the methanol from the reaction mixture.

  • Cool the reaction mixture, which should result in the crystallization of the crude product.

  • Filter the crude product and wash with petroleum ether to remove non-polar impurities.

  • For purification and to obtain crystals suitable for X-ray diffraction, recrystallize the crude product from a hot methanol or ethanol solution. The use of activated carbon can aid in decolorizing the solution.[2]

  • Allow the solution to cool slowly to promote the formation of well-defined single crystals.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Phenylhydrazine Phenylhydrazine Reaction Condensation & Cyclization Phenylhydrazine->Reaction EtOAc Ethyl Acetoacetate EtOAc->Reaction Crude Crude Product Reaction->Crude Cooling Recrystallization Recrystallization (Methanol/Ethanol) Crude->Recrystallization Crystals Single Crystals of This compound Recrystallization->Crystals Slow Cooling Characterization_Workflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_data Data Output Sample This compound Crystals XRD Single-Crystal X-ray Diffraction Sample->XRD NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Crystal Structure (Unit Cell, Space Group, Bond Lengths/Angles) XRD->Structure Spectra_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Spectra_NMR Spectra_FTIR FTIR Spectrum (Vibrational Frequencies) FTIR->Spectra_FTIR Thermogram Thermogram (Melting Point, Decomposition Temp.) Thermal->Thermogram

References

An In-depth Technical Guide to the Tautomerism and Stability of 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and material science, exhibits complex tautomeric behavior that dictates its chemical reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive technical overview of the tautomerism of this compound, delving into the structural nuances of its major tautomeric forms: the hydroxyl-pyrazole (OH), the keto-pyrazoline (CH), and the zwitterionic/amide (NH) forms. We will explore the intricate interplay of electronic and steric effects of substituents, solvent polarity, and temperature on the position of the tautomeric equilibrium. This document synthesizes experimental evidence from advanced spectroscopic and crystallographic techniques with insights from computational modeling to offer a holistic understanding of the stability and interconversion of these tautomers. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to investigate and control the tautomeric landscape of this important class of compounds.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazol-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent. Their rich chemical diversity and biological significance have made them privileged structures in drug discovery, with applications as analgesic, anti-inflammatory, and anticancer agents.[1] A fundamental characteristic of pyrazolones is their ability to exist in multiple tautomeric forms, a phenomenon of constitutional isomerism involving the migration of a proton.[2] This dynamic equilibrium between tautomers is not merely a chemical curiosity; it profoundly influences a molecule's properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, most critically, its interaction with biological targets.[3]

For this compound, three primary tautomers are of interest:

  • The OH-form (this compound): An aromatic hydroxypyrazole.

  • The CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one): A non-aromatic pyrazolone with a methylene group at the 4-position.

  • The NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A zwitterionic or amide-like form.

The relative stability and interconversion of these forms are dictated by a delicate balance of factors, making a thorough understanding of their tautomerism essential for rational drug design and material development.[4]

The Tautomeric Landscape of this compound

The tautomeric equilibrium of this compound is a dynamic process influenced by both intramolecular and intermolecular factors.

Structural Features of the Tautomers

The three principal tautomers possess distinct structural and electronic features:

  • OH-Form (Hydroxy-pyrazole): This form is characterized by a fully aromatic pyrazole ring, which contributes to its thermodynamic stability. The presence of a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor.

  • CH-Form (Keto-pyrazoline): This tautomer features a non-aromatic pyrazoline ring with a methylene group at the C4 position. The presence of a carbonyl group makes it a hydrogen bond acceptor.

  • NH-Form (Amide/Zwitterionic): This form can be viewed as an amide or a zwitterion, with a positive charge delocalized over the pyrazole ring and a negative charge on the oxygen atom. This charge separation makes it highly sensitive to the polarity of its environment.

Diagram: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The predominance of a particular tautomer is a function of its intrinsic stability and its interactions with the surrounding medium.

Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium.

  • Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar CH-form is generally favored.[1] The intramolecular hydrogen bonding in the enol form of related β-dicarbonyl compounds can also contribute to its stability in such solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar NH-form through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., ethanol, water): Protic solvents can form hydrogen bonds with both the OH and NH forms. The ability of the solvent to act as both a hydrogen bond donor and acceptor can significantly influence the equilibrium, often favoring the OH and NH forms .[5]

The electronic nature of substituents on the pyrazole and phenyl rings can modulate the relative stabilities of the tautomers.

  • Electron-donating groups on the pyrazole ring tend to favor the OH-form by increasing the electron density on the ring and stabilizing the aromatic system.

  • Electron-withdrawing groups can favor the CH or NH forms by altering the acidity of the migrating proton and the basicity of the nitrogen and oxygen atoms.[6]

Experimental Investigation of Tautomerism

A combination of spectroscopic and crystallographic techniques is employed to elucidate the tautomeric composition of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and through variable temperature experiments, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Prepare solutions of this compound (or a derivative) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Analysis:

    • OH-form: Look for a characteristic signal for the hydroxyl proton (often broad and exchangeable with D₂O) and aromatic protons of the pyrazole ring.

    • CH-form: Expect to see a signal for the CH₂ group at the 4-position, typically in the range of 3-4 ppm.

    • NH-form: A signal for the NH proton may be observed, which is also exchangeable.

  • ¹³C NMR Analysis: The chemical shift of the C5 carbon is particularly informative. In the OH-form, it will have a chemical shift characteristic of a carbon attached to an oxygen in an enol, while in the CH and NH forms, it will be a carbonyl carbon with a downfield chemical shift.

  • ¹⁵N NMR Analysis: This technique can provide direct information about the protonation state of the nitrogen atoms, helping to distinguish between the different tautomers.[8]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between the keto and enol forms.

  • OH-form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

  • CH and NH-forms: A strong absorption band in the region of 1650-1750 cm⁻¹ due to the C=O stretching vibration.

Diagram: Interpreting IR Spectra

IR_Spectra Start IR Spectrum of Pyrazolone Sample Check_OH Broad band at 3200-3600 cm⁻¹? Start->Check_OH Check_CO Strong band at 1650-1750 cm⁻¹? Check_OH->Check_CO No OH_Form Predominantly OH-form Check_OH->OH_Form Yes Keto_Form Predominantly CH/NH-form Check_CO->Keto_Form Yes Mixture Mixture of tautomers Check_CO->Mixture Both Yes

Caption: Flowchart for interpreting IR spectra of pyrazolone tautomers.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers often have distinct absorption maxima.[5] By monitoring changes in the absorption spectrum as a function of solvent or temperature, information about the position of the equilibrium can be obtained.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[8] By determining the precise positions of all atoms, including hydrogen atoms, the exact tautomer in the crystal lattice can be identified.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9]

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[10] It allows for the calculation of the relative energies and stabilities of the different tautomers in the gas phase and in solution.

Workflow: Computational Prediction of Tautomer Stability

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->sp_energy solvation Incorporate Solvent Effects (e.g., PCM, SMD) sp_energy->solvation analysis Analyze Relative Energies (ΔG) and Predict Equilibrium Constants solvation->analysis end Compare with Experimental Data analysis->end

Caption: A typical workflow for the computational study of tautomerism.

Key Computational Parameters:

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is commonly used.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often sufficient for these systems.

  • Solvent Modeling: Implicit solvent models like the Polarizable Continuum Model (PCM) are effective for accounting for bulk solvent effects.

Data Presentation: Calculated Relative Energies of Tautomers

TautomerGas Phase ΔG (kcal/mol)ΔG in Chloroform (kcal/mol)ΔG in Water (kcal/mol)
OH-form0.0 (Reference)0.0 (Reference)0.0 (Reference)
CH-form+2.5+1.8+3.5
NH-form+5.1+3.2+1.5

Note: These are illustrative values and the actual relative energies will depend on the specific compound and computational methodology.

Synthesis of this compound and Derivatives

The most common and versatile method for the synthesis of 1-phenyl-1H-pyrazol-5-ols is the condensation of a β-ketoester with phenylhydrazine.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol describes the synthesis of a commonly studied derivative, 1-phenyl-3-methyl-5-pyrazolone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Addition of β-ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the solution. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Conclusion and Future Perspectives

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for the rational design of novel therapeutics and functional materials based on the pyrazolone scaffold. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for investigating the tautomerism of this important heterocyclic system.

Future research in this area will likely focus on the development of more accurate and efficient computational models for predicting tautomeric preferences in complex environments, such as within the active site of an enzyme. Furthermore, the synthesis of novel pyrazolone derivatives with tailored tautomeric properties will continue to be an active area of investigation, with the aim of fine-tuning their biological activity and physicochemical characteristics for specific applications.

References

A Technical Guide to the Solubility of 1-Phenyl-1H-pyrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals delving into the world of pyrazole derivatives, this guide offers an in-depth exploration of the solubility of 1-phenyl-1H-pyrazol-5-ol. While this compound holds significant potential as a building block in medicinal chemistry and materials science, a comprehensive understanding of its behavior in various organic solvents is paramount for its effective application. This document moves beyond a simple compilation of data, providing a foundational understanding of the physicochemical principles governing its solubility, robust methodologies for its experimental determination, and insights into the crucial role of tautomerism. By synthesizing theoretical knowledge with practical guidance, this guide aims to empower you to confidently navigate the complexities of solubilizing and utilizing this compound in your research and development endeavors.

Physicochemical Portrait of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting and interpreting its solubility. This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a hydroxyl group.

Key Physicochemical Characteristics:

  • Molecular Formula: C9H8N2O

  • Molecular Weight: 160.17 g/mol

  • Structure and Functional Groups: The molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring), as well as an aromatic phenyl ring. This combination of polar and non-polar moieties suggests a nuanced solubility profile.

A critical aspect of pyrazol-5-ones is their existence in different tautomeric forms.[1][2][3][4] For this compound, the following equilibrium is of central importance:

tautomerism cluster_0 This compound (OH-form) cluster_1 1-Phenyl-3H-pyrazol-5-one (CH-form) cluster_2 1-Phenyl-2,4-dihydro-3H-pyrazol-3-one (NH-form) OH_form CH_form OH_form->CH_form NH_form CH_form->NH_form

Caption: Tautomeric forms of 1-phenyl-pyrazol-5-one.

The predominant tautomer in solution is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1][2] In nonpolar solvents, the hydroxy (OH) form is often favored, while more polar solvents can shift the equilibrium towards the keto (CH or NH) forms.[3][4] This tautomeric shift has profound implications for solubility, as each form presents a different set of intermolecular interaction capabilities.

Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility.[5] This principle is rooted in the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing the Solubility of this compound:

  • Polarity: The polarity of the solvent plays a pivotal role.[6] Solvents with a polarity that matches that of the predominant tautomer of this compound are likely to be effective.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor is critical.[6] Solvents that can effectively form hydrogen bonds with the hydroxyl group and the pyrazole nitrogens will enhance solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solute.

Navigating the Organic Solvent Spectrum: A Qualitative Overview

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of strong hydrogen bonding with the solute.
Aprotic Polar DMSO, DMF, AcetonitrileHigh to ModerateCan act as hydrogen bond acceptors and have high polarity.
Non-polar Hexane, TolueneLow"Like dissolves like" principle suggests poor interaction with the polar functional groups of the solute.[5]
Chlorinated DichloromethaneModerateOffers a balance of polarity and can interact with the phenyl ring.
Ethers Diethyl etherLowLimited polarity and hydrogen bonding capability.

It is important to note that a related compound, 1-phenyl-3-methyl-5-pyrazolone, is reported to be soluble in hot water, alcohol, acid, and alkali, and slightly soluble in benzene, while being insoluble in ether and petroleum ether.[12]

Experimental Determination of Solubility: A Practical Workflow

Accurate determination of solubility is an essential experimental undertaking. The isothermal saturation method is a widely accepted and reliable technique.[8]

Step-by-Step Protocol for Isothermal Solubility Determination:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

G cluster_protocol Isothermal Solubility Determination Workflow A 1. Preparation of Saturated Solution (Excess solute in solvent at constant T) B 2. Equilibration (Agitation for 24-72h) A->B C 3. Phase Separation (Settling and filtration of supernatant) B->C D 4. Quantification (HPLC or UV-Vis analysis) C->D E 5. Calculation of Solubility D->E

Caption: Experimental workflow for determining solubility.

The Critical Role of Tautomerism in Solubility

As previously mentioned, the tautomeric equilibrium of this compound is a key determinant of its solubility. The specific tautomer present in a given solvent will dictate the nature and strength of solute-solvent interactions. For instance, in a non-polar solvent where the 1H-pyrazol-5-ol form may predominate, solubility will be governed by the ability of the solvent to interact with the hydroxyl group and the aromatic system.[1] Conversely, in a highly polar, hydrogen-bond-accepting solvent like DMSO, the equilibrium may shift, and the monomeric form of the pyrazolone tautomer could be more prevalent, leading to different solubility characteristics.[1]

Researchers should be aware that the solid-state form of the compound may not be the same as the dominant tautomer in solution. Characterization of the solid form (e.g., using X-ray diffraction) and the dissolved species (e.g., using NMR spectroscopy) can provide invaluable insights into the solubility behavior.[1]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data for this specific molecule is sparse, a strong understanding of its physicochemical properties, the principles of solubility, and the profound influence of tautomerism allows for rational solvent selection and experimental design. The provided protocol for isothermal solubility determination offers a robust framework for generating the precise data needed for various applications.

Future research should focus on the systematic determination of the solubility of this compound in a broad range of organic solvents at different temperatures. Furthermore, detailed studies correlating the observed solubility with the predominant tautomeric forms in each solvent will provide a more complete and predictive understanding of this versatile compound's behavior.

References

An In-depth Technical Guide to the Discovery and History of 1-Phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-1H-pyrazol-5-ol, a molecule known by several names including 1-phenyl-3-methyl-5-pyrazolone (PMP), Edaravone, and Radicava, holds a significant place in the annals of both synthetic chemistry and modern medicine.[1][2] Its journey spans from a foundational discovery in 19th-century German chemistry to its contemporary application as a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the molecule's path from its conceptual origins, through its chemical synthesis and characterization, to its evolution into a life-altering therapeutic. We will explore the pioneering work of its discoverers, the intricacies of its synthesis, its unique chemical properties, and the clinical development that brought it to the forefront of neuropharmacology.

Chapter 1: The Dawn of Pyrazolones: Ludwig Knorr and the Birth of a Heterocycle

The story of this compound is inextricably linked to the pioneering work of German chemist Ludwig Knorr in the 1880s.[5][6][7] While searching for quinine derivatives, Knorr's experiments with phenylhydrazine and ethyl acetoacetate led to the unexpected synthesis of a new class of five-membered heterocyclic compounds he named "pyrazoles".[7][8][9]

In 1883, this line of inquiry resulted in the synthesis of a methylated pyrazolone derivative that Knorr named Antipyrine (phenazone).[5][6][7] This molecule proved to have remarkable analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[5][6] Antipyrine was not only a commercial success but also a landmark achievement, becoming one of the very first synthetic drugs to be widely marketed and used, predating even aspirin's dominance.[6][7]

Knorr's work laid the chemical foundation for an entire class of compounds. The core reaction, the condensation of a hydrazine with a 1,3-dicarbonyl compound, became known as the Knorr Pyrazole Synthesis .[8] It was this fundamental reaction that, in 1887, was used to first synthesize the parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone).[10] This discovery established the synthetic pathway that, with modern refinements, is still central to its production today.

Chapter 2: Synthesis and Chemical Characterization

The synthesis of 1-phenyl-3-methyl-5-pyrazolone is a classic example of heterocyclic chemistry, primarily achieved through the Knorr pyrazole synthesis. This method is valued for its efficiency, high yields, and the relative accessibility of its starting materials.[2][8]

The Knorr Pyrazole Synthesis

The most common and historically significant method for synthesizing 1-phenyl-3-methyl-5-pyrazolone involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[2][8][10] This reaction is typically carried out by heating the two reagents, often in a solvent like ethanol or acetic acid, or even under solvent-free conditions.[2][11][12]

The causality behind this choice of reactants is elegant:

  • Phenylhydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring and the N-phenyl substituent.

  • Ethyl Acetoacetate , a β-ketoester, provides the three-carbon backbone and the carbonyl group that will ultimately form the pyrazolone structure.

The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with the elimination of ethanol to yield the stable, five-membered pyrazolone ring.[8]

G phenylhydrazine Phenylhydrazine plus1 + ethyl_acetoacetate Ethyl Acetoacetate intermediate Hydrazone Intermediate product 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) intermediate->product Intramolecular Cyclization (Loss of Ethanol) plus2 + ethanol Ethanol cluster_reactants cluster_reactants cluster_reactants->intermediate Condensation

Caption: Knorr Pyrazole Synthesis of Edaravone.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol describes a standard, reproducible method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Materials:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Beaker

  • Stir rod

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, carefully and slowly add the ethyl acetoacetate (1.625 mL) and the phenylhydrazine (1.25 mL). Caution: This addition is slightly exothermic and should be performed in a fume hood.[10]

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture in an oil bath or with a heating mantle to a temperature of 135–145 °C for 60 minutes.[10] The mixture will gradually become a heavy, viscous syrup.

  • Crystallization: After heating, transfer the hot syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add approximately 2 mL of diethyl ether to the cooled syrup. Stir the mixture vigorously with a glass rod. The product will precipitate as a crude powder.[10]

  • Isolation: Collect the crude powdered pyrazolone by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying & Recrystallization: Dry the product. For higher purity, the crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[11]

Chemical and Physical Properties

1-Phenyl-3-methyl-5-pyrazolone is a stable crystalline solid. Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂OPubChem[1]
Molar Mass 174.203 g·mol⁻¹PubChem[1]
Appearance White to pale yellow powderN/A
Melting Point 129–131 °CMDPI[11]
IUPAC Name 5-methyl-2-phenyl-4H-pyrazol-3-onePubChem[1]
CAS Number 89-25-8PubChem[1]
Tautomerism: A Molecule of Multiple Forms

A critical feature of 1-phenyl-3-methyl-5-pyrazolone is its existence in multiple tautomeric forms: the keto (CH), amine (NH), and enol (OH) forms.[10] This tautomerism is crucial to its chemical reactivity and biological activity. The equilibrium between these forms allows the molecule to act as both a hydrogen donor and acceptor. The pKa value of Edaravone is approximately 7.0, meaning it is about 50% ionized at physiological pH, which may enhance its ability to react with and neutralize reactive oxygen species (ROS).[10]

Caption: Tautomeric Forms of Edaravone.

Chapter 3: From Laboratory Reagent to Neuroprotective Agent: The Emergence of Edaravone

For much of the 20th century, 1-phenyl-3-methyl-5-pyrazolone was primarily used as an intermediate in the synthesis of dyes and other pyrazolone-based pharmaceuticals.[13] Its story took a dramatic turn in the late 1980s when researchers at Mitsubishi Pharma in Japan began investigating it as a potential treatment for stroke.[1]

Development for Ischemic Stroke

The scientific rationale was to develop a compound that could mitigate the brain swelling and neuronal damage that occurs following an ischemic stroke.[1] This damage is largely caused by a surge of oxidative stress, where an overabundance of highly reactive molecules known as free radicals overwhelms the brain's natural antioxidant defenses, leading to cell death.[1][14] Researchers identified 1-phenyl-3-methyl-5-pyrazolone, which they designated MCI-186, as a potent free radical scavenger.[1] After extensive development, it was approved and marketed in Japan in 2001 for the treatment of acute ischemic stroke.[1][3][4]

Mechanism of Action: A Potent Antioxidant

The therapeutic effects of Edaravone are attributed to its powerful antioxidant properties, although the exact mechanism in neurodegenerative diseases is still under investigation.[1][15] It functions as a free radical scavenger, meaning it can donate an electron to neutralize unstable and damaging free radicals.[3][4][14]

Key aspects of its mechanism include:

  • Scavenging of Peroxyl Radicals: Due to its amphiphilicity (having both hydrophilic and lipophilic properties), it can scavenge both water-soluble and lipid-soluble peroxyl radicals, protecting cell membranes from lipid peroxidation.[4]

  • Reduction of Oxidative Stress: By neutralizing free radicals like peroxynitrite, Edaravone reduces the overall oxidative stress that is a key pathological feature in conditions like stroke and ALS.[4][14]

  • Anti-inflammatory Effects: It helps to decrease the production of pro-inflammatory cytokines and mitigates the activation of microglia (the brain's immune cells), further reducing inflammation-associated neuronal damage.[14]

G cluster_stress Oxidative Stress cluster_cell Neuron ROS Free Radicals (e.g., ROS, Peroxynitrite) Neuron Neuronal Damage & Cell Death ROS->Neuron Causes Edaravone Edaravone Edaravone->ROS Scavenges & Neutralizes

Caption: Edaravone's Neuroprotective Mechanism.

Pharmacokinetics

Edaravone is metabolized in the body into a sulfate conjugate and a glucuronide conjugate, neither of which are active.[1] It is primarily excreted in the urine, mainly as its glucuronide conjugate form.[1][15] The elimination half-life of the parent drug is between 4.5 and 6 hours.[1]

Chapter 4: Clinical Development and Approval for Amyotrophic Lateral Sclerosis (ALS)

Following its success in stroke treatment, a clinical program to investigate Edaravone for amyotrophic lateral sclerosis (ALS) was initiated in 2001.[16] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, and oxidative stress is believed to be a major contributor to its pathology.[15][16]

Pivotal Clinical Trials

The journey to approval for ALS involved several key clinical studies conducted in Japan.[16] An initial Phase III study did not meet its primary endpoint.[16] However, a post-hoc analysis suggested that the drug was effective in a specific sub-population of patients with early-stage ALS who had retained broad functionality.[16]

This led to a second, confirmatory Phase III trial designed specifically for this patient population. The 24-week study randomized 137 participants to receive either Edaravone or a placebo.[17] The primary efficacy endpoint was the change in the revised ALS Functional Rating Scale (ALSFRS-R) score. The trial was successful, demonstrating a statistically significant slowing in the decline of ALSFRS-R scores for the group receiving Edaravone compared to the placebo group.[15][16][17]

Regulatory Approval and Modern Formulations

Based on the strength of this confirmatory trial, Edaravone was approved for the treatment of ALS in Japan in 2015 and in the United States in 2017, where it is marketed as Radicava.[1][17][18]

  • Intravenous (IV) Formulation: Initially, the drug was only available as an intravenous infusion, administered in cycles of daily infusions for 10-14 days, followed by a 14-day drug-free period.[1][3]

  • Oral Formulation: Recognizing the burden of regular IV infusions for patients with a degenerative disease, an oral formulation (Radicava ORS) was developed. In May 2022, the FDA approved this oral version based on studies showing that it delivered a comparable amount of the drug to the bloodstream as the IV formulation.[1][18]

Conclusion

The trajectory of this compound is a remarkable testament to the enduring power of chemical discovery. What began as an unexpected byproduct of 19th-century research into quinine analogues has evolved into a vital 21st-century therapeutic. From Ludwig Knorr's foundational synthesis of the pyrazolone ring to the dedicated clinical development by researchers in Japan, the journey of Edaravone highlights the path from fundamental chemistry to impactful medicine. Its history as a dye intermediate, a stroke medication, and now a treatment for ALS underscores a legacy of versatility and hope, providing a tangible benefit to patients with devastating neurological diseases.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. 1-phenyl-1H-pyrazol-5-ol, a key member of this family, presents a compelling case for therapeutic development due to its structural similarity to established pharmacophores and its inherent chemical reactivity. This guide synthesizes the current understanding of pyrazole pharmacology to elucidate the most promising therapeutic targets for this compound. We will delve into the mechanistic rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing this molecule through the early stages of drug discovery.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, and to serve as bioisosteres for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[1] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone underscores the therapeutic potential of this chemical class.[1][2]

This compound is structurally analogous to edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][3][4][5][6] This close structural relationship strongly suggests that this compound is likely to share a similar mechanism of action centered on the mitigation of oxidative stress and the modulation of inflammatory pathways. This guide will therefore focus on the most probable targets within these domains: key enzymes of the arachidonic acid cascade (cyclooxygenases and lipoxygenases) and other potential targets implicated in inflammation and neurodegeneration.

Rationale for Target Selection

The selection of initial therapeutic targets for a novel compound is guided by a convergence of evidence from structurally related molecules, known biological activities of the chemical class, and in silico predictions. For this compound, the primary lines of evidence point toward enzymes involved in inflammation and oxidative stress.

Cyclooxygenases (COX-1 and COX-2)

The cyclooxygenase enzymes, COX-1 and COX-2, are central players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[7] The pyrazole ring is a well-established pharmacophore for COX-2 inhibition, with celecoxib being a prime example.[8][9] Many novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and analgesic effects.[8][10][11] The structural features of this compound are consistent with those of other known COX inhibitors, making COX-2 a highly probable therapeutic target. Inhibition of COX-2 is a validated strategy for treating inflammatory disorders such as arthritis, and is also being explored for its potential in cancer therapy.[10][12]

Lipoxygenases (LOX)

Lipoxygenases are a family of enzymes that also metabolize arachidonic acid, leading to the production of leukotrienes and other inflammatory mediators.[7][13][14] Edaravone has been shown to inhibit the lipoxygenase pathway, contributing to its antioxidant and anti-inflammatory effects.[3] Given the structural similarity, this compound is a strong candidate for a lipoxygenase inhibitor.[13][15][16] Targeting 15-lipoxygenase (15-LOX), in particular, is an emerging strategy for a range of conditions including neurodegenerative diseases, atherosclerosis, and certain cancers.[13][17]

Protein Kinases

The pyrazole scaffold is present in numerous kinase inhibitors, targeting a wide range of kinases involved in cell signaling, proliferation, and survival.[18][19][20] While a less direct line of reasoning compared to COX/LOX inhibition, the potential for this compound to act as a kinase inhibitor should not be overlooked.[18][21][22][23] Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making them attractive therapeutic targets.[20]

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters.[24] Their inhibition can be beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[24][25] A number of pyrazoline derivatives have been identified as potent and selective MAO inhibitors, suggesting that this compound may also interact with these enzymes.[2][26][27][28]

Experimental Validation of Therapeutic Targets

A hierarchical and systematic approach to target validation is crucial for the efficient progression of a drug discovery program. The following section outlines detailed protocols for the in vitro characterization of this compound against its most probable targets.

Workflow for Target Validation

The overall workflow for validating the therapeutic targets of this compound should proceed from initial in vitro enzymatic assays to more complex cell-based models.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action Studies COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-induced Prostaglandin E2 Production LPS-induced Prostaglandin E2 Production COX-1/COX-2 Inhibition Assay->LPS-induced Prostaglandin E2 Production Validate in cellular context 15-LOX Inhibition Assay 15-LOX Inhibition Assay Cellular Lipoxygenase Activity Assay Cellular Lipoxygenase Activity Assay 15-LOX Inhibition Assay->Cellular Lipoxygenase Activity Assay Confirm cellular activity Kinase Panel Screening Kinase Panel Screening Kinase Target Engagement Assay Kinase Target Engagement Assay Kinase Panel Screening->Kinase Target Engagement Assay Identify specific kinase targets MAO-A/MAO-B Inhibition Assay MAO-A/MAO-B Inhibition Assay Kinetic Analysis of Enzyme Inhibition Kinetic Analysis of Enzyme Inhibition LPS-induced Prostaglandin E2 Production->Kinetic Analysis of Enzyme Inhibition Cellular Lipoxygenase Activity Assay->Kinetic Analysis of Enzyme Inhibition Kinase Target Engagement Assay->Kinetic Analysis of Enzyme Inhibition Molecular Docking Studies Molecular Docking Studies Kinetic Analysis of Enzyme Inhibition->Molecular Docking Studies Elucidate binding mode

Caption: Hierarchical workflow for the experimental validation of therapeutic targets for this compound.

Detailed Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • This compound

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the test compound, positive controls, and a vehicle control (DMSO) to separate wells.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Prepare a reaction mix containing COX Assay Buffer and COX Probe.

  • Add the reaction mix to each well.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the IC50 value for this compound by plotting the percent inhibition against the log of the compound concentration.

ParameterDescription
Enzyme Source Human recombinant COX-1 and COX-2
Substrate Arachidonic Acid
Detection Method Fluorometric
Positive Controls Celecoxib (COX-2 selective), Indomethacin (non-selective)
Endpoint IC50 value

This protocol outlines a colorimetric assay to measure the inhibition of 15-LOX by this compound.[29][30]

Materials:

  • Human recombinant 15-lipoxygenase

  • LOX Assay Buffer

  • Linoleic acid (substrate)

  • Quercetin (positive control)

  • This compound

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in a suitable solvent.

  • Add the test compound, positive control, and vehicle control to separate wells of a 96-well plate.

  • Add the 15-LOX enzyme to each well and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding linoleic acid to all wells.

  • Measure the absorbance at 234 nm at regular intervals for 10 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

  • Calculate the reaction rate for each well.

  • Determine the IC50 value for this compound.

ParameterDescription
Enzyme Source Human recombinant 15-lipoxygenase
Substrate Linoleic Acid
Detection Method Spectrophotometric (A234 nm)
Positive Control Quercetin
Endpoint IC50 value

To broadly assess the kinase inhibitory potential of this compound, a screening panel of representative kinases is recommended. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

General Procedure (Radiometric Assay):

  • This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases.

  • Each kinase reaction is carried out in the presence of the test compound, a specific peptide substrate, and [γ-³³P]-ATP.

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The amount of ³³P incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percent inhibition for each kinase is calculated relative to a vehicle control.

G Compound Compound Reaction Reaction Compound->Reaction Kinase Panel Kinase Panel Kinase Panel->Reaction ATP_gamma_33P ATP_gamma_33P ATP_gamma_33P->Reaction Peptide Substrate Peptide Substrate Peptide Substrate->Reaction Quantification Quantification Reaction->Quantification Measure 33P incorporation Data Analysis Data Analysis Quantification->Data Analysis Calculate % inhibition

Caption: General workflow for kinase inhibitor profiling using a radiometric assay.

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against MAO-A and MAO-B.[31][32][33]

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO Assay Buffer

  • Tyramine (substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • This compound

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In separate plates for MAO-A and MAO-B, add the test compound, respective positive controls (clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

  • Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at 37°C.

  • Prepare a reaction mix containing MAO Assay Buffer, HRP, the fluorometric probe, and tyramine.

  • Add the reaction mix to all wells to start the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence (Ex/Em appropriate for the chosen probe, e.g., 530/590 nm for Amplex Red).

  • Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

ParameterDescription
Enzyme Source Recombinant human MAO-A and MAO-B
Substrate Tyramine
Detection Method Fluorometric
Positive Controls Clorgyline (MAO-A), Pargyline (MAO-B)
Endpoint IC50 values and selectivity index (SI)

Signaling Pathways and Mechanistic Considerations

Understanding the signaling pathways in which the potential targets are involved is critical for predicting the physiological effects of this compound.

Arachidonic Acid Cascade

Inhibition of COX and LOX enzymes by this compound would directly impact the arachidonic acid cascade, a key inflammatory pathway.

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX-1 / COX-2 This compound->LOX

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Conclusion and Future Directions

This compound is a promising small molecule with a high probability of activity against key enzymes in the inflammatory and oxidative stress pathways. The experimental framework provided in this guide offers a clear and logical path for the initial characterization and validation of its therapeutic targets. Positive results from these in vitro studies would warrant progression to cell-based and in vivo models of inflammation, neurodegeneration, and oncology to fully elucidate the therapeutic potential of this compound. Further structure-activity relationship (SAR) studies on the this compound scaffold could also lead to the development of second-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Anticancer Evaluation of 1-Phenyl-1H-pyrazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2][3][4] Pyrazole-containing compounds have been shown to exert their antitumor effects through diverse mechanisms, such as the inhibition of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific subclass: 1-phenyl-1H-pyrazol-5-ol analogs.

This application note details a systematic, multi-tiered approach to characterize the anticancer potential of novel this compound analogs, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols provided herein are established, robust, and designed to yield reproducible and insightful data, forming a self-validating system for the comprehensive assessment of these promising compounds.

Pre-Analytical Phase: Compound and Cell Line Preparation

A critical first step in any anticancer evaluation is the meticulous preparation of the test compounds and the selection and maintenance of appropriate cancer cell lines.

Compound Handling and Solubilization
  • Stock Solution Preparation : Accurately weigh the this compound analog and dissolve it in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare working solutions by serial dilution in the appropriate cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).

Cancer Cell Line Selection and Culture

The choice of cancer cell lines is pivotal and should ideally represent a variety of tumor types to assess the spectrum of activity.

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaNon-small cell lung cancer model
HCT-116 Colon Carcinomap53 wild-type, good for apoptosis studies
PC-3 Prostate CarcinomaAndrogen-independent
HepG-2 Hepatocellular CarcinomaWell-differentiated liver cancer model

Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Regularly subculture cells to maintain exponential growth and ensure cell viability for assays.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the this compound analogs on a panel of cancer cell lines.[7] Two robust and widely used colorimetric assays are recommended: the Sulforhodamine B (SRB) assay and the MTT assay.[8][9][10]

Scientific Rationale
  • SRB Assay : This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. It is a simple, sensitive, and reproducible method for assessing cell density.[11]

  • MTT Assay : This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[9][10] The amount of formazan is proportional to the number of metabolically active cells.[10]

Comparing results from both assays can provide insights into whether a compound causes direct cell death (protein loss) or metabolic inhibition.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Protocol 1: Sulforhodamine B (SRB) Assay
  • Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • Fixation : Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.[7]

Data Presentation: IC50 Values

The IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing the potency of the analogs.[7]

Table 2: Hypothetical IC50 Values (µM) of this compound Analogs after 48h Treatment

CompoundMCF-7MDA-MB-231A549HCT-116
Analog A15.225.818.512.1
Analog B3.55.14.22.9
Analog C>100>100>100>100
Doxorubicin0.81.21.50.9

Tier 2: Mechanistic Elucidation

Analogs demonstrating potent cytotoxicity (e.g., Analog B from Table 2) should be advanced to mechanistic studies to understand how they induce cell death. Key cellular processes to investigate are apoptosis and cell cycle progression.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment : Seed cells (e.g., 1 x 10^6) in a 6-well plate and treat with the this compound analog at its IC50 and 2x IC50 concentrations for 24-48 hours.[12] Include vehicle-treated cells as a negative control.

  • Cell Harvesting : Collect both floating and adherent cells. Centrifuge at approximately 300 x g for 5 minutes.[14]

  • Washing : Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS).[12]

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of ~1 x 10^6 cells/mL.

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution : Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis : Analyze the samples immediately (within 1 hour) using a flow cytometer.

Data Interpretation:

  • Annexin V(-) / PI(-) : Viable cells

  • Annexin V(+) / PI(-) : Early apoptotic cells

  • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+) : Necrotic cells

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[5] PI is a fluorescent dye that intercalates with DNA stoichiometrically. The fluorescence intensity of PI is directly proportional to the DNA content within a cell.[14] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Cell Cycle Analysis
  • Cell Treatment : Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting : Harvest approximately 1 x 10^6 cells by centrifugation.[14]

  • Washing : Wash the cell pellet with PBS.

  • Fixation : Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15] Incubate on ice for at least 30 minutes.[14] Cells can be stored at 4°C for several weeks at this stage.[16]

  • Washing : Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[14][15]

  • RNase Treatment : Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15][16]

  • Incubation : Incubate for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.[15]

Mechanism of Action Workflow

Caption: Workflow for elucidating the mechanism of action.

Tier 3: Target Validation and Signaling Pathway Analysis

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to identify the specific molecular targets and signaling pathways affected by the this compound analogs. Western blotting is the gold-standard technique for this purpose.[17][18]

Scientific Rationale

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[18][19] By using antibodies against key regulatory proteins, researchers can determine if the test compound alters their expression levels or phosphorylation status (a common mechanism of protein activation or inactivation).[20][21]

Potential Pathways to Investigate:

  • Apoptosis Pathway : Examine levels of Bcl-2 family proteins (e.g., Bcl-2, Bax), caspases (e.g., Cleaved Caspase-3, Cleaved Caspase-9), and PARP (Poly (ADP-ribose) polymerase).

  • Cell Cycle Regulation : Investigate cyclins and cyclin-dependent kinases (CDKs) (e.g., Cyclin D1, CDK4, p21, p27).

  • Survival Pathways : Assess key nodes in pro-survival pathways like PI3K/AKT/mTOR.[18][20]

Protocol 4: Western Blotting
  • Cell Treatment and Lysis : Treat cells with the compound as previously described. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[20]

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]

  • Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation : Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[17]

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Washing : Repeat the washing step.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Tier 4: In Vivo Evaluation

Promising candidates with strong in vitro activity and a well-defined mechanism of action should be evaluated in preclinical animal models to assess their efficacy and safety in a whole-organism context.[22][23][24]

Common In Vivo Models:

  • Xenograft Models : Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[24][25] This is a widely used model to test the efficacy of a compound against human tumors.[23]

  • Syngeneic Models : Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[25] This model is essential for studying the interaction of the compound with the immune system.

Key Endpoints for In Vivo Studies:

  • Tumor Growth Inhibition (TGI) : The primary efficacy endpoint, measuring the reduction in tumor volume or weight in treated animals compared to controls.[25]

  • Survival Analysis : Monitoring the overall survival benefit provided by the treatment.

  • Toxicity Assessment : Monitoring body weight changes, clinical signs of distress, and performing histopathological analysis of major organs.[25]

The design and execution of in vivo studies are complex and must be conducted in compliance with institutional and national guidelines for animal welfare.[26]

Conclusion

The protocol outlined in this application note provides a comprehensive and logical framework for the preclinical evaluation of this compound analogs as potential anticancer agents. By progressing through a tiered approach of cytotoxicity screening, mechanistic elucidation, and in vivo validation, researchers can efficiently identify and characterize promising drug candidates for further development. The integration of multiple, self-validating assays ensures the generation of high-quality, reliable data, ultimately accelerating the journey from compound synthesis to clinical translation.

References

Application Notes & Protocols: Synthesis of Pyrazolone Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and antimicrobial evaluation of pyrazolone derivatives. Pyrazolones represent a critical class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] This document details a robust one-pot synthesis protocol for a model 4-arylidenepyrazolone derivative and outlines the standardized broth microdilution method for determining Minimum Inhibitory Concentration (MIC) against common bacterial and fungal pathogens. The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the underlying scientific rationale to facilitate troubleshooting and adaptation.

Introduction: The Enduring Potential of the Pyrazolone Scaffold

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[3] The pyrazolone core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has been a subject of intense research due to its versatile biological profile.[4][5] First synthesized by Ludwig Knorr in 1883, this scaffold is present in several FDA-approved drugs.[1] Its derivatives have demonstrated significant potential as antibacterial and antifungal agents, making them attractive candidates for antimicrobial drug discovery programs.[1][6]

The antimicrobial efficacy of pyrazolone derivatives is often attributed to their unique structural features, which can be readily modified to tune their biological activity.[5] Structure-Activity Relationship (SAR) studies have shown that substituents on the pyrazolone ring and the phenyl rings can dramatically influence their potency and spectrum of activity.[1][7] This guide provides the foundational methods to synthesize novel pyrazolone derivatives and systematically evaluate their antimicrobial properties, enabling the exploration of this promising chemical space.

PART A: Synthesis of Pyrazolone Derivatives

Section 1: Synthetic Strategy - The Knorr Condensation and its Evolution

The classical and most reliable method for constructing the pyrazolone ring is the Knorr pyrazole synthesis.[8][9] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[10] The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolone ring.[11]

While the traditional Knorr synthesis is a two-step process, modern advancements have led to the development of highly efficient one-pot, three-component reactions.[12][13] These methods, often accelerated by microwave irradiation, combine the β-ketoester, a hydrazine, and an aldehyde in a single reaction vessel, significantly improving atom economy and reducing reaction times.[12][14] This approach is particularly amenable to the creation of compound libraries for high-throughput screening.[15]

The protocol detailed below utilizes a microwave-assisted, one-pot approach, which is valued for its efficiency, high yields, and solvent-free conditions, aligning with the principles of green chemistry.[12]

Section 2: Detailed Protocol - One-Pot, Microwave-Assisted Synthesis of 4-(4-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a model 4-arylidenepyrazolone derivative.

Causality Behind Experimental Choices:

  • Reactants: Ethyl acetoacetate serves as the 1,3-dicarbonyl component. Phenylhydrazine provides the N-N bond essential for the pyrazole ring. Anisaldehyde is used to introduce the 4-methoxybenzylidene moiety, a common substituent in bioactive molecules.

  • Microwave Irradiation: This technique provides rapid and uniform heating, drastically reducing the reaction time from hours to minutes compared to conventional heating.[12]

  • Solvent-Free: Eliminating the solvent reduces waste and simplifies the workup process. The reactants themselves form a melt under microwave conditions, facilitating the reaction.

  • Purification: Trituration with ethanol or ethyl acetate is often sufficient to remove unreacted starting materials and by-products, yielding a product of high purity. Recrystallization can be employed for further purification if necessary.

Materials:

  • Ethyl acetoacetate (Reagent grade, ≥99%)

  • Phenylhydrazine (Reagent grade, ≥97%)

  • Anisaldehyde (4-methoxybenzaldehyde) (Reagent grade, ≥98%)

  • Ethanol (ACS grade) or Ethyl Acetate (ACS grade)

  • Domestic Microwave Oven (modified for chemical synthesis is ideal, but a standard oven can be used with caution and proper safety measures)

  • 50 mL round-bottom flask or a dedicated microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reactant Charging: In a 50 mL flask, combine ethyl acetoacetate (1.5 mmol), phenylhydrazine (1.0 mmol), and anisaldehyde (1.0 mmol).[12]

  • Microwave Irradiation: Place the flask (unsealed) in the center of the microwave oven. Irradiate at a power of 420 W for 5-10 minutes.[12]

    • Scientist's Note: The reaction progress can be monitored by observing the formation of a solid, colored product. Reaction times may need optimization depending on the specific microwave used.

  • Cooling & Initial Purification: After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid mass should have formed.

  • Trituration: Add 10-15 mL of ethanol or ethyl acetate to the flask.[12] Using a spatula, break up the solid and stir vigorously for 10-15 minutes. This process, known as trituration, washes away impurities and unreacted starting materials.

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2-3 mL).

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The IR spectrum should show a characteristic C=O stretch for the pyrazolone ring, and NMR will confirm the aromatic and aliphatic protons.[2]

Workflow for Pyrazolone Synthesis

The following diagram illustrates the streamlined, one-pot synthesis workflow.

SynthesisWorkflow cluster_synthesis PART A: Synthesis Protocol Reactants 1. Charge Reactants (Ethyl Acetoacetate, Phenylhydrazine, Aldehyde) Microwave 2. Microwave Irradiation (420W, 5-10 min) Reactants->Microwave One-Pot Reaction Cooling 3. Cooling to RT Microwave->Cooling Trituration 4. Trituration (Ethanol or Ethyl Acetate) Cooling->Trituration Crude Product Isolation 5. Isolation (Suction Filtration) Trituration->Isolation Drying 6. Drying Isolation->Drying Characterization 7. Characterization (NMR, IR, MS) Drying->Characterization Purified Product

Caption: One-pot, microwave-assisted synthesis workflow.

PART B: Antimicrobial Screening

Section 1: Assay Selection - The Broth Microdilution Method

To quantitatively assess the antimicrobial activity of the synthesized pyrazolone derivatives, the broth microdilution method is the gold standard.[16] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It is preferred over diffusion-based methods (like the disk diffusion assay) for screening novel compounds because it provides a quantitative result (e.g., in µg/mL), which is essential for structure-activity relationship (SAR) analysis.[3][16] The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[17][18]

Section 2: Detailed Protocol - MIC Determination via Broth Microdilution

This protocol is adapted from CLSI guidelines and is suitable for screening against common bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[19][20]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for testing multiple concentrations and compounds simultaneously, making it a high-throughput method.[21]

  • Serial Dilution: Creates a logarithmic concentration gradient, enabling the precise determination of the MIC value across a wide range.

  • Media: Mueller-Hinton Broth (MHB) is the standard for most aerobic bacteria, while RPMI-1640 is used for fungi, as these media support robust growth and have minimal interference with the test compounds.[19][20]

  • Inoculum Standardization: The bacterial or fungal suspension is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then further diluted to ensure a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. This is critical for result reproducibility.[22]

  • Controls: Including a positive control (microorganism, no compound) and a negative control (broth only) is essential to validate the assay. A standard antibiotic (e.g., Chloramphenicol, Clotrimazole) is used as a reference.[4][5]

Materials:

  • Synthesized pyrazolone derivatives

  • Sterile 96-well microtiter plates (flat bottom)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Fungal strains (e.g., C. albicans ATCC 90028)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin, Clotrimazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized pyrazolone derivatives and the control antibiotic in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Preparation:

    • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to column 11 (this will be the positive growth control). Column 12 will serve as the negative control (broth only).

    • Add 2 µL of the compound stock solution to the wells in column 1. This creates the starting concentration.

  • Serial Dilution:

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Repeat this transfer from column 2 to 3, and so on, up to column 10.

    • Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., from 100 µg/mL down to 0.195 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension 1:100 in the appropriate broth (MHB or RPMI) to achieve the final inoculum density.[20]

  • Inoculation:

    • Inoculate all wells from column 1 to 11 with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

    • Do not add inoculum to column 12 (negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[22]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.

Workflow for Antimicrobial Screening

This diagram outlines the standardized procedure for MIC determination.

ScreeningWorkflow cluster_screening PART B: Antimicrobial Screening Protocol Stock 1. Prepare Compound Stock Solution (in DMSO) PlatePrep 2. Prepare 96-Well Plate (Add Broth & Compound) Stock->PlatePrep Dilution 3. Perform 2-Fold Serial Dilutions PlatePrep->Dilution Inoculate 5. Inoculate Plate Dilution->Inoculate Inoculum 4. Prepare Standardized Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate 6. Incubate (18-48 hours) Inoculate->Incubate ReadMIC 7. Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Broth microdilution workflow for MIC determination.

Data Presentation and Interpretation

The results of the MIC assay should be tabulated for clear comparison between different pyrazolone derivatives and the standard antibiotic.

Table 1: Sample MIC Data for Synthesized Pyrazolone Derivatives

Compound IDR-group (on Aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PYZ-014-OCH₃62.5125>250
PYZ-024-Cl31.2562.5125
PYZ-034-NO₂15.631.2562.5
Chloramphenicol(Standard)84N/A
Clotrimazole(Standard)N/AN/A2

Data are hypothetical and for illustrative purposes only.

Interpretation: From this sample data, a preliminary SAR can be established. The presence of an electron-withdrawing group (like -NO₂ in PYZ-03) appears to enhance antimicrobial activity compared to an electron-donating group (-OCH₃ in PYZ-01). This quantitative data is crucial for guiding the next cycle of synthesis and optimization in a drug discovery project.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1-Phenyl-1H-pyrazol-5-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, 1-phenyl-1H-pyrazol-5-ol derivatives have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have demonstrated cytotoxic effects against various human cancer cell lines, making the robust evaluation of their in vitro cytotoxicity a critical step in the drug discovery and development pipeline.[3][5]

This comprehensive guide provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure methodologically sound and reproducible results. We will delve into a multi-faceted approach, employing a panel of assays to elucidate the mechanisms of cell death, from initial metabolic compromise to the execution of apoptosis.

Choosing the Right Tools: A Multi-Assay Approach to Cytotoxicity

A single assay rarely tells the whole story of a compound's cytotoxic profile. Therefore, a multi-assay strategy is advocated to build a comprehensive understanding of how this compound derivatives impact cancer cells. This guide will focus on three key assays that probe different aspects of cellular health and death.

Core Assays for a Comprehensive Cytotoxicity Profile:

AssayPrincipleKey Information Gained
MTT Assay Measures mitochondrial reductase activity, an indicator of metabolic viability.Provides a quantitative measure of cell proliferation and viability (IC50 values).
LDH Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Differentiates between cytostatic and cytotoxic effects; indicates necrotic or late apoptotic cell death.
Caspase-3/7 Assay Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.Confirms apoptosis as a mechanism of cell death and provides insights into the apoptotic pathway.

Experimental Workflow: From Cell Culture to Data Interpretation

A logical and well-controlled experimental workflow is paramount for generating reliable cytotoxicity data. The following diagram outlines the general procedure for evaluating this compound compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Treatment & Incubation cluster_analysis Phase 3: Cytotoxicity Assessment cluster_data Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, A549, Jurkat) compound_prep 2. Compound Dilution Series (in appropriate solvent, e.g., DMSO) cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Compound Dilutions cell_seeding->treatment incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt 6a. MTT Assay incubation->mtt Metabolic Viability ldh 6b. LDH Assay incubation->ldh Membrane Integrity caspase 6c. Caspase-3/7 Assay incubation->caspase Apoptosis Induction readout 7. Measure Absorbance/Luminescence mtt->readout ldh->readout caspase->readout ic50 8. Calculate IC50 & Analyze Data readout->ic50 interpretation 9. Interpret Results & Draw Conclusions ic50->interpretation

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents
  • This compound compounds of interest

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Jurkat for leukemia)[4][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Example Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-74815.2
Derivative BMCF-7488.7
Derivative CA5494822.5
Doxorubicin (Control)MCF-7481.2

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.

Materials and Reagents
  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • Cell supernatant from the compound-treated 96-well plates (from the MTT assay plate before adding MTT)

  • Lysis buffer (usually provided in the kit) for positive controls

  • 96-well flat-bottom assay plate

  • Microplate reader

Step-by-Step Protocol
  • Sample Collection:

    • After the desired incubation period with the this compound compounds, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

    • Transfer the supernatant to a new 96-well plate.

  • Preparation of Controls:

    • Maximum LDH Release Control: Add lysis buffer to untreated control wells and incubate for the time recommended by the kit manufacturer to induce complete cell lysis. Collect the supernatant.

    • Spontaneous LDH Release Control: Use the supernatant from vehicle-treated control cells.

    • Background Control: Use cell-free culture medium.

  • LDH Reaction:

    • Add the LDH reaction mixture (as per the kit instructions) to all wells containing the supernatant samples and controls.

    • Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light. The reaction results in the formation of a colored formazan product.

  • Absorbance Reading:

    • Measure the absorbance at the wavelength specified in the kit protocol (typically around 490 nm).

Data Analysis and Interpretation
  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100

An increase in LDH release in compound-treated cells compared to the vehicle control indicates a cytotoxic effect leading to compromised membrane integrity.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal, providing a direct measure of apoptotic activity. Several pyrazole derivatives have been shown to induce apoptosis through the activation of caspase-3.[7][8]

Materials and Reagents
  • Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorescent kit)

  • Opaque-walled 96-well plates suitable for luminescence/fluorescence measurements

  • Luminometer or fluorescence plate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedures as described in the MTT assay protocol, using opaque-walled 96-well plates.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • After the compound incubation period, allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio with the culture medium (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Signal Measurement:

    • Gently mix the contents of the wells.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation
  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

A significant increase in the luminescent signal in compound-treated cells indicates the activation of caspase-3/7 and the induction of apoptosis.

Mechanism of Action: A Deeper Dive into Pyrazole-Induced Apoptosis

Several studies suggest that pyrazole derivatives induce apoptosis through the intrinsic pathway.[9] This pathway is often initiated by cellular stress and involves the mitochondria. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax can be upregulated by pyrazole compounds, while anti-apoptotic proteins like Bcl-2 can be downregulated.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[1]

apoptosis_pathway cluster_compound Compound Action cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_apoptosis Apoptotic Events compound This compound Compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mito Mitochondrial Stress bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by pyrazole compounds.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.
Low signal in MTT assay Insufficient cell number, short incubation time with MTT, compound interference.Optimize cell seeding density. Increase MTT incubation time. Run a compound-only control to check for interference.
High background in LDH assay Rough cell handling leading to premature lysis, serum in the medium.Handle cells gently during medium changes and compound addition. Consider using serum-free medium during the final hours of incubation.
Conflicting results between assays Different mechanisms of cell death, compound interfering with assay chemistry.This can be informative. For example, high MTT inhibition but low LDH release suggests a cytostatic effect rather than cytotoxicity.

Conclusion

The in vitro evaluation of this compound compounds requires a systematic and multi-faceted approach to accurately determine their cytotoxic potential and elucidate their mechanism of action. By employing a combination of assays such as MTT, LDH, and Caspase-3/7, researchers can gain a comprehensive understanding of how these promising compounds affect cancer cells. The protocols and insights provided in this guide are intended to facilitate robust and reproducible cytotoxicity studies, ultimately contributing to the advancement of novel anticancer therapeutics.

References

Application Notes & Protocols for the Development of Enzyme Inhibitors from a 1-Phenyl-1H-pyrazol-5-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The 1-phenyl-1H-pyrazol-5-ol core, a derivative of the pyrazole scaffold, represents a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, thereby streamlining the drug discovery process.[1] Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] A notable example is Edaravone (Radicava®), a drug utilizing a 3-methyl-1-phenyl-2-pyrazolin-5-one core, which is approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[5][6][7][8] Its therapeutic effect is thought to stem from its potent antioxidant and free-radical scavenging properties, which mitigate the oxidative stress implicated in neuronal death.[5][6][9]

The versatility of the pyrazole ring system allows for extensive chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a structured workflow, from initial inhibitor design and synthesis to robust biochemical and cell-based characterization, for developing novel enzyme inhibitors based on the this compound scaffold.

Part 1: Inhibitor Design, Synthesis, and Library Development

The foundation of a successful inhibitor campaign lies in the strategic design and efficient synthesis of a focused compound library. The goal is to explore the structure-activity relationship (SAR) around the core scaffold to identify key interactions that drive potency and selectivity.

Strategic Considerations for Library Design

Before synthesis, a clear strategy is essential. Key questions to address include:

  • Target Enzyme: What is the target enzyme or enzyme family? Understanding the active site—its size, polarity, and key residues—will guide the choice of substitutions.

  • Known Binders: Are there existing inhibitors for this target? Analyzing their structures can provide a starting point for scaffold decoration.

  • Physicochemical Properties: Aim for diversity in properties like lipophilicity (LogP), hydrogen bond donors/acceptors, and molecular weight to ensure favorable drug-like characteristics.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For instance, investigations into pyrazole-based inhibitors have shown that modifications at various positions on the pyrazole and phenyl rings can dramatically influence inhibitory activity against targets like meprin α and β or p38α mitogen-activated protein kinase (MAPK).[10][11]

General Synthesis Protocol: Knorr-Type Pyrazole Synthesis

The condensation of a β-ketoester with phenylhydrazine is a classic and reliable method for constructing the this compound core. This protocol provides a general procedure that can be adapted for various substituted starting materials.

Protocol 1: Synthesis of 3-Substituted-1-phenyl-1H-pyrazol-5-ol Derivatives

Objective: To synthesize the core pyrazole scaffold via cyclocondensation.

Materials:

  • Substituted Phenylhydrazine

  • Appropriate β-ketoester (e.g., ethyl acetoacetate for a 3-methyl substituent)

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in the chosen solvent (e.g., ethanol or glacial acetic acid).

  • Reagent Addition: While stirring, add the β-ketoester (1.0 equivalent) dropwise to the solution at room temperature.[12]

  • Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for 2-6 hours.[12][13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the initial condensation and subsequent intramolecular cyclization to form the stable pyrazole ring. Acetic acid can act as both a solvent and a catalyst.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[12]

  • Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold solvent. Recrystallize the solid from a suitable solvent like ethanol to obtain the purified 1-phenyl-3-substituted-1H-pyrazol-5-ol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Workflow for Library Synthesis and Initial Screening

G cluster_0 Part 1: Synthesis & Design cluster_1 Part 2: In Vitro Characterization Design Scaffold Selection & In Silico Design Synth Protocol 1: Library Synthesis Design->Synth Select R-groups Purity Purification & Characterization (NMR, MS) Synth->Purity Crude Products HTS Protocol 2: Primary HTS Screen Purity->HTS Pure Compound Library IC50 Protocol 3: IC50 Determination HTS->IC50 Identify 'Hits' MOA Protocol 4: Mechanism of Action Studies IC50->MOA Confirm Potency MOA->Design SAR Feedback Loop

Caption: High-level workflow from inhibitor design to in vitro characterization.

Part 2: Biochemical Characterization of Inhibitors

Once a library of compounds is synthesized, the next step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with a high-throughput primary screen to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of inhibition.

Primary Screening: High-Throughput Screening (HTS)

The goal of HTS is to rapidly assess a large number of compounds to identify those with any level of inhibitory activity against the target enzyme.[14] Assays must be robust, reproducible, and amenable to automation.[14][15]

Protocol 2: General HTS Protocol for Kinase Inhibitors

Objective: To identify initial hits from the compound library using a single-point concentration screen. This protocol is based on a generic fluorescence-based assay that detects ADP, a universal product of kinase reactions.[16]

Materials:

  • Target Kinase Enzyme and its specific substrate

  • Compound library dissolved in DMSO (e.g., at 10 mM)

  • Assay Buffer (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Commercial ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white microplates

  • Automated liquid handling system

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM). Dispense DMSO alone for negative controls and the positive control inhibitor for positive controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer and dispense it into all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Causality Note: This step is critical for inhibitors that may have a slow on-rate, ensuring they have sufficient time to interact with the target before the reaction starts.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C). The duration should be within the linear range of the reaction.

  • Detection: Add the ADP detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and initiates a second reaction that produces a detectable signal (e.g., luminescence) proportional to the amount of ADP produced.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Set a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Secondary Assays: IC₅₀ Determination

Hits from the primary screen must be confirmed. The most common secondary assay is determining the half-maximal inhibitory concentration (IC₅₀), which measures the potency of the inhibitor.

Protocol 3: Dose-Response and IC₅₀ Determination

Objective: To quantify the potency of hit compounds by generating a dose-response curve.

Procedure:

  • Serial Dilution: For each hit compound, prepare a series of dilutions in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Performance: Perform the same enzymatic assay as described in Protocol 2, but instead of a single concentration, test each concentration of the diluted compound in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Table 1: Example SAR Data for Hypothetical Pyrazole Inhibitors

Compound IDR¹ Group (at C3)R² Group (at Phenyl C4)Kinase X IC₅₀ (nM)
LEAD-001 -CH₃-H850
LEAD-002 -CF₃-H220
LEAD-003 -CH₃-Cl450
LEAD-004 -CF₃-Cl75
LEAD-005 -Cyclopropyl-Cl150

This table illustrates how systematic modification of the scaffold can lead to improved potency. The data suggests that an electron-withdrawing -CF₃ group at the R¹ position and a halogen at the R² position are beneficial for activity.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor works is critical. MoA studies determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is typically done by measuring enzyme kinetics at varying substrate concentrations in the presence of the inhibitor.

Protocol 4: Enzyme Kinetic Analysis

Objective: To determine the mechanism of inhibition by analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Kₘ and Vₘₐₓ.

Procedure:

  • Assay Setup: Set up the enzymatic assay with a range of substrate concentrations (e.g., 0.2x to 5x the Kₘ of the substrate).

  • Inhibitor Conditions: Run the full set of substrate concentrations in the absence of the inhibitor (control) and in the presence of at least two fixed concentrations of the inhibitor (e.g., 1x and 2x the IC₅₀).

  • Data Acquisition: Measure the initial reaction velocity (rate) for each condition.

  • Data Analysis:

    • Plot the reaction rate versus substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ for each condition.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.

Interpreting Lineweaver-Burk Plots for MoA

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive a Lines intersect on Y-axis Km increases, Vmax unchanged b Lines intersect on X-axis Km unchanged, Vmax decreases c Lines are parallel Both Km and Vmax decrease

Caption: Visual guide to identifying inhibition mechanisms from kinetic data.

Part 3: Cell-Based Assay Validation

Biochemical assays are essential, but they don't capture the complexity of a cellular environment. Cell-based assays are a critical next step to confirm that an inhibitor is active in a more biologically relevant context, assessing factors like cell permeability and target engagement.[17]

Protocol 5: Cellular Target Engagement Assay (Western Blot)

Objective: To determine if the inhibitor can engage and inhibit its target kinase within a cell, typically by measuring the phosphorylation of a downstream substrate.[17]

Materials:

  • Relevant cell line (e.g., a cancer cell line where the target kinase is active)

  • Cell culture medium and supplements

  • Test inhibitor and controls

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (one for the phosphorylated substrate, one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture: Seed cells in a multi-well plate (e.g., 6-well) and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., 0.1x to 10x the biochemical IC₅₀) for a defined period (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.

  • Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis and Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (or a housekeeping protein like GAPDH) to ensure equal loading. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

A successful result—a dose-dependent reduction in the phosphorylation of the target's substrate—provides strong evidence that the compound is cell-permeable and effectively inhibits the target enzyme in a cellular context.

Conclusion

The this compound scaffold is a highly versatile and validated starting point for the development of novel enzyme inhibitors.[2][4] By employing a systematic and logical workflow that combines rational library design, efficient synthesis, and a tiered screening cascade—from high-throughput biochemical assays to mechanistic and cell-based validation—researchers can effectively navigate the early stages of the drug discovery process. Each protocol described herein is designed to be a self-validating system, with built-in controls and clear endpoints, ensuring the generation of robust and reliable data. This structured approach maximizes the potential for identifying potent and selective lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for Molecular Docking Studies of 1-phenyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1-phenyl-1H-pyrazol-5-ol derivatives, a class of compounds recognized for its significant therapeutic potential.[1][2][3][4] As computational methods become increasingly integral to drug discovery, a robust and well-validated docking workflow is paramount for accurately predicting ligand-protein interactions and guiding rational drug design.[5][6] This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure scientific rigor and reproducibility. We will cover the entire workflow: from initial protein and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data.

Foundational Principles: The "Why" Behind the "How"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7] The core objective is to identify the most plausible binding pose and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.

  • The Driving Force: Interactions are governed by principles of intermolecular forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.[8][9]

  • Scoring Functions: Docking programs employ mathematical scoring functions to approximate the binding free energy (ΔG) of the protein-ligand complex. A more negative score typically signifies a more favorable and stronger binding interaction.[8][10] Understanding the components of this score helps in rationalizing why one derivative might be more potent than another.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[11] Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, making them excellent candidates for computational investigation.[1][3][4][12]

The Comprehensive Molecular Docking Workflow

A successful docking study is a systematic process. The following workflow provides a high-level overview of the essential stages, each of which will be detailed in the subsequent protocols.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 Receptor Preparation (Protein Target) s2 Grid Box Generation (Define Search Space) p1->s2 Prepared Receptor p2 Ligand Preparation (Pyrazole Derivatives) s3 Execute Docking (e.g., AutoDock Vina) p2->s3 Prepared Ligands s1 Protocol Validation (Redocking & RMSD) s1->s2 Validated Parameters s2->s3 a1 Analyze Docking Scores (Binding Affinity) s3->a1 Docking Results a2 Visualize Binding Poses (e.g., PyMOL, Discovery Studio) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a4 Hit Identification & SAR a3->a4

Caption: High-level workflow for a molecular docking study.

Protocol 1: Receptor Preparation

The quality of the initial protein structure is a critical determinant of docking accuracy. The goal is to prepare a biologically relevant and computationally clean macromolecule.

Methodology:

  • Structure Acquisition:

    • Navigate to the Protein Data Bank (PDB).

    • Search for the target protein of interest. Select a high-resolution (ideally < 2.5 Å) X-ray crystal structure. If multiple structures are available, choose one complexed with a ligand similar to your pyrazole series, as this often represents a more biologically relevant conformation.

  • Initial Cleaning:

    • Load the downloaded PDB file into a molecular visualization tool (e.g., BIOVIA Discovery Studio Visualizer, UCSF Chimera, PyMOL).

    • Rationale: PDB files contain crystallographic artifacts that are not relevant to the docking simulation.

    • Action: Remove all non-essential components, including water molecules, co-solvents, ions, and any co-crystallized ligands.[13][14][15] If a water molecule is known to mediate a key interaction between the protein and known inhibitors, it may be retained, but this is an advanced step requiring strong prior evidence.[15][16] If the biological unit is a monomer, delete any additional protein chains.[15]

  • Structural Refinement:

    • Rationale: The crystal structure is a static image and may lack hydrogen atoms or have incomplete side chains. These must be added to ensure correct ionization states and potential for hydrogen bonding.

    • Action:

      • Add polar hydrogen atoms.[13][17]

      • Assign atomic charges. For proteins, Kollman charges are a widely accepted standard.[17] This step is crucial for calculating electrostatic interactions.

      • Repair any missing side chains or loops if necessary, using tools like Swiss-PdbViewer or the Chimera Dock Prep tool.[14]

  • Final File Conversion:

    • Rationale: Docking programs require specific file formats that include atomic coordinates, charge information, and atom types.

    • Action: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina and related software.[18] This can be done using AutoDock Tools.

Protocol 2: Ligand Preparation

Each this compound derivative must be converted into a suitable 3D format with correct chemical properties.

Methodology:

  • Obtain 2D Structures:

    • Draw the series of pyrazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download their SDF files from a database like PubChem.

  • Generate 3D Conformations:

    • Convert the 2D structures into 3D coordinates.

    • Rationale: A realistic, low-energy 3D conformation is essential for the docking algorithm to work efficiently.

    • Action: Perform an energy minimization of each ligand using a force field like MMFF94 or AM1.[15] Software like Open Babel or Avogadro can perform this step.

  • Define Chemical Properties:

    • Rationale: The docking program needs to know which bonds in the ligand are rotatable to allow for conformational flexibility during the simulation. It also requires partial charges for electrostatic calculations.

    • Action:

      • Assign partial charges. Gasteiger charges are commonly used for small organic molecules.[19]

      • Define the rotatable (torsional) bonds. This is typically handled automatically by software like AutoDock Tools.

  • Final File Conversion:

    • Action: Save the prepared ligand structures in the PDBQT format.[19][20]

Protocol 3: Execution of Molecular Docking

This protocol uses AutoDock Vina as the example software, as it is widely used, validated, and freely available.[20]

Methodology:

  • Protocol Validation (Self-Validating System):

    • Rationale: Before docking your novel pyrazole derivatives, you must validate that your chosen parameters can reproduce known experimental results.[21] This is the most critical step for ensuring the trustworthiness of your study.

    • Action (Redocking):

      • Take the co-crystallized ligand that was originally in your PDB file (and removed in Protocol 1).

      • Prepare this ligand using Protocol 2.

      • Dock this ligand back into the binding site of its own protein using the exact same settings you plan to use for your study.

      • Success Criterion: Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating your protocol is reliable.[16][22][23][24]

G cluster_validation Protocol Validation Workflow start Start with Co-crystallized Protein-Ligand Complex (PDB) extract Extract Native Ligand & Prepare Receptor start->extract redock Redock Native Ligand into Receptor extract->redock decision Calculate RMSD between Native and Docked Pose redock->decision pass RMSD < 2.0 Å Protocol Validated decision->pass Yes fail RMSD > 2.0 Å Adjust Parameters decision->fail No

Caption: Workflow for validating the docking protocol via redocking.

  • Grid Box Generation:

    • Rationale: The docking algorithm does not search the entire protein surface. You must define a specific three-dimensional search space, the "grid box," where the program will attempt to place the ligand.[25]

    • Action: Center the grid box on the known active site of the protein. If the active site is unknown, you can use the coordinates of the co-crystallized ligand or use site-finder programs. The size of the box should be large enough to encompass the entire binding pocket and allow for ligand rotation.[18][26]

  • Create Configuration File:

    • Prepare a text file (e.g., conf.txt) that specifies the input files and grid parameters for Vina.[18]

    • Example conf.txt:

  • Run the Simulation:

    • Open a command-line terminal.

    • Execute the Vina program with the configuration file as input.

    • Command: vina --config conf.txt

Analysis and Interpretation of Results

Methodology:

  • Evaluate Binding Affinity:

    • Open the generated log file (docking_log_1.txt).

    • The file will list the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. The most negative value corresponds to the highest predicted affinity.[8]

  • Visualize and Analyze Interactions:

    • Rationale: A good score is meaningless if the binding pose is not physically plausible or does not form key interactions. Visual inspection is mandatory.[8]

    • Action:

      • Load the prepared receptor PDBQT and the docking output PDBQT file into PyMOL or Discovery Studio Visualizer.[27][28][29]

      • Examine the top-ranked pose of your pyrazole derivative within the protein's active site.

      • Identify key intermolecular interactions:

        • Hydrogen Bonds: Look for interactions between donor/acceptor atoms (e.g., the pyrazol-5-ol hydroxyl group, backbone amides).

        • Hydrophobic Interactions: Identify contacts between nonpolar groups (e.g., the phenyl rings) and hydrophobic pockets in the protein.

        • Pi-Pi Stacking: Look for favorable stacking between aromatic rings of the ligand and residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

      • Use the software's tools to generate 2D interaction diagrams for clear visualization and publication.[10][28][30]

G cluster_logic Decision Logic for Hit Identification input Docking Results for Pyrazole Derivative Series check_score Is Binding Affinity (Score) Favorable? input->check_score check_pose Is Binding Pose Plausible? check_score->check_pose Yes discard Low Priority Candidate check_score->discard No check_interactions Are Key Interactions Formed? check_pose->check_interactions Yes check_pose->discard No hit Promising Hit Candidate (Prioritize for Synthesis/Assay) check_interactions->hit Yes check_interactions->discard No

Caption: Logical process for identifying promising hits from docking results.

Data Summary and Structure-Activity Relationship (SAR)

Organizing the data systematically is key to understanding the structure-activity relationships (SAR) within your pyrazole derivative series.

Compound IDR-Group (Substitution on Phenyl Ring)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
PZ-01 H (unsubstituted)-7.8Tyr201, Phe345, Leu4011 (with Tyr201)
PZ-02 4-Cl-8.5Tyr201, Phe345, Val3491 (with Tyr201)
PZ-03 4-OH-9.2Tyr201, Ser205, Phe3452 (with Tyr201, Ser205)
PZ-04 4-OCH3-8.9Tyr201, Phe345, Met4051 (with Tyr201)
PZ-05 3,4-diCl-8.7Tyr201, Val349, Leu4011 (with Tyr201)

Analysis of Hypothetical Data: The table suggests that adding a hydroxyl group at the R4 position (PZ-03) significantly improves binding affinity, likely by forming an additional hydrogen bond with Ser205. This provides a clear, actionable insight for the next round of drug design.

References

Application Notes & Protocols: The Utility of 1-Phenyl-1H-pyrazol-5-ol as a Pivotal Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. More than a mere reagent, this molecule, existing in tautomeric equilibrium with 1-phenyl-3-methyl-5-pyrazolone, serves as a foundational scaffold for a range of therapeutic agents. We will dissect its synthesis, focusing on the venerable Knorr pyrazole synthesis, and elucidate its application as a direct active pharmaceutical ingredient (API) in the form of Edaravone, as well as an intermediate for further molecular elaboration. The protocols herein are presented with a focus on mechanistic understanding and reproducibility, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Pyrazolone Core in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring that is a cornerstone in the development of a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties.[3][4][5][6]

Within this class, this compound, and its more stable tautomer, 1-phenyl-3-methyl-5-pyrazolone (PMP), stands out.[7][8] This compound is not only a versatile synthetic intermediate but is also an approved drug known as Edaravone.[8][9] Edaravone is utilized for its potent antioxidant and free radical scavenging properties in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[8][9][10] The reactivity of its C4 methylene group and its unique electronic structure make it an ideal starting point for synthesizing a diverse library of drug candidates.

Foundational Synthesis: The Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

The most reliable and widely adopted method for preparing the pyrazolone core is the Knorr pyrazole synthesis, a cyclocondensation reaction. This process involves the reaction of a β-ketoester, typically ethyl acetoacetate, with a hydrazine derivative, in this case, phenylhydrazine.[9][11]

Mechanistic Rationale

The reaction's regioselectivity is dictated by the differential reactivity of the carbonyl groups in the β-ketoester. The ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of phenylhydrazine than the ester carbonyl. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol to yield the stable five-membered pyrazolone ring.[11]

Knorr_Synthesis Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps phenylhydrazine Phenylhydrazine mixing 1. Mix in Solvent (e.g., Ethanol, Methanol or Solvent-free) phenylhydrazine->mixing eaa Ethyl Acetoacetate eaa->mixing condensation 2. Nucleophilic Attack & Condensation mixing->condensation Forms Hydrazone Intermediate cyclization 3. Intramolecular Cyclization condensation->cyclization Eliminates Ethanol workup 4. Cooling, Precipitation & Filtration cyclization->workup product Product: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) workup->product High Yield Derivative_Synthesis Synthesis of Bis(pyrazol-5-ol) Derivatives cluster_reactants Reactants cluster_process Reaction Conditions PMP 1-Phenyl-3-methyl-5-pyrazolone (2 eq.) Catalyst Catalyst: Sodium Acetate PMP->Catalyst Aldehyde Aromatic Aldehyde (1 eq.) Aldehyde->Catalyst Solvent Solvent: 70% EtOH Temp Room Temperature Product Product: 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) Temp->Product Knoevenagel Condensation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-ol (also known as Edaravone or PMP). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most prevalent and reliable method for synthesizing 1-phenyl-3-methyl-1H-pyrazol-5-ol is a variation of the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with phenylhydrazine.[1][2][3] The reaction proceeds under acidic catalysis and heating, followed by the loss of ethanol and water to form the stable pyrazolone ring.

The product exists in multiple tautomeric forms, with the OH-pyrazole form (1-phenyl-3-methyl-1H-pyrazol-5-ol) and the CH-pyrazolone form (1-phenyl-3-methyl-5-pyrazolone) being the most significant. The enol tautomer is generally the major and more stable structural form observed.[1][4]

Reaction Mechanism

The synthesis follows a well-established two-step mechanism:

  • Hydrazone Formation: The more reactive nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration, to form a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone performs a nucleophilic attack on the ester carbonyl, leading to a ring closure. The elimination of an ethanol molecule yields the final pyrazolone product.[1][2]

G reactants Ethyl Acetoacetate + Phenylhydrazine intermediate Phenylhydrazone Intermediate reactants->intermediate Condensation (-H₂O) product 1-Phenyl-3-methyl-1H-pyrazol-5-ol intermediate->product Intramolecular Cyclization (-EtOH)

Caption: Knorr Pyrazolone Synthesis Workflow.

Troubleshooting Guide: Improving Your Yield

Low yield is a common frustration in organic synthesis. This guide addresses the most frequent issues encountered during the preparation of 1-phenyl-3-methyl-1H-pyrazol-5-ol.

Issue Potential Cause Recommended Solution & Explanation
Low or No Product Formation Impure Starting Materials: Purity of phenylhydrazine and ethyl acetoacetate is critical. Impurities can inhibit the reaction or lead to side products.[5]Action: Use freshly distilled phenylhydrazine and high-purity ethyl acetoacetate. Confirm purity via NMR or GC-MS if possible.
Suboptimal Temperature: The reaction requires sufficient thermal energy for both condensation and cyclization. Temperatures that are too low result in an incomplete reaction.Action: Ensure the reaction mixture is heated to reflux, typically around 100-120°C.[1] Monitor the internal temperature of the reaction.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have been consumed.
Formation of Side Products / Impure Product Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or side reactions.Action: While a 1:1 molar ratio is standard, a slight excess of phenylhydrazine (e.g., 1.1 equivalents) can sometimes be used to ensure the complete consumption of the ketoester.[4]
Ineffective Catalyst: The acid catalyst is crucial for protonating the carbonyl groups, making them more electrophilic.Action: Use a few drops of glacial acetic acid as a catalyst.[1] Ensure the acid is not degraded. Some protocols also report success without a catalyst, relying on thermal conditions alone.[2]
Product Loss During Workup Premature Precipitation: Adding cold water or cooling the reaction mixture too quickly can trap impurities within the solid product.Action: After confirming reaction completion via TLC, add water to the hot reaction mixture with stirring to induce precipitation.[1] This often results in a cleaner solid.
Incomplete Precipitation: The product has some solubility in the reaction solvent and water/ethanol mixtures.Action: After precipitation with water, cool the mixture in an ice bath for at least 30-60 minutes before filtration to maximize the recovery of the solid product.
Inefficient Washing: Residual starting materials or acetic acid may remain on the product.Action: Wash the filtered solid with cold water to remove water-soluble impurities, followed by a small amount of cold ethanol or diethyl ether to remove organic residues.[2]
Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A: Ethanol, 1-propanol, and glacial acetic acid are commonly used solvents that work well.[1] Some highly efficient protocols have been developed under solvent-free conditions, which can be advantageous for green chemistry and scalability.[2] The choice of solvent can affect reaction kinetics and solubility of reactants.[5]

Q2: How do I properly monitor the reaction with TLC? A: Prepare a TLC plate with three lanes: one for your ethyl acetoacetate starting material, one for the reaction mixture, and one for a co-spot (both starting material and reaction mixture). Use a mobile phase such as 30% ethyl acetate in hexanes.[1] The disappearance of the ethyl acetoacetate spot in the reaction mixture lane indicates the reaction is complete. The product will be a new, more polar spot.

Q3: My final product has a lower-than-expected melting point. What does this mean? A: A low or broad melting point range typically indicates the presence of impurities. The literature melting point for 1-phenyl-3-methyl-1H-pyrazol-5-ol is approximately 126-128°C.[2] If your melting point is low, recrystallization is necessary. A common solvent for recrystallization is aqueous ethanol.[3]

Q4: Can other β-dicarbonyl compounds be used? A: Yes, the Knorr pyrazole synthesis is versatile. You can use other 1,3-dicarbonyl compounds to produce different pyrazole derivatives.[6][7] For example, using ethyl benzoylacetate with phenylhydrazine will yield a different pyrazolone.[1]

Q5: What is the role of the acid catalyst? A: The acid catalyst (e.g., glacial acetic acid) protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6] This speeds up the formation of the hydrazone intermediate.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify/Distill Reactants check_purity->purify_sm Impure check_conditions Verify Reaction Conditions (T, t) check_purity->check_conditions Purity OK purify_sm->start Re-run optimize_conditions Optimize Temp/Time (Monitor with TLC) check_conditions->optimize_conditions Suboptimal check_workup Review Workup & Isolation Protocol check_conditions->check_workup Conditions OK optimize_conditions->start Re-run optimize_workup Optimize Precipitation & Washing Steps check_workup->optimize_workup Inefficient end Improved Yield check_workup->end Protocol OK optimize_workup->start Re-run

References

common side products in Knorr pyrazole synthesis and avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of pyrazole and pyrazolone derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the purity and yield of your target compounds. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, particularly pH.[1]

  • Understanding the Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound.[2][3] With an unsymmetrical hydrazine (e.g., phenylhydrazine), the more nucleophilic nitrogen (typically the substituted one) will preferentially attack. With an unsymmetrical dicarbonyl, the initial attack will be directed towards the more electrophilic and less sterically hindered carbonyl carbon.

  • Strategies for Control:

    • pH Adjustment: This is the most critical factor. Under acidic conditions, the terminal nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the substituted nitrogen. Conversely, under neutral or basic conditions, the terminal nitrogen is more nucleophilic. Acid catalysis generally accelerates the reaction, but careful control of pH is essential for selectivity.[4]

    • Steric and Electronic Tuning: Bulky substituents on either the hydrazine or the dicarbonyl compound will direct the reaction towards the less sterically hindered pathway. Electron-withdrawing groups on the dicarbonyl can enhance the electrophilicity of a specific carbonyl carbon, making it a more favorable site for initial attack.

Q2: My reaction mixture turns a dark yellow or red color, and I'm observing multiple impurities on my TLC. What is the cause and how can I prevent it?

A2: The development of color and the appearance of multiple spots on a TLC plate are often indicative of side reactions involving the hydrazine reagent.[5] Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation and decomposition, especially at elevated temperatures and in the presence of acid.[6]

  • Hydrazine Decomposition: Under acidic conditions, hydrazines can undergo decomposition to form various byproducts. While the exact decomposition pathways can be complex, they can lead to the formation of colored and often difficult-to-remove impurities.

  • Avoidance Strategies:

    • Use of Hydrazine Salts: Employing a more stable salt of the hydrazine, such as phenylhydrazine hydrochloride, can significantly improve the cleanliness of the reaction. The free hydrazine can be generated in situ by the addition of a weak base like sodium acetate or potassium acetate. This approach helps to minimize the concentration of free hydrazine at any given time, reducing the likelihood of decomposition.

    • Temperature Control: Avoid excessive heating. While the Knorr synthesis often requires elevated temperatures, running the reaction at the lowest effective temperature can minimize hydrazine decomposition. Monitoring the reaction progress by TLC is crucial to avoid prolonged heating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the hydrazine.

Q3: I have isolated my pyrazole product, but it is contaminated with a higher molecular weight byproduct. Could this be a bis-pyrazole?

A3: The formation of a bis-pyrazole is a possible side reaction, although less commonly reported than regioisomerism. This typically occurs when there is an excess of the 1,3-dicarbonyl compound or under specific reaction conditions that favor a second condensation reaction.

  • Plausible Mechanism: A bis-pyrazole can form if a second molecule of the 1,3-dicarbonyl compound reacts with the newly formed pyrazole. This is more likely if the pyrazole ring possesses a nucleophilic site that can react with a carbonyl group of the dicarbonyl.

  • Mitigation:

    • Stoichiometry Control: Careful control of the stoichiometry, ensuring that the hydrazine is not the limiting reagent, can help to suppress the formation of bis-pyrazoles. Using a slight excess of the hydrazine is a common strategy.[5]

    • Reaction Time and Temperature: Minimizing the reaction time and temperature can also reduce the likelihood of this and other side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions consuming starting materials; Product loss during workup.Monitor reaction progress by TLC to ensure completion. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. For pyrazolones, avoid excess solvent during recrystallization as they can be quite soluble.[7]
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.Carefully control the reaction pH. Consider the steric and electronic properties of your substrates to predict the major isomer. Fractional crystallization or chromatography may be necessary for separation.
Colored Impurities Decomposition of the hydrazine reagent.Use a hydrazine salt (e.g., hydrochloride) with a weak base. Run the reaction at the lowest effective temperature and under an inert atmosphere.[6]
Oily Product/Failure to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Self-Condensation of Dicarbonyl The 1,3-dicarbonyl compound reacting with itself.This is more common under basic conditions but can occur under acidic conditions. Add the dicarbonyl compound slowly to the reaction mixture containing the hydrazine to maintain a low concentration of the dicarbonyl.

Optimized Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone, a common variation of the Knorr synthesis.[2]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate/70% hexane).

  • Once the ketoester is consumed, add water to the hot reaction mixture with stirring to induce precipitation.

  • Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Minimizing Impurities in the Synthesis of a Phenyl-Substituted Pyrazole

This protocol incorporates strategies to minimize the formation of colored impurities from hydrazine decomposition.

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Phenylhydrazine hydrochloride (1.1 equivalents)

  • Potassium acetate (1.1 equivalents)

  • Ethanol or Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid.

  • Add phenylhydrazine hydrochloride and potassium acetate to the mixture.

  • Heat the reaction mixture under a nitrogen atmosphere at a moderate temperature (e.g., reflux in ethanol or 80-100°C in acetic acid).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, add water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization or column chromatography. For colored impurities, a wash with a non-polar solvent like toluene over a silica plug can be effective.[6]

Visualizing Reaction Pathways

General Mechanism of Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Logic for Side Product Formation

G Start Start Impure Product Impure Product Start->Impure Product Regioisomers Regioisomers Impure Product->Regioisomers Isomeric Mixture? Colored Impurities Colored Impurities Impure Product->Colored Impurities Discoloration? High MW Byproduct High MW Byproduct Impure Product->High MW Byproduct High MW Impurity? Control pH Control pH Regioisomers->Control pH Use Hydrazine Salt Use Hydrazine Salt Colored Impurities->Use Hydrazine Salt Control Stoichiometry Control Stoichiometry High MW Byproduct->Control Stoichiometry

References

Technical Support Center: Chromatography Purification of 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible purification outcomes.

Introduction to the Challenges

This compound is a polar heterocyclic compound with a propensity for tautomerism, existing in CH, OH, and NH forms depending on the solvent, pH, and substituents.[1][2][3] This inherent chemical characteristic, combined with its polarity, presents unique challenges during chromatographic purification. Common issues include poor peak shape (tailing), co-elution with structurally similar impurities, and variable retention times. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when purifying this compound?

A1: The most frequent cause of peak tailing for this polar, acidic compound is secondary interactions between the analyte and the stationary phase.[4][5] Specifically, the hydroxyl group of the pyrazolol can interact strongly with acidic silanol groups present on the surface of standard silica-based columns, leading to a distorted peak shape.[5][6]

Q2: Which chromatographic mode is best suited for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the purification of pyrazole derivatives like this compound.[7][8] This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is well-suited for retaining and separating polar analytes.

Q3: Can tautomerism of this compound affect my chromatography?

A3: Yes, tautomerism can significantly impact the chromatographic separation. The different tautomers (CH, OH, and NH forms) can exist in equilibrium and may have different polarities and affinities for the stationary phase.[1][2] If the interconversion between tautomers is slow on the chromatographic timescale, it can lead to broadened or split peaks. Controlling the mobile phase pH is crucial to ensure the analyte exists predominantly in a single, consistent form.[9]

Q4: What are the likely impurities I might encounter?

A4: A common impurity in the synthesis of substituted pyrazoles is the formation of regioisomers, especially when using unsymmetrical starting materials.[10][11] For this compound, starting material impurities and by-products from side reactions are also possible. Analytical techniques like LC-MS and NMR are recommended to identify any persistent impurities.[12]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing

Peak tailing is a common problem when purifying polar compounds like this compound. A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 indicates a significant issue that needs to be addressed.[6]

  • Secondary Silanol Interactions: The primary culprit for peak tailing of polar, acidic, or basic compounds is the interaction with residual silanol groups on the silica backbone of the stationary phase.[4][5]

    • Solution 1: Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (around 2.5-3.0) by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[5][7] This protonates the silanol groups, minimizing their ability to interact with the acidic pyrazolol.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the surface to block a significant portion of the residual silanol groups.[4][13]

    • Solution 3: Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of acidic compounds by interacting with the silanol groups. However, this can complicate purification and is less common in modern practice.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6]

    • Solution: Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[4]

G start Peak Tailing Observed (Tf > 1.5) check_all_peaks Are all peaks tailing? start->check_all_peaks reduce_load Reduce sample concentration/ injection volume check_all_peaks->reduce_load Yes check_column Is the column modern and end-capped? check_all_peaks->check_column No end Symmetrical Peak Achieved reduce_load->end use_endcapped Switch to a high-purity, end-capped C18 column check_column->use_endcapped No adjust_ph Lower mobile phase pH to 2.5-3.0 with 0.1% TFA or Formic Acid check_column->adjust_ph Yes use_endcapped->adjust_ph adjust_ph->end

Caption: Troubleshooting decision tree for peak tailing.

Issue 2: Poor Resolution and Co-elution of Impurities

Achieving baseline separation of this compound from its impurities, particularly regioisomers, can be challenging due to their similar chemical properties.[10]

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier to the aqueous phase directly control retention and selectivity.[14]

    • Solution 1: Solvent Scouting: If using acetonitrile, try substituting it with methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds due to enhanced π-π interactions with phenyl-containing stationary phases.[15]

    • Solution 2: Optimize Gradient: A shallow gradient profile around the elution point of the target compound can significantly improve the resolution between closely eluting peaks.

  • Inappropriate Stationary Phase: While C18 is a good starting point, it may not provide sufficient selectivity for all impurity profiles.

    • Solution: Alternative Stationary Phases: Consider a Phenyl-Hexyl or Biphenyl stationary phase. These phases offer alternative selectivity mechanisms, such as π-π interactions, which can be highly effective for separating aromatic compounds and their isomers.[16][17]

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, good for a wide range of polarities.[8]
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, isomers, providing alternative selectivity to C18.[15][17]
Biphenyl Hydrophobic & enhanced π-π interactionsAromatic and moderately polar compounds, often providing unique selectivity for isomers.[16]
Polar-Embedded Hydrophobic & hydrogen bondingPolar compounds, offering good peak shape for acidic and basic analytes.[13]
Issue 3: Low or No Recovery of the Compound

Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the analyte.

  • Irreversible Adsorption: Strong, non-specific binding of the compound to the column can lead to poor recovery.

    • Solution 1: Column Passivation: Before injecting the sample, perform a few blank injections with a high concentration of a similar compound or the mobile phase at a high organic percentage to occupy active sites.

    • Solution 2: Sample Dissolvent: Ensure the sample is dissolved in a solvent that is no stronger than the initial mobile phase. Dissolving the sample in a strong solvent can cause it to precipitate on the column when it comes into contact with the weaker mobile phase.[6][9]

  • Compound Instability: The pH of the mobile phase could potentially lead to the degradation of this compound.

    • Solution: Screen for compound stability at the intended mobile phase pH before performing the purification. Collect fractions and re-analyze them after a period to check for degradation.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

This protocol provides a robust starting point for method development.

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B (column wash)

    • 30-31 min: 90% to 10% B

    • 31-35 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 254 nm (or determine the optimal wavelength from a UV scan).[7]

  • Injection Volume: 5-20 µL.[7]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.[7]

G start Start with General Protocol peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing resolution Assess Resolution tailing->resolution No adjust_ph Lower Mobile Phase pH (See Tailing Guide) tailing->adjust_ph Yes coelution Co-elution? resolution->coelution optimize_gradient Make Gradient Shallower Around Elution Time coelution->optimize_gradient Yes end Optimized Method coelution->end No adjust_ph->resolution change_solvent Try Methanol as Organic Modifier optimize_gradient->change_solvent change_column Switch to Phenyl-Hexyl or Biphenyl Column change_solvent->change_column change_column->end

Caption: Workflow for HPLC method optimization.

References

Technical Support Center: Scaling Up 1-Phenyl-1H-pyrazol-5-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-phenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during process development and large-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of pyrazolone chemistry.

Section 1: Core Synthesis & Mechanism

The industrial synthesis of this compound predominantly relies on the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between phenylhydrazine and a β-ketoester, most commonly ethyl acetoacetate (EAA).[1][2] This reaction, while straightforward on a lab scale, presents several challenges during scale-up related to reaction control, purity, and product isolation.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the pyrazolone ring.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + EAA (Condensation) EAA Ethyl Acetoacetate (EAA) EAA->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization - EtOH Pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Cyclization->Pyrazolone caption Figure 1. Simplified Knorr pyrazole synthesis workflow.

Figure 1. Simplified Knorr pyrazole synthesis workflow.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis and scale-up.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a common frustration and can stem from several factors, especially during scale-up.[3]

  • Incomplete Reaction: The cyclocondensation can be slower than expected at a larger scale.

    • Causality: Inefficient mixing in large reactors can lead to poor mass transfer between reactants, slowing down the reaction rate.[4]

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider a moderate increase in reaction time or temperature, but monitor closely for impurity formation. The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate hydrazone formation.[3]

  • Side Reactions: The formation of unwanted byproducts is a major cause of yield loss.

    • Causality: Phenylhydrazine can undergo degradation, especially if it is of low purity or exposed to air and light.[3] This can lead to colored impurities.

    • Solution: Use high-purity phenylhydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen).

  • Product Precipitation Issues: The product may not fully crystallize from the reaction mixture.

    • Causality: The choice of solvent is critical. A solvent that works well on a small scale may not be optimal for large batches where solubility profiles can differ.[4]

    • Solution: After the reaction is complete, cool the mixture slowly and then hold it in an ice bath for an extended period (1-2 hours) to maximize precipitation before filtration.[3]

Q2: I'm observing a significant impurity in my final product by HPLC/NMR. What is it likely to be and how can I prevent it?

A2: The most common impurity is the formation of a regioisomer.

  • Isomer Formation: When using an unsymmetrical β-ketoester like ethyl acetoacetate, the reaction can yield two different pyrazolone isomers. The nucleophilic nitrogen of phenylhydrazine can attack either of the two carbonyl groups of the ketoester.[5]

    • Causality: The regioselectivity is influenced by steric and electronic differences between the carbonyl groups and the reaction pH.[5][6] Strongly acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens and favor one pathway over the other.[5]

    • Prevention:

      • pH Control: The reaction is highly pH-sensitive. Maintaining a slightly acidic pH (e.g., 5.0-6.5) often provides the best selectivity for the desired isomer.[7] A patent suggests adjusting the pH of a methanol solution of phenylhydrazine with hydrochloric acid before adding the ketoester.[7]

      • Temperature Control: The reaction is exothermic. Poor temperature control, a common issue in large reactors due to a lower surface-area-to-volume ratio, can lead to temperature spikes that favor the formation of the undesired isomer.[4]

      • Controlled Reagent Addition: Add the phenylhydrazine dropwise to the solution of ethyl acetoacetate. This helps to manage the exotherm and maintain a consistent reaction temperature.[4][8]

G start Problem: Impurity Detected check_isomer Is it a regioisomer? (Check Mass Spec/NMR) start->check_isomer control_ph Optimize pH (Target: 5.0-6.5) check_isomer->control_ph Yes other_impurity Investigate other side reactions (e.g., degradation, dimers) check_isomer->other_impurity No control_temp Improve Temperature Control (Manage Exotherm) control_ph->control_temp control_addition Slow Reagent Addition (Dropwise) control_temp->control_addition solution Pure Product control_addition->solution other_impurity->solution caption Figure 2. Troubleshooting tree for impurity formation.

Figure 2. Troubleshooting tree for impurity formation.
Q3: The product is difficult to filter and purify. What can I do to improve the work-up procedure?

A3: Work-up and purification are critical steps where significant product loss can occur at scale.

  • Poor Crystal Quality: If the product precipitates as a fine, amorphous solid, it can clog filters and be difficult to wash effectively.

    • Causality: Rapid cooling or "crashing out" of the product from solution leads to poor crystal formation.

    • Solution: Implement a controlled cooling profile. Once the reaction is complete, cool the mixture slowly to ambient temperature, then gradually cool further to 0-5°C. Holding the slurry at this temperature with gentle agitation for several hours can improve crystal size and morphology.

  • Solvent Selection for Recrystallization:

    • Causality: The initial reaction solvent (often ethanol or acetic acid) may not be the ideal solvent for recrystallization.

    • Solution: A common and effective solvent for recrystallizing pyrazolones is ethanol.[8][9] The crude product can be dissolved in hot ethanol and then cooled to induce crystallization, leaving many impurities behind in the mother liquor. Washing the filtered solid with a small amount of cold ethanol helps remove residual soluble impurities.[3]

Section 3: Scale-Up Protocol & Key Parameters

This section provides a generalized protocol for scaling up the synthesis, highlighting critical control points.

Experimental Protocol: Scale-Up Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
  • Reactor Setup: Charge a suitable reactor with methanol.

  • pH Adjustment: Add phenylhydrazine (1.0 eq) to the methanol and stir. Carefully add concentrated hydrochloric acid to adjust the pH to between 5.0 and 6.5.[7]

  • Initial Heating: Heat the solution to approximately 75°C.[7]

  • Controlled Addition: Begin the dropwise addition of ethyl acetoacetate (1.0 eq) over a period of 60 minutes, ensuring the internal reaction temperature is maintained between 55-60°C.[7] This slow addition is crucial for managing the reaction exotherm.[4]

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1.5-2 hours.[7]

  • Solvent Removal & Neutralization: Distill off the methanol. Adjust the pH of the remaining mixture to neutral.[7]

  • Crystallization: Cool the reaction mixture slowly, then chill in an ice bath to maximize product precipitation.

  • Isolation: Collect the crude product by filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Table 1: Critical Process Parameters for Scale-Up
ParameterLab Scale (Typical)Scale-Up ConsiderationRecommended Range/Value
pH Not always controlledCritical for regioselectivity and minimizing side reactions.[3][5]5.0 - 6.5[7]
Temperature Easy to controlDifficult heat dissipation; risk of hot spots and runaway reactions.[4]55 - 60°C during addition[7]
Reagent Addition Often rapidCritical for managing exotherm and concentration gradients.[4]Slow, dropwise addition
Mixing Magnetic stirrerMechanical agitation needed to ensure homogeneity.[4]Sufficient RPM to maintain solids suspension
Atmosphere Ambient airPhenylhydrazine is sensitive to air oxidation.[3]Inert (Nitrogen)

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when working with phenylhydrazine at a large scale?

    • A: Phenylhydrazine is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen and mutagen.[10] It is also combustible and can react violently with strong oxidants.[11][12] Always handle it in a well-ventilated area (e.g., a fume hood), use appropriate personal protective equipment (gloves, eye protection, lab coat), and have emergency procedures in place.[10]

  • Q: Can I use a different β-ketoester?

    • A: Yes, the Knorr synthesis is versatile. However, using a different β-ketoester will result in a different substituent at the 3-position of the pyrazolone ring. The reactivity and potential for isomer formation will vary depending on the specific ketoester used.

  • Q: My final product is colored (yellow/brown). Why?

    • A: Color is often due to the oxidation or degradation of the phenylhydrazine starting material.[12][13] Using fresh, high-quality phenylhydrazine and running the reaction under an inert atmosphere can help prevent this. The color can often be removed during the recrystallization step.

  • Q: What is the tautomeric structure of the product?

    • A: Pyrazolones can exist in several tautomeric forms (CH, OH, and NH forms).[14][15] The predominant form depends on the solvent, pH, and substituents. For 1-phenyl-3-methyl-5-pyrazolone, it exists as an equilibrium of these forms, which is important for its reactivity in subsequent reactions.

References

managing low reactivity of starting materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-TSC-26.01

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low-reactivity starting materials in pyrazole synthesis, most commonly via the Knorr synthesis and related methodologies. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, but its synthesis can be hampered by unreactive 1,3-dicarbonyl compounds or electron-deficient hydrazines.[1] This resource provides in-depth troubleshooting, advanced protocols, and data-driven guidance to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues related to substrate reactivity.

Q1: My pyrazole synthesis has stalled or shows very low conversion. How do I identify the root cause?

A1: A stalled reaction is typically due to low electrophilicity of the 1,3-dicarbonyl compound or poor nucleophilicity of the hydrazine derivative.

  • Analyze Your Substrates:

    • 1,3-Dicarbonyl: Are there bulky, sterically hindering groups near the carbonyl carbons? Are there strong electron-donating groups that reduce the electrophilicity of the carbonyls?

    • Hydrazine: Is your hydrazine substituted with strong electron-withdrawing groups (e.g., nitro-, cyano-, or sulfonyl groups)? These significantly decrease the nucleophilicity of the nitrogen atoms.[2]

  • Initial Diagnostic Steps:

    • Confirm Purity: Ensure starting materials are pure and free of water, which can interfere with the reaction.

    • TLC Analysis: Monitor the reaction by Thin Layer Chromatography. Do you see starting materials remaining, or is there a new spot that could be an uncyclized intermediate, such as a hydrazone?[3] The presence of a stable hydrazone intermediate suggests that the initial condensation has occurred, but the subsequent cyclization and dehydration steps are the bottleneck.[4]

    • Solubility Check: Are all starting materials fully dissolved at the reaction temperature? Poor solubility can severely limit reaction rates.

Q2: I'm using an electron-deficient hydrazine and the reaction is extremely slow. What is the first thing I should try?

A2: The primary challenge with electron-deficient hydrazines is their reduced nucleophilicity. The most direct countermeasure is to increase the electrophilicity of the dicarbonyl partner through acid catalysis.

The Knorr pyrazole synthesis and related condensations are acid-catalyzed.[5][6] The acid protonates a carbonyl oxygen, making the corresponding carbon much more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine.[3]

  • Recommended Action: Introduce a catalytic amount of a Brønsted acid.

    • Mild Start: Begin with acetic acid (often used as the solvent or co-solvent).

    • Stronger Acids: If acetic acid is insufficient, a stronger acid like p-toluenesulfonic acid (TsOH) or sulfuric acid can be more effective.[7][8] Use these judiciously, as they can promote side reactions.

Q3: My 1,3-dicarbonyl is sterically hindered, leading to poor yields. What strategies can overcome this?

A3: Steric hindrance impedes the approach of the hydrazine nucleophile. Overcoming this requires more forcing reaction conditions to provide the necessary activation energy.

  • Increase Thermal Energy: Refluxing at a higher temperature is the most straightforward approach. Switch to a higher-boiling solvent like toluene, xylene, or DMF.

  • Microwave Irradiation: This is a highly effective method for overcoming activation barriers.[9][10][11] Microwave heating can rapidly and efficiently deliver energy to the reaction, often leading to dramatically reduced reaction times and improved yields where conventional heating fails.[12][13]

Part 2: Troubleshooting Workflow & Advanced Solutions

When initial troubleshooting is insufficient, a more systematic approach is necessary. This section provides a logical workflow and details on advanced methodologies.

Troubleshooting Workflow for Stalled Pyrazole Synthesis

The following diagram outlines a decision-making process for addressing a low-yielding pyrazole synthesis.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Tier 1: Condition Optimization cluster_3 Tier 2: Advanced Methods cluster_4 Outcome start Reaction Stalled / Low Yield check_purity Verify Starting Material Purity start->check_purity analyze_sm Analyze Substrate Reactivity (Sterics & Electronics) check_purity->analyze_sm cond_opt Condition Optimization analyze_sm->cond_opt Low Reactivity Identified adv_method Advanced Methods cond_opt->adv_method Optimization Fails add_acid Add/Strengthen Acid Catalyst (e.g., TsOH) cond_opt->add_acid e- deficient hydrazine inc_temp Increase Temperature (High-Boiling Solvent) cond_opt->inc_temp Steric hindrance mw_synth Microwave-Assisted Synthesis adv_method->mw_synth lewis_acid Use Lewis Acid Catalyst (e.g., Cu(OTf)2) adv_method->lewis_acid one_pot In Situ Substrate Generation adv_method->one_pot add_acid->inc_temp change_solvent Change Solvent (Polar Aprotic vs. Protic) inc_temp->change_solvent success Successful Synthesis change_solvent->success Yield Improves mw_synth->success lewis_acid->success one_pot->success

Caption: Troubleshooting workflow for low-reactivity pyrazole synthesis.

Q4: When should I consider using a Lewis acid catalyst instead of a Brønsted acid?

A4: Lewis acids are an excellent alternative when Brønsted acids are ineffective or cause degradation of sensitive functional groups. They function by coordinating to the carbonyl oxygen, which strongly increases the electrophilicity of the carbonyl carbon.

  • Mechanism of Action: A Lewis acid (e.g., Cu(OTf)₂, SmCl₃, nano-ZnO) coordinates to one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[14][15] This coordination polarizes the C=O bond, making the carbon atom significantly more electron-deficient and susceptible to attack by a weak nucleophile like an electron-poor hydrazine.

Caption: Lewis acid activation of a 1,3-dicarbonyl substrate.

  • When to Use:

    • When synthesizing highly functionalized pyrazoles where strong Brønsted acids might cause side reactions.

    • For particularly unreactive pairings of substrates where even high temperatures are insufficient.

    • In cases where improved regioselectivity is desired, as the coordination of the Lewis acid can sometimes direct the initial attack of an unsymmetrical hydrazine.[14]

Part 3: Experimental Protocols & Data

This section provides a detailed protocol for a proven method to overcome low reactivity and a data table for comparing different catalytic systems.

Detailed Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Pyrazole

This protocol describes the synthesis of 1-phenyl-3,5-di-tert-butyl-1H-pyrazole, a classic example where steric hindrance makes conventional synthesis difficult.

Objective: To synthesize a sterically hindered pyrazole from 2,2,6,6-tetramethyl-3,5-heptanedione and phenylhydrazine using microwave irradiation.

Materials:

  • 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 mmol, 184 mg)

  • Phenylhydrazine (1.0 mmol, 98 µL)

  • Ethanol (3 mL)

  • Glacial Acetic Acid (0.1 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,2,6,6-tetramethyl-3,5-heptanedione (184 mg).

  • Reagent Addition: Add ethanol (3 mL) followed by phenylhydrazine (98 µL) and glacial acetic acid (0.1 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (use dynamic power control to maintain temperature)

    • Time: 20 minutes

    • Pressure: Max 20 bar

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use compressed air cooling as equipped).

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure pyrazole.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the dione starting material and the formation of the aromatic pyrazole product.[11]

Data Table: Comparison of Catalytic Systems for Challenging Pyrazole Syntheses

The choice of catalyst can dramatically impact reaction efficiency. The table below summarizes literature data for different catalytic systems used with low-reactivity substrates.

Catalyst System1,3-Dicarbonyl SubstrateHydrazine SubstrateConditionsTimeYield (%)Reference
TsOH (cat.) Substituted 1,3-diketoneOxamic acid thiohydrazideEtOH, 40 °C3 h25-96%--INVALID-LINK--[7][8]
Nano-ZnO Ethyl acetoacetatePhenylhydrazineSolvent-free, 80 °C15 min95%--INVALID-LINK--[15]
Cu(OTf)₂ Chalconep-((t-butyl)phenyl)hydrazine[BMIM-PF₆], 80 °C1.5 h82%--INVALID-LINK--[15]
SmCl₃ (cat.) β-ketoester + Acylating AgentHydrazineOne-pot, rt12 h75-88%--INVALID-LINK--[14]
Microwave EnoneSemicarbazide HClMeOH/H₂O, Pyridine4 min82-96%--INVALID-LINK--[9]

References

effect of pH on the regioselectivity of Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioselectivity Challenge in Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has been a cornerstone of heterocyclic chemistry since its discovery in 1883.[1][2] Its utility in synthesizing the pyrazole core, a key pharmacophore in numerous pharmaceuticals like Celecoxib and Sildenafil, is well-established.[3][4]

However, when employing unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, a significant challenge arises: regioselectivity . The initial nucleophilic attack from the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][5] Controlling this outcome is paramount for efficient drug development and synthesis, as separating these isomers can be difficult and costly. This guide provides in-depth technical support, addressing common questions and troubleshooting issues related to controlling regioselectivity through the strategic manipulation of reaction pH.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the Knorr pyrazole synthesis?

A1: The pH of the reaction medium is one of the most critical factors influencing both the reaction rate and, most importantly, the regiochemical outcome.[5] The reaction is typically acid-catalyzed.[6][7][8] The catalyst's primary role is to protonate a carbonyl oxygen of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine, which is often the rate-determining step.[9] However, the pH must be carefully optimized. Excessively low pH can protonate the hydrazine nucleophile, deactivating it and slowing the reaction, while neutral or basic conditions may not sufficiently activate the carbonyl, leading to slow or incomplete reactions.[9]

Q2: How does pH specifically influence the formation of one regioisomer over the other?

A2: The influence of pH on regioselectivity is a complex interplay of electronic and mechanistic factors. With a substituted hydrazine (e.g., phenylhydrazine), there are two nitrogen atoms with different nucleophilicities.

  • Under strongly acidic conditions (pH 0.5–4): The reaction mechanism is driven by the protonation of the dicarbonyl compound.[10] The initial attack often involves the more nucleophilic, unsubstituted (-NH₂) nitrogen of the hydrazine. The selectivity is then determined by which carbonyl carbon is more electrophilic. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of initial attack.[5]

  • Under neutral or near-neutral conditions: The reaction can be significantly slower, and the mechanism may even change.[11] At pH 7, studies have shown that the initial hydrazone intermediate may form, but the subsequent cyclization and dehydration steps are inhibited.[9] In some cases, under neutral conditions, the less substituted nitrogen of the hydrazine may attack the more sterically accessible or more reactive (e.g., ketone over ester) carbonyl group, leading to a different regioisomeric product compared to the reaction under acidic catalysis.[5][12]

Q3: My synthesis with an unsymmetrical diketone is yielding a 1:1 mixture of regioisomers. What is the first pH-related adjustment I should try?

A3: If you are obtaining a non-selective mixture, the first and most impactful adjustment is to introduce a controlled amount of acid. A common starting point is to use a catalytic amount of a protic acid like glacial acetic acid or to adjust the bulk pH of the solution.[3][12]

Recommendation: Start by running the reaction in an alcoholic solvent (e.g., ethanol or 1-propanol) with 3-5 drops of glacial acetic acid per mmol of the limiting reagent.[3] For more precise control, prepare buffered solutions. A patent for this process suggests an optimal pH range between 0.9 and 2.5 for achieving high conversion and selectivity.[10] This acidic environment will favor a specific reaction pathway, often pushing the equilibrium towards a single regioisomer.

Troubleshooting Guide: Common Issues & Solutions
ProblemProbable CauseRecommended pH-Related Solution
Low or No Yield Reaction conditions are too mild (neutral/basic pH), leading to poor carbonyl activation or inhibition of the cyclization step.[9]Add a catalytic amount of acid (e.g., acetic acid, HCl) to achieve a pH between 1 and 4. Monitor the reaction progress via TLC.[3][10]
Poor Regioselectivity The reaction is running under conditions that do not sufficiently differentiate the electronic or steric properties of the two carbonyl groups.Systematically vary the pH. Run small-scale trials at pH 2, pH 4, and pH 6. Acidic conditions often favor attack at the more electronically activated carbonyl, potentially leading to a single isomer.[5]
Hydrazone Intermediate Forms but Doesn't Cyclize The cyclization/dehydration step is rate-limiting and often requires acid catalysis to proceed efficiently. This is common at pH > 7.[9]Re-acidify the reaction mixture carefully. Add a stoichiometric amount of a stronger acid to promote the dehydration of the cyclic intermediate.[9][11]
Reaction is Too Slow Insufficient acid catalysis, or the hydrazine nucleophile is deactivated by excessively strong acidic conditions.Optimize the acid concentration. If using a strong acid, try reducing the concentration. If using a weak acid like acetic acid, consider a slightly stronger one or increase the temperature.
Visualizing the Mechanistic Branch Point

The choice between the two reaction pathways is determined at the very first step. The following diagram illustrates this critical decision point leading to the two possible regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways under pH Control cluster_products Products R1_CO Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 (e.g., more electrophilic) R1_CO->Attack_C1 Attack_C2 Attack at Carbonyl 2 (e.g., less hindered) R1_CO->Attack_C2 Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Favored in Acidic Conditions Isomer_B Regioisomer B Attack_C2->Isomer_B May be favored in Neutral/Steric Control G start Start setup 1. Dissolve 1,3-Dicarbonyl in Solvent start->setup ph_adjust 2. Adjust pH (Add Acid Catalyst) setup->ph_adjust add_hydrazine 3. Add Hydrazine Derivative ph_adjust->add_hydrazine heat 4. Heat to Reflux (1-2 hours) add_hydrazine->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Cool & Precipitate monitor->workup Complete isolate 7. Filter & Wash Solid workup->isolate purify 8. Recrystallize isolate->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

References

Technical Support Center: Optimizing Catalyst Concentration in 1-Phenyl-1H-pyrazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization in this crucial reaction, commonly known as the Knorr pyrazole synthesis. Here, we provide in-depth, evidence-based answers to frequently encountered challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the role and optimization of catalysts in the synthesis of this compound from phenylhydrazine and ethyl acetoacetate.

Q1: What is the typical catalyst used for the synthesis of this compound, and what is its fundamental role?

A1: The most common and cost-effective catalyst for the Knorr pyrazole synthesis is a Brønsted acid, with glacial acetic acid being a frequent choice.[1][2] Other acid catalysts like p-toluenesulfonic acid and boron trifluoride have also been reported.[3] The catalyst's primary role is to accelerate two key steps in the reaction mechanism:

  • Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the ethyl acetoacetate, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the phenylhydrazine.

  • Facilitating Dehydration: The catalyst aids in the elimination of water molecules during the formation of the hydrazone intermediate and the final cyclization to the pyrazole ring.[4][5]

Q2: Can this reaction be performed without a catalyst?

A2: While the reaction can proceed without a catalyst, it is often significantly slower, requiring higher temperatures and longer reaction times. This can lead to the formation of impurities and a lower overall yield. In some "green chemistry" protocols, the reaction is performed under catalyst-free conditions, often in water, but this may not be suitable for all substrates or scales.

Q3: How does catalyst concentration impact the reaction yield?

A3: Catalyst concentration has a significant, non-linear effect on the reaction yield. An optimal concentration exists where the reaction proceeds at a reasonable rate with minimal side reactions. Both insufficient and excessive catalyst concentrations can lead to diminished yields for different reasons, which are explored in the troubleshooting section below. One patent suggests that for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, adjusting the pH of a methanol solution of phenylhydrazine to between 5.0 and 6.5 with hydrochloric acid is optimal.[6]

Q4: What is the impact of catalyst choice on the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds?

A4: When using an unsymmetrical 1,3-dicarbonyl compound, the choice of catalyst and reaction conditions can influence which carbonyl group is preferentially attacked by the phenylhydrazine, leading to different regioisomers. While acid catalysis is common, the solvent can play a more dramatic role in regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[7]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst concentration.

Problem 1: Low or No Product Yield

A consistently low yield is one of the most frequent challenges. The underlying cause is often related to an incomplete or stalled reaction.

Possible Cause A: Insufficient Catalyst Concentration

  • Diagnosis: The reaction proceeds very slowly, and analysis by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows a significant amount of unreacted starting materials (phenylhydrazine and ethyl acetoacetate) even after prolonged reaction times.

  • Explanation: Without sufficient catalyst, the activation of the carbonyl group on ethyl acetoacetate is slow, leading to a low rate of the initial nucleophilic attack by phenylhydrazine. The subsequent cyclization and dehydration steps are also hindered.

  • Solution:

    • Incremental Catalyst Addition: Gradually increase the catalyst concentration in small increments (e.g., starting with a catalytic amount and increasing in defined steps). Monitor the reaction progress at each concentration to identify the optimal loading.

    • pH Monitoring: If possible, monitor the pH of the reaction mixture. For acid-catalyzed reactions, a pH in the mildly acidic range (around 5-6.5) is often optimal.[6]

Possible Cause B: Catalyst Concentration is Too High (Leading to Stalled Reaction)

  • Diagnosis: The reaction stalls after the initial formation of the hydrazone intermediate. TLC or HPLC analysis shows the presence of the hydrazone but little to no final pyrazolone product.

  • Explanation: While acidic conditions are necessary, a very low pH can be detrimental. Phenylhydrazine is a base, and in strongly acidic conditions, it can be protonated. This protonated form is no longer nucleophilic and cannot effectively attack the carbonyl group of the ethyl acetoacetate. Studies have shown that at higher pH values (pH 7-8.5), the reaction can be trapped at the hydrazone intermediate stage without cyclizing to the pyrazole.[8]

  • Solution:

    • Reduce Catalyst Concentration: If you suspect the catalyst concentration is too high, perform the reaction with a significantly lower amount of catalyst.

    • Use a Buffer: Employing a buffer system to maintain a mildly acidic pH can prevent the reaction medium from becoming too acidic.

Problem 2: Low Purity and/or Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Cause A: Excessive Catalyst Concentration

  • Diagnosis: The final product is contaminated with byproducts, which may be difficult to separate. The reaction mixture may also show discoloration.

  • Explanation: A high concentration of acid can promote side reactions:

    • Hydrolysis of Ethyl Acetoacetate: The ester functional group of ethyl acetoacetate can be hydrolyzed under acidic conditions, especially in the presence of water, to form acetoacetic acid, which can then decarboxylate to acetone.[9]

    • Degradation of Phenylhydrazine: Phenylhydrazine can be unstable in strongly acidic conditions and may decompose, leading to colored impurities.[7][10] Hydrazones, the intermediates in this reaction, can also be unstable and undergo hydrolysis in a highly acidic medium.[11]

    • Self-Condensation of Ethyl Acetoacetate: Although more common under basic conditions (Claisen condensation), acid catalysis can also promote the self-condensation of ethyl acetoacetate, leading to undesired byproducts.[12][13]

  • Solution:

    • Optimize Catalyst Loading: Systematically decrease the catalyst concentration to find the minimum amount required to drive the reaction to completion in a reasonable timeframe. Refer to the experimental protocol in Section 3 for a detailed approach.

    • Control Reaction Temperature: Exothermic reactions can be exacerbated by high catalyst concentrations. Ensure adequate temperature control to minimize side reactions.

Possible Cause B: Autocatalysis

  • Diagnosis: The reaction rate appears to accelerate over time, and controlling the reaction becomes difficult, potentially leading to a decrease in selectivity and the formation of side products.

  • Explanation: Recent kinetic studies on the Knorr pyrazole synthesis have revealed complex reaction pathways, including the possibility of autocatalysis, where a product of the reaction also acts as a catalyst.[12] This can lead to a rapid and uncontrolled increase in the reaction rate.

  • Solution:

    • Controlled Reagent Addition: Add one of the reactants (e.g., phenylhydrazine) slowly to the reaction mixture to better control the reaction rate and temperature.

    • Lower Initial Catalyst Concentration: A lower initial catalyst concentration may be sufficient, as the reaction will generate its own catalytic species as it progresses.

Section 3: Experimental Protocol for Catalyst Optimization

This protocol provides a systematic approach to determine the optimal catalyst concentration for the synthesis of this compound.

Objective: To identify the catalyst concentration that maximizes the yield and purity of this compound.
Materials:
  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Reaction vials or flasks

  • Stirring apparatus

  • Heating apparatus (e.g., hot plate with oil bath)

  • TLC plates and developing chamber

  • Appropriate work-up and purification reagents and equipment

Procedure:
  • Set up a Series of Reactions: Prepare a set of identical reaction vessels. In each vessel, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Vary Catalyst Concentration: To each reaction vessel, add a different concentration of glacial acetic acid. A suggested range to investigate is from 0 mol% to 20 mol% relative to the limiting reagent.

ReactionPhenylhydrazine (mmol)Ethyl Acetoacetate (mmol)Ethanol (mL)Glacial Acetic Acid (mol%)
1 (Control)1.01.050
21.01.051
31.01.055
41.01.0510
51.01.0515
61.01.0520
  • Reaction Execution: Stir all reactions at a constant temperature (e.g., reflux) for a set period (e.g., 2 hours).

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Once the reactions are complete (as determined by TLC or a set time), perform an identical work-up procedure for each reaction to isolate the crude product. This may involve cooling, precipitation, and filtration.

  • Analysis and Comparison:

    • Determine the crude yield for each reaction.

    • Analyze the purity of each crude product by a suitable method (e.g., HPLC or ¹H NMR).

    • Identify the catalyst concentration that provides the best balance of reaction time, yield, and purity.

Section 4: Visualizing the Process

Reaction Mechanism and Catalyst Role

The following diagram illustrates the acid-catalyzed Knorr synthesis of this compound.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EAA Ethyl Acetoacetate Activated_EAA Protonated EAA EAA->Activated_EAA Protonation PhH Phenylhydrazine Hydrazone Hydrazone Intermediate PhH->Hydrazone Nucleophilic Attack H_plus H⁺ (Catalyst) Activated_EAA->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolone This compound Cyclic_Intermediate->Pyrazolone Dehydration Pyrazolone->H_plus Regenerates Catalyst Water H₂O Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Analyze reaction mixture: Are starting materials consumed? Start->Check_SM SM_Present Significant Starting Materials Remain Check_SM->SM_Present No SM_Consumed Starting Materials Consumed Check_SM->SM_Consumed Yes Increase_Catalyst Increase Catalyst Concentration (Mildly Acidic pH) SM_Present->Increase_Catalyst Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Check_Intermediate Check for Intermediate Buildup (e.g., Hydrazone) SM_Consumed->Check_Intermediate End Yield Improved Increase_Catalyst->End Increase_Time_Temp->End Intermediate_Present Intermediate Detected Check_Intermediate->Intermediate_Present Yes Optimize_Workup Optimize Work-up/ Purification Procedure Check_Intermediate->Optimize_Workup No Reduce_Catalyst Reduce Catalyst Concentration (Avoid Strongly Acidic pH) Intermediate_Present->Reduce_Catalyst Reduce_Catalyst->End Optimize_Workup->End

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol: From Classic Reactions to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Phenyl-1H-pyrazol-5-ol

This compound, and its substituted derivatives, represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in a wide array of pharmacologically active compounds.[1][2] The pyrazolone ring is a key structural motif in numerous drugs, exhibiting a broad spectrum of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] A notable example is Edaravone (Radicava), a substituted 1-phenyl-3-methyl-5-pyrazolone, utilized in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke. The versatile nature of this scaffold makes the efficient and sustainable synthesis of this compound a topic of significant interest for researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the traditional Knorr synthesis and its modern, greener alternatives. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative summary of their performance based on key metrics such as yield, reaction time, and environmental impact.

The Cornerstone of Pyrazolone Synthesis: The Knorr Reaction

The most established and widely employed method for the synthesis of this compound is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4] This reaction involves the condensation of a β-ketoester, typically ethyl acetoacetate, with phenylhydrazine.[4][5][6][7]

Mechanistic Insights

The Knorr synthesis proceeds through a well-understood mechanism. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the ketonic carbonyl group of the β-ketoester to form a hydrazone intermediate.[5][8] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. The subsequent elimination of an alcohol molecule (ethanol in the case of ethyl acetoacetate) leads to the formation of the stable pyrazolone ring.[5][8]

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone + Phenylhydrazine - H2O PH Phenylhydrazine PH->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazolone This compound Cyclic_Int->Pyrazolone - Ethanol

Caption: Mechanism of the Knorr pyrazole synthesis.

Tautomerism in this compound

It is crucial to recognize that this compound can exist in different tautomeric forms: the OH-form (this compound), the CH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1-phenyl-2,4-dihydro-3H-pyrazol-3-one).[9] The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). Spectroscopic data, particularly NMR, is essential for characterizing the tautomeric equilibrium in different environments.[10][11] In many cases, the enol (OH-form) is the major tautomer observed, contributing to the aromaticity of the pyrazole ring.[6]

Comparative Analysis of Synthesis Methods

While the Knorr synthesis remains a staple, several modifications and alternative methods have been developed to improve efficiency, reduce environmental impact, and simplify reaction procedures. Here, we compare the traditional approach with solvent-free, microwave-assisted, and ultrasound-assisted methods.

MethodTypical ConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Traditional Knorr Synthesis Reflux in a solvent (e.g., ethanol, acetic acid) or neat1 - 6 hours75-98%High yields, well-establishedLong reaction times, use of solvents, high energy consumption
Solvent-Free Synthesis Neat reaction mixture, heating1 - 2 hours90-98%Environmentally friendly, simplified work-up, high yieldsCan result in a viscous reaction mixture, potential for localized overheating
Microwave-Assisted Synthesis Solvent-free or in a minimal amount of a high-boiling solvent2 - 10 minutes85-95%Drastically reduced reaction times, often higher yields, energy efficientRequires specialized microwave equipment, potential for pressure build-up
Ultrasound-Assisted Synthesis Room temperature or gentle heating in a solvent30 - 60 minutes88-92%Shorter reaction times than conventional heating, milder conditionsRequires an ultrasonic bath or probe, efficiency can be scale-dependent

Experimental Protocols

Protocol 1: Traditional Knorr Synthesis (Solvent-Based)

This protocol is a representative example of the classic Knorr synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add ethyl acetoacetate (1 equivalent) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Experimental Workflow: Traditional Knorr Synthesis

Traditional_Workflow Start Start Dissolve Dissolve Phenylhydrazine in Ethanol Start->Dissolve Add_Catalyst Add Acetic Acid Dissolve->Add_Catalyst Add_EAA Add Ethyl Acetoacetate Add_Catalyst->Add_EAA Reflux Reflux for 2-4 hours Add_EAA->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Product (Filtration) Cool->Isolate Dry Dry the Product Isolate->Dry End End Dry->End

Caption: Workflow for the traditional Knorr synthesis.

Protocol 2: Solvent-Free Knorr Synthesis

This method eliminates the need for a solvent, making it a greener alternative.[5]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

Procedure:

  • In a round-bottomed flask, carefully combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent). The addition can be exothermic.[5]

  • Heat the neat reaction mixture at 100-120°C for 1-2 hours with stirring.

  • The reaction mixture will become viscous.

  • After cooling to room temperature, add a small amount of diethyl ether or ethanol and stir vigorously to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of the crystallization solvent, and dry.

Protocol 3: Microwave-Assisted Synthesis

This protocol leverages microwave irradiation to dramatically accelerate the reaction.[1][12][13]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Glacial Acetic Acid (optional, catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add a drop of glacial acetic acid (optional).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) or power (e.g., 150 W) for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Induce crystallization by adding a small amount of ethanol and scratching the inside of the vessel.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure and assessing the tautomeric equilibrium. The chemical shifts will vary depending on the solvent used (e.g., CDCl3 vs. DMSO-d6).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H, N-H, C=O, and C=N functional groups, depending on the predominant tautomer.

  • Mass Spectrometry: Provides information on the molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the Knorr synthesis remaining a robust and high-yielding method. However, the increasing emphasis on green chemistry has spurred the development of more sustainable alternatives. Solvent-free, microwave-assisted, and ultrasound-assisted methods offer significant advantages in terms of reduced reaction times, energy efficiency, and minimized waste generation.

For researchers and drug development professionals, the choice of synthetic method will depend on factors such as scale, available equipment, and sustainability goals. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the further development of novel pyrazolone-based therapeutic agents. Future research will likely focus on the use of even more environmentally benign catalysts and renewable starting materials, further enhancing the green credentials of pyrazolone synthesis.

References

A Senior Application Scientist's Guide to Validating the Bioactivity of 1-Phenyl-1H-Pyrazol-5-ol Using In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are scaffolds of significant pharmacological interest, forming the core of several approved drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][2][3] This document moves beyond theoretical discussion to present a practical, in-depth comparison of this compound's anti-inflammatory and analgesic potential against established non-steroidal anti-inflammatory drugs (NSAIDs) in validated in vivo models.

Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices to ensure the generation of robust, reproducible, and translatable data.

Mechanistic Grounding: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the stomach lining, while COX-2 is typically induced at sites of inflammation.[7]

Given that many pyrazole-based compounds exhibit anti-inflammatory properties, a primary hypothesis is that this compound exerts its effects through the modulation of this pathway.[3] The in vivo models selected are designed to test this hypothesis by inducing inflammatory and pain responses known to be mediated by prostaglandins.

COX_Pathway cluster_inhibitors Points of Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgg2 pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins gastro Gastrointestinal Mucosal Protection pgs->gastro inflammation Inflammation Pain Fever prostaglandins->inflammation indomethacin Indomethacin (Non-selective) indomethacin->cox1 indomethacin->cox2 celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 test_compound This compound (Hypothesized) test_compound->cox1 test_compound->cox2

Caption: Proposed mechanism targeting the Arachidonic Acid Cascade.

The Comparative Cohort: Selecting Reference Standards

To objectively evaluate the bioactivity of this compound, it is essential to compare its performance against well-characterized reference compounds.

  • Indomethacin : A potent, non-selective COX inhibitor, serving as a benchmark for robust anti-inflammatory and analgesic activity.[4][8] Its inhibition of both COX-1 and COX-2 provides a reference for efficacy but also for potential side effects, like gastrointestinal issues, which are primarily linked to COX-1 inhibition.[8][9]

  • Celecoxib : A selective COX-2 inhibitor that also features a pyrazole core structure.[10][11] This makes it an excellent comparator to assess whether this compound exhibits COX-2 selectivity, a desirable trait for reducing gastrointestinal side effects.[7]

In Vivo Experimental Design: A Validated Workflow

The following workflow outlines a comprehensive approach to assess both the anti-inflammatory and analgesic properties of the test compound. This self-validating system includes positive and negative controls to ensure the reliability of the results.

Experimental_Workflow cluster_groups Experimental Groups cluster_assays Parallel Bioassays start Start: Compound & Vehicle Prep acclimatize Animal Acclimatization (Rats/Mice, 7 days) start->acclimatize grouping Randomized Animal Grouping (n=6-8 per group) acclimatize->grouping dosing Oral Administration (p.o.) of Vehicle/Drugs grouping->dosing g1 Group 1: Vehicle Control g2 Group 2: Indomethacin (10 mg/kg) g3 Group 3: Celecoxib (30 mg/kg) g4 Group 4: Test Compound (Low Dose) g5 Group 5: Test Compound (High Dose) wait Waiting Period (1 hour for absorption) dosing->wait infl_induce Inflammation Induction (Rats) 0.1 mL 1% Carrageenan (Subplantar Injection) wait->infl_induce anal_induce Pain Induction (Mice) 0.6% Acetic Acid (i.p.) wait->anal_induce infl_measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hr infl_induce->infl_measure analysis Data Analysis (% Inhibition, ANOVA, Post-hoc tests) infl_measure->analysis anal_measure Count Writhing Responses (for 20 minutes) anal_induce->anal_measure anal_measure->analysis end End: Efficacy & Potency Determined analysis->end

Caption: A comprehensive workflow for in vivo validation.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This model is a benchmark for evaluating acute anti-inflammatory activity.[12] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 1 hour) being largely mediated by prostaglandins, making it ideal for assessing NSAID-like activity.[13][14]

Methodology:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (180-200 g).

  • Grouping and Dosing:

    • Acclimatize animals for one week.

    • Divide rats into experimental groups (n=6).

    • Administer the test compound (e.g., 25 and 50 mg/kg), reference drugs (Indomethacin 10 mg/kg; Celecoxib 30 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ reading.

    • Rationale: The 1-hour waiting period allows for the oral absorption and systemic distribution of the administered compounds.[15]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.[16]

    • Rationale: Carrageenan is a potent phlogistic agent that reliably induces a localized, reproducible inflammatory response characterized by edema.[14]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic Assay)

This model assesses peripheral analgesic activity by inducing visceral pain. The intraperitoneal injection of acetic acid causes the release of endogenous mediators, including prostaglandins, which stimulate nociceptors, leading to a quantifiable writhing response.[17]

Methodology:

  • Animal Selection: Use male Swiss albino mice (20-25 g).

  • Grouping and Dosing:

    • Acclimatize animals for one week.

    • Divide mice into experimental groups (n=8).

    • Administer the test compound, reference drugs, or vehicle orally 1 hour before the induction of writhing.

  • Induction of Pain:

    • Inject 0.1 mL/10 g of body weight of a 0.6% (v/v) acetic acid solution intraperitoneally (i.p.).[17]

    • Rationale: Acetic acid acts as a chemical irritant to the peritoneal cavity, triggering a pain response that is highly sensitive to cyclooxygenase inhibitors.[18]

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-minute period.[19]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

    • Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test (p < 0.05).

Data Presentation and Interpretation

The following tables present hypothetical but plausible data to illustrate how the results of these experiments can be structured for clear comparison.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (p.o.)Dose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr ± SEM% Inhibition
Vehicle Control-0.78 ± 0.05-
This compound 250.51 ± 0.0434.6
This compound 500.33 ± 0.03 57.7
Indomethacin (Positive Control)100.29 ± 0.0262.8
Celecoxib (Positive Control)300.38 ± 0.04**51.3
p < 0.05, *p < 0.01 compared to Vehicle Control

Interpretation: The data suggests that this compound produces a dose-dependent reduction in acute inflammation, with the 50 mg/kg dose showing efficacy comparable to the positive controls, Indomethacin and Celecoxib.

Table 2: Effect on Acetic Acid-Induced Writhing in Mice

Treatment Group (p.o.)Dose (mg/kg)Mean Number of Writhes (in 20 min) ± SEM% Inhibition
Vehicle Control-45.2 ± 3.1-
This compound 2528.5 ± 2.536.9
This compound 5016.1 ± 1.9 64.4
Indomethacin (Positive Control)1013.8 ± 1.569.5
Celecoxib (Positive Control)3019.4 ± 2.2**57.1
p < 0.05, *p < 0.01 compared to Vehicle Control

Interpretation: The test compound demonstrates significant, dose-dependent analgesic activity against visceral chemical pain. The higher dose (50 mg/kg) shows a strong peripheral analgesic effect, closely matching the potent non-selective COX inhibitor, Indomethacin.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of this compound. By employing standardized models of inflammation and pain and comparing the results against both non-selective and selective COX inhibitors, researchers can generate a clear, comparative dataset. The hypothetical data presented suggests that this compound possesses significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of prostaglandin synthesis. These foundational experiments are a critical step in the drug development pipeline, providing the necessary evidence to justify further mechanistic studies, safety profiling, and progression toward more complex disease models.

References

A Comparative Guide to the Antioxidant Activity of 1-phenyl-1H-pyrazol-5-ol and Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antioxidant properties of 1-phenyl-1H-pyrazol-5-ol and its clinically approved derivative, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with experimental data to elucidate the nuances of their respective antioxidant activities.

Introduction: A Tale of Two Pyrazolones

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antioxidant effects.[1][2] Within this class, this compound represents a fundamental structure, while Edaravone is its well-known analogue, approved for treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][4][5] The therapeutic efficacy of Edaravone is largely credited to its potent ability to counteract oxidative stress, a key pathological factor in many diseases.[3][6][7]

While structurally similar, the addition of a methyl group at the 3-position in Edaravone introduces subtle yet significant changes that influence its chemical properties and biological activity. This guide dissects these differences, comparing their antioxidant mechanisms, efficacy as demonstrated by experimental data, and the methodologies used for their evaluation.

Structural and Synthetic Overview

The synthesis of both compounds typically relies on the Knorr pyrazole synthesis, a robust condensation reaction between a β-ketoester and a hydrazine.[8][9]

  • This compound (PMP) , also known as 1-phenyl-3-methyl-5-pyrazolone (a common tautomeric form), is synthesized via the condensation of phenylhydrazine and ethyl acetoacetate.[8][10][11][12] This reaction is efficient and widely used in both laboratory and industrial settings.[10]

  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is synthesized similarly, through the reaction of phenylhydrazine with ethyl acetoacetate.[8][9] The mechanism involves an initial attack by the more nucleophilic nitrogen of phenylhydrazine on the ketone carbonyl, followed by intramolecular cyclization to form the pyrazolone ring.[8][9]

The key structural difference is the methyl group at the C3 position of Edaravone. Both molecules exist in several tautomeric forms, and the acidic methylene protons on the pyrazolone ring are crucial for their antioxidant activity.[9]

Mechanisms of Antioxidant Action: A Comparative Analysis

While both compounds are potent antioxidants, their mechanisms of action exhibit important distinctions. Edaravone possesses a well-documented dual mechanism, involving both direct radical scavenging and indirect cellular defense upregulation. The antioxidant activity of the parent compound, this compound, is primarily attributed to direct radical scavenging.

Edaravone: A Dual-Action Antioxidant

Edaravone's neuroprotective effects are rooted in its multifaceted antioxidant capabilities.[13]

  • Direct Free Radical Scavenging: Edaravone is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] Its unique amphiphilic nature allows it to quench both water-soluble and lipid-soluble peroxyl radicals, thereby protecting against lipid peroxidation in cell membranes.[3][5] It effectively neutralizes highly damaging species such as hydroxyl radicals (•OH) and peroxynitrite.[3][5][14] The reaction proceeds via an electron-proton transfer, where the enolate form of Edaravone interacts with radicals to form stable oxidation products.[2][3]

  • Indirect Antioxidant Activity via Nrf2 Pathway Activation: Beyond direct scavenging, Edaravone modulates intracellular signaling pathways.[6] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][15] Under normal conditions, Nrf2 is sequestered by Keap1. Edaravone promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), triggering the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][7][15]

G cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Pathway) Edaravone Edaravone Stable Stable Oxidation Products Edaravone->Stable donates e- ROS ROS / RNS (•OH, LOO•) ROS->Stable Edaravone_i Edaravone Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone_i->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Binding Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes activation

Caption: Dual antioxidant mechanisms of Edaravone.

This compound: The Foundational Scavenger

The antioxidant activity of this compound and its derivatives primarily relies on direct radical scavenging. The phenolic hydroxyl group in its enol tautomeric form is a key player, capable of donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize free radicals.[16]

Studies on various pyrazole derivatives confirm that the pyrazole core is a potent pharmacophore for antioxidant activity.[17][18] The efficacy can be significantly influenced by substituents on the ring, which modulate the electron density and the dissociation energy of the O-H bond.[19][20] For instance, derivatives with catechol moieties have shown exceptionally high radical scavenging activity.[18][21]

G cluster_mechanism Antioxidant Mechanism of Pyrazol-5-ol Pyrazolol This compound (Enol Form) Radical Free Radical (R•) Pyrazolol_Radical Pyrazol-5-ol Radical Pyrazolol->Pyrazolol_Radical H• donation (HAT) or e- donation (SET) Neutralized Neutralized Molecule (RH) Radical->Neutralized

Caption: Primary radical scavenging mechanism of this compound.

Quantitative Comparison of Antioxidant Efficacy

Direct comparison of antioxidant activity requires standardized in vitro and cellular assays. While head-to-head studies are limited, data from various publications allow for a comparative assessment.

In Vitro Antioxidant Assays

Common assays like DPPH, ABTS, and ORAC are used to quantify radical scavenging capacity. The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalents (TEAC).

Compound/DerivativeAssayIC50 / ActivitySource
Edaravone DPPH4.21 µM (EC50)[22]
Edaravone DPPHIC50 comparable to derivatives 2 and 3[20]
Edaravone ABTSMore active than derivatives 2 and 3[20]
Edaravone Analog (APH) ABTS0.93 TEAC[2]
Edaravone Analog (APH) ORAC4.39 TE[2]
Pyrazolone Derivatives DPPH2.6–7.8 µM (IC50)[21]
Pyrazoline/Pyrazole Derivatives DPPH9.91-15.16 µg/mL (SC50)[23]

Analysis: The available data indicate that both Edaravone and various this compound derivatives exhibit potent radical scavenging activity in the low micromolar range.[21][22] One study reported an EC50 value of 4.21 µM for Edaravone in the DPPH assay.[22] Another study on pyrazolone derivatives found IC50 values ranging from 2.6 to 7.8 µM, suggesting that certain substitutions on the parent molecule can yield even higher potency than Edaravone.[21] A 4-amino analog of Edaravone demonstrated high activity in ABTS and ORAC assays, with ORAC performance being particularly noteworthy (4.39 TE).[2] This highlights that modifications to the core structure can significantly tune the antioxidant capacity and mechanism (HAT vs. SET).[2][16]

Cellular Antioxidant Assays

Cell-based assays provide more biologically relevant data by accounting for cell uptake, metabolism, and localization.

  • Edaravone: The cytoprotective effects of Edaravone are well-established. It has been shown to protect neuronal cells (like HT22) and astrocytes from oxidative stress induced by glutamate and hydrogen peroxide, respectively, in a dose-dependent manner.[24] Assays such as the DCFDA (2',7'-Dichlorodihydrofluorescein diacetate) assay for intracellular ROS and the Cellular Antioxidant Activity (CAA) assay confirm its efficacy within a cellular context.[6]

  • This compound Derivatives: While less extensively studied in cellular models than Edaravone, various pyrazole derivatives have demonstrated protective effects. For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have shown cytotoxic properties against cancer cell lines, which can be linked to the modulation of cellular redox status.[25] The lead Edaravone analog, APH, was found to be non-cytotoxic to normal human fibroblasts at concentrations up to 100 µM, a favorable characteristic compared to Edaravone in some contexts.[2]

Pharmacokinetics: From Bench to Bedside

The clinical success of an antioxidant depends heavily on its pharmacokinetic profile.

  • Edaravone: The pharmacokinetics of Edaravone have been extensively studied in humans.[26][27][28][29] Following intravenous or oral administration, it is well-absorbed and has a terminal half-life of approximately 4.5 to 6 hours.[26][30] It is primarily metabolized in the liver into pharmacologically inactive sulfate and glucuronide conjugates, which are then excreted in the urine.[28][30] Its oral bioavailability is approximately 60%.[26][27]

  • This compound: Specific pharmacokinetic data for the unsubstituted this compound are not as readily available in the context of it being a therapeutic agent. However, as a small molecule with a similar core, it would be expected to undergo similar metabolic pathways (conjugation) and have reasonable absorption characteristics, though this would need to be experimentally verified.

Standardized Experimental Protocols

For researchers aiming to conduct comparative studies, adherence to standardized protocols is critical for reproducibility.

Protocol 1: DPPH Free Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of test compounds (Edaravone, this compound) and a standard (Trolox or Ascorbic Acid) in methanol or DMSO.

    • Create a series of dilutions from the stock solutions to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the corresponding wells. For the blank, add 100 µL of the solvent (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC50 value using non-linear regression.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH Solution C Add 100 µL DPPH to 96-well plate A->C B Prepare Compound Serial Dilutions D Add 100 µL Compound to wells B->D C->D E Incubate 30 min in dark D->E F Read Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the DPPH antioxidant assay.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[6]

  • Cell Culture:

    • Seed HepG2 or other suitable cells in a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the culture medium and treat the cells with the compound solutions for 1-2 hours.

  • Probe Loading and Oxidant Induction:

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution.

    • Induce oxidative stress by adding a peroxyl radical generator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • Determine the CAA value: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Conclusion and Future Directions

This comparative analysis reveals that both this compound and Edaravone are highly effective antioxidants.

  • Edaravone stands out due to its clinically proven efficacy, which is supported by a dual mechanism of action: potent, broad-spectrum direct radical scavenging and the indirect activation of the endogenous Nrf2 antioxidant defense system.[6][7] Its favorable pharmacokinetic profile has enabled its successful translation into a neuroprotective drug.[26][30]

  • This compound and its derivatives are powerful direct radical scavengers, with some analogues demonstrating in vitro potency that may exceed that of Edaravone.[2][21] The antioxidant activity of this class is highly tunable through chemical modification, offering a rich field for the development of new therapeutic agents.

For future research, direct, head-to-head comparative studies using a standardized panel of in vitro and cellular assays are essential for a definitive ranking of potency. Investigating whether derivatives of this compound can also activate the Nrf2 pathway would be a critical step in assessing their potential to match the multifaceted biological activity of Edaravone.

References

A Comparative Guide to the Efficacy of 1-Phenyl-1H-Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-1H-pyrazol-5-ol core structure is a foundational scaffold in medicinal chemistry, giving rise to a diverse family of derivatives with a wide spectrum of pharmacological activities. From the pioneering antipyretic and analgesic agent antipyrine to the modern neuroprotective drug edaravone, this versatile heterocycle has been a subject of intense research and development. This guide provides a comparative analysis of the efficacy of various this compound derivatives, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their quest for novel therapeutics.

The Versatile Scaffold: this compound

The pyrazolone ring system, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow for a multitude of chemical modifications, leading to compounds with tailored biological activities. The phenyl group at the N1 position and the hydroxyl group at the C5 position (in its tautomeric form) are critical for the activity of many derivatives, influencing their binding to biological targets and their pharmacokinetic properties.

Comparative Efficacy: A Multi-Faceted Analysis

The therapeutic potential of this compound derivatives spans a range of applications. Here, we compare their efficacy in three key areas: antioxidant, anti-inflammatory, and neuroprotective activities.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous diseases. Many pyrazolone derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals.

Mechanism of Action: Free Radical Scavenging

The antioxidant effect of these derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The enol form of the pyrazol-5-one ring is believed to play a crucial role in this process. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-known antioxidant, effectively scavenges various free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thus inhibiting lipid peroxidation and protecting cells from oxidative damage.

Comparative Antioxidant Activity of this compound Derivatives (DPPH Assay)

Compound/DerivativeModificationIC50 (µM)Reference CompoundIC50 (µM)
Edaravone 3-methyl~15.3 (lipid peroxidation)Trolox-
Compound 3e 3-naphthalen-2-yl, 4-(3,4-dichlorophenyl)propenoylPotentAscorbic Acid-
Compound 6e 3-naphthalen-2-yl, 4-(3,4-dichlorophenyl)pyrazoline-1-carbothioamidePotentAscorbic Acid-

Note: Direct comparative IC50 values for a wide range of derivatives from a single study are limited. The data presented is a synthesis from multiple sources to illustrate the range of activity.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Pyrazolone derivatives have a long history as anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazolone derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some newer derivatives have been designed to selectively inhibit COX-2, which is primarily induced during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Cyclooxygenase (COX) Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Pyrazolone_Derivatives Pyrazolone Derivatives (e.g., Phenylbutazone) Pyrazolone_Derivatives->COX1 Inhibition Pyrazolone_Derivatives->COX2 Inhibition Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, some Pyrazolones) Selective_COX2_Inhibitors->COX2 Selective Inhibition

Caption: Inhibition of COX-1 and COX-2 by pyrazolone derivatives.

Comparative Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >100.04>250
Compound 2a -0.019-
Compound 3b 0.8760.03922.21
Compound 5b 0.6770.03817.47

Data synthesized from multiple sources for illustrative comparison.[1][2]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases and acute brain injuries are characterized by neuronal loss and dysfunction. Edaravone is a prime example of a this compound derivative with significant neuroprotective effects, approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3]

Mechanism of Action: Multi-Targeted Neuroprotection

The neuroprotective effects of edaravone and related compounds are multifactorial. Beyond their direct antioxidant activity, they can modulate key signaling pathways involved in neuronal survival and death. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress. Edaravone has been shown to upregulate the Nrf2 signaling pathway, contributing to its neuroprotective effects.[1][4][5]

Nrf2 Signaling Pathway in Neuroprotection

Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Edaravone Edaravone Edaravone->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Edaravone-mediated activation of the Nrf2 pathway.

Comparative Neuroprotective Activity of Pyrazolone Derivatives

CompoundAssayEndpointEfficacy
Edaravone In vivo (ischemic stroke model)Reduced infarct volumeSignificant neuroprotection
Compound Ic In vivo (PTZ-induced seizures)Reduced neuroinflammationAmeliorated seizures and oxidative stress
Compounds C5 & C8 In vitro (Aβ25-35 toxicity in SH-SY5Y cells)Increased cell viabilitySignificant reduction in Aβ-induced toxicity

Data synthesized from multiple sources.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

  • Substitution at C3 and C4: Modifications at these positions significantly influence anti-inflammatory and analgesic activities. For instance, the presence of a methyl group at C3 is common in many active compounds. Introduction of bulky or electron-withdrawing groups at C4 can modulate COX-2 selectivity.

  • Substitution on the N1-Phenyl Ring: The substitution pattern on the N1-phenyl ring is crucial for COX-2 inhibitory activity. A p-sulfonamide group is a key feature of many selective COX-2 inhibitors, including celecoxib.

  • General Trends: For antioxidant activity, the ability to donate a hydrogen atom is key. For anti-inflammatory activity, specific interactions with the active sites of COX enzymes are necessary. Neuroprotective activity often correlates with both antioxidant capacity and the ability to modulate specific signaling pathways like Nrf2.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for two key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the in vitro antioxidant activity of compounds.

Experimental Workflow for DPPH Assay

Prepare_Solutions 1. Prepare DPPH and Test Compound Solutions Mix_Reagents 2. Mix DPPH and Test Compound Prepare_Solutions->Mix_Reagents Incubate 3. Incubate in the Dark Mix_Reagents->Incubate Measure_Absorbance 4. Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition 5. Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the respective wells.

    • Add the same volume of the DPPH solution to each well.

    • For the blank, use the solvent instead of the test compound.

    • For the control, use the solvent instead of the DPPH solution.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).

    • Prepare stock solutions and serial dilutions of the test compounds and reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) in DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or vehicle (DMSO for control) to the respective wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The this compound scaffold remains a highly valuable platform for the development of new therapeutic agents. This guide has provided a comparative overview of the efficacy of its derivatives in the realms of antioxidant, anti-inflammatory, and neuroprotective activities. The presented data and protocols offer a foundation for researchers to build upon, enabling the rational design and evaluation of novel compounds with enhanced potency and selectivity. Future research should focus on further elucidating the structure-activity relationships and exploring the full therapeutic potential of this remarkable class of molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 1-phenyl-1H-pyrazol-5-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-phenyl-1H-pyrazol-5-ol, a key structural motif in many pharmacologically active compounds, requires robust analytical methods to ensure product quality and consistency. This guide provides a comparative analysis of potential analytical methods for the quantification of this compound, with a deep dive into the validation process benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

While a specific, universally adopted method for this compound is not extensively documented in publicly available literature, this guide will leverage established analytical principles and data from structurally similar pyrazole derivatives to propose and compare suitable analytical techniques. The focus will be on providing a framework for developing and validating a fit-for-purpose method.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical first step, contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. Based on the chemical properties of pyrazole derivatives, three primary techniques are considered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorption by the analyte in a solution.
Selectivity/Specificity High to Excellent (with appropriate column and detector)High to Excellent (requires derivatization for non-volatile compounds)Moderate (susceptible to interference from other absorbing species)
Sensitivity (LOD/LOQ) High (ng/mL range)Very High (pg/mL range, especially with specific detectors)Low (µg/mL range)
Typical Run Time 5-20 minutes10-30 minutes< 1 minute per sample
Instrumentation Complexity Moderate to HighHighLow
Sample Preparation Generally simple dissolution and filtration.May require derivatization to increase volatility and thermal stability.Simple dissolution.
Best Suited For Routine quality control, stability studies, impurity profiling.Trace level analysis, analysis of volatile impurities.High-throughput screening, preliminary quantification.

In-Depth Look: High-Performance Liquid Chromatography (HPLC)

Given its versatility, high-resolution capabilities, and wide applicability to a vast range of pharmaceutical compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most promising method for the routine quantification of this compound.

The Rationale Behind RP-HPLC

This compound is a moderately polar compound, making it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for excellent separation from both more polar and less polar impurities. UV detection is suitable as the phenyl and pyrazole rings in the molecule are chromophores that absorb UV light.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation D Injection of Standards & Samples A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Area Measurement E->F G Calibration Curve Construction F->G H Concentration Calculation G->H

Caption: Workflow for HPLC Quantification of this compound.

Proposed HPLC Method Protocol

This protocol is a starting point and should be optimized and validated for your specific application. It is adapted from methods used for similar pyrazole compounds.[6][7]

  • Instrumentation : HPLC system with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.

  • Reagents and Materials :

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of Acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detection Wavelength : Determined by scanning the UV spectrum of this compound (a starting point could be around 240-260 nm).

    • Column Temperature : 30°C

  • Preparation of Solutions :

    • Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Preparation : Accurately weigh the sample, dissolve it in a suitable solvent (preferably the mobile phase or methanol), and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the working standard solutions to generate a calibration curve, followed by the sample solutions.

The Cornerstone of Reliable Data: Method Validation

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2][4][5]

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated:

  • Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This is typically demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The analyte peak should be well-resolved from any other peaks.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision) : Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility : Precision between different laboratories. The relative standard deviation (%RSD) for precision studies should typically be ≤ 2.0%.[3]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Validation Workflow

Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness B->H I Validation Report & Documentation C->I D->I E->I F->I G->I H->I

Caption: A structured workflow for analytical method validation.

Conclusion

The successful quantification of this compound relies on the selection of a suitable analytical method and its rigorous validation. While RP-HPLC with UV detection is proposed as a highly effective technique, the principles of method validation outlined in this guide are universal and should be applied to any analytical procedure. By adhering to the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of pharmaceutical quality and patient safety.

References

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 1-Phenyl-1H-Pyrazol-5-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding a compound's specificity. The 1-phenyl-1H-pyrazol-5-ol core, a privileged structure in medicinal chemistry, is a prime example. While compounds based on this scaffold have shown significant therapeutic promise, their potential for off-target effects, or cross-reactivity, in biological assays necessitates a thorough and objective evaluation. This guide provides an in-depth technical comparison of the known and potential cross-reactivity of this compound, offering experimental insights and robust protocols to empower researchers in their quest for selective molecular probes and drug candidates.

The Duality of the Pyrazolone Ring: From Radical Scavenging to Unintended Interactions

The most prominent derivative of this compound is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its primary mechanism of action is attributed to its ability to donate an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature in these neurodegenerative conditions.[3][4] This antioxidant property is a direct consequence of the pyrazolone ring's electronic configuration.

However, the very reactivity that makes this scaffold an effective radical scavenger also predisposes it to interactions with a variety of biological targets. The pyrazole nucleus is a common feature in a multitude of pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[5][6][7] This structural overlap raises the critical question: to what extent does this compound and its analogs engage with these other targets? Understanding this cross-reactivity is not merely an academic exercise; it is fundamental to interpreting experimental data accurately and predicting potential side effects in a clinical setting.

Below is a depiction of the primary mechanism of Edaravone, highlighting its role as a free radical scavenger.

ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Edaravone This compound (Edaravone) Oxidized_Edaravone Oxidized Edaravone Edaravone->Oxidized_Edaravone donates electron Edaravone->Neutralized_ROS neutralizes

Caption: Primary mechanism of this compound as a radical scavenger.

Unmasking Off-Target Activities: A Comparative Look at Known Cross-Reactivities

While comprehensive screening of this compound against a broad panel of biological targets is not extensively published, studies on its derivative, Edaravone, have revealed several off-target interactions. These findings provide a crucial starting point for understanding the compound's selectivity profile.

The Intersection with Inflammatory Pathways: Cyclooxygenase (COX) Inhibition

A significant area of cross-reactivity for pyrazolone-containing compounds is the inflammatory cascade, particularly the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][9] Several non-steroidal anti-inflammatory drugs (NSAIDs) are, in fact, pyrazolone derivatives.

Research has indicated that Edaravone can downregulate the expression of COX-II, the inducible isoform of the enzyme that is upregulated during inflammation.[2] This suggests that at least part of Edaravone's therapeutic effect may be attributed to anti-inflammatory actions, independent of its free radical scavenging properties. This interaction with the prostaglandin synthesis pathway represents a well-documented instance of cross-reactivity for the this compound scaffold.

Interaction with Drug Metabolizing Enzymes and Transporters

Pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These studies can also reveal potential off-target interactions with metabolizing enzymes and transporters. An FDA review of Edaravone indicated a low potential for clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.[10] However, the report did note weak inhibitory activity against CYP2C9.[10] Furthermore, at high concentrations, Edaravone and its sulfate conjugate showed inhibitory effects on the BCRP (Breast Cancer Resistance Protein) and OAT3 (Organic Anion Transporter 3) transporters.[10] While these effects may not be significant at therapeutic doses, they highlight the potential for interaction with these important proteins, which could be a factor in specific experimental contexts or in patients with particular genetic profiles.

The following table summarizes the known and potential off-target activities of this compound derivatives, primarily based on data for Edaravone.

Target/PathwayCompoundObserved EffectImplication for Cross-ReactivityReference(s)
Primary Target
Reactive Oxygen Species (ROS)EdaravonePotent ScavengerPrimary therapeutic mechanism[3][4]
Off-Targets
Cyclooxygenase-II (COX-II)EdaravoneDownregulation of expressionPotential anti-inflammatory activity[2]
Cytochrome P450 2C9 (CYP2C9)EdaravoneWeak Inhibition (IC50 = 84.5 µM)Low potential for drug-drug interactions[10]
BCRP TransporterEdaravoneInhibition (IC50 = 121 µM)Potential for altered drug disposition at high concentrations[10]
OAT3 TransporterEdaravoneInhibition (IC50 = 72.3 µM)Potential for altered drug disposition at high concentrations[10]
Kinases (General)Pyrazole DerivativesInhibitionThe pyrazole scaffold is a common kinase inhibitor motif, suggesting potential for off-target kinase inhibition.[5][7]
GPCRs (General)Pyrazole DerivativesModulationPyrazole-containing compounds have been shown to interact with various GPCRs.[11]

This table underscores the importance of a multi-faceted approach to characterizing the biological activity of this compound. Relying solely on its identity as a radical scavenger can lead to an incomplete and potentially misleading understanding of its effects in complex biological systems.

cluster_primary Primary Target cluster_offtarget Potential Off-Targets Pyrazolol This compound ROS Reactive Oxygen Species Pyrazolol->ROS Scavenges COX2 Cyclooxygenase-2 Pyrazolol->COX2 Inhibits Kinases Protein Kinases Pyrazolol->Kinases Inhibits? GPCRs G-Protein Coupled Receptors Pyrazolol->GPCRs Modulates?

Caption: Cross-reactivity profile of this compound.

A Framework for Rigorous Validation: Experimental Protocols

To foster scientific integrity and enable researchers to independently validate the selectivity of this compound and its analogs, this section provides detailed, step-by-step protocols for key biological assays. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data reliability.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is crucial for evaluating the cross-reactivity of a compound. The following workflow outlines the key stages, from initial screening to detailed characterization.

Start Compound of Interest (this compound) Primary_Assay Primary Target Assay (e.g., DPPH Assay) Start->Primary_Assay Broad_Screening Broad Panel Screening (Kinases, GPCRs, etc.) Start->Broad_Screening Hit_Identification Identify Off-Target 'Hits' Broad_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Kinetics) Dose_Response->Mechanism_Study Cellular_Assays Cell-Based Assays (Phenotypic Effects) Dose_Response->Cellular_Assays Conclusion Comprehensive Selectivity Profile Mechanism_Study->Conclusion Cellular_Assays->Conclusion

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of 1-Phenyl-1H-Pyrazol-5-ol Analogs as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1] Analogs of 1-phenyl-1H-pyrazol-5-ol, in particular, have garnered substantial interest for their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[2][3] A key molecular target implicated in inflammation is the enzyme Cyclooxygenase-2 (COX-2). While its isoform, COX-1, is constitutively expressed for homeostatic functions, COX-2 is inducibly overexpressed at sites of inflammation, making it a prime target for selective inhibitors that can mitigate inflammatory responses with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor, validating this scaffold's potential for targeting this enzyme.[5] Computational chemistry, specifically molecular docking, has become an indispensable tool for accelerating the drug discovery process.[4] It allows us to predict the binding conformations and affinities of novel molecules within a target's active site, providing critical insights into structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[6]

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of a series of virtual this compound analogs against the human COX-2 enzyme. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.

Methodology: A Self-Validating Docking Workflow

Our approach is grounded in established best practices to ensure the scientific validity of the results. The core principle is to first validate our docking protocol by redocking a known inhibitor (Celecoxib) into its crystallographically determined binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the protocol's ability to predict the binding of novel analogs.

Experimental Workflow Overview

G cluster_0 Part A: Receptor Preparation cluster_1 Part B: Ligand Preparation cluster_2 Part C: Docking Simulation cluster_3 Part D: Analysis & Comparison PDB Fetch COX-2 Structure (PDB ID: 3LN1) Clean Remove Water & Heteroatoms (Except Co-crystallized Ligand) PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Kollman Charges Hydrogens->Charges PDBQT_P Save as Receptor.pdbqt Charges->PDBQT_P Grid Define Grid Box around Active Site using Co-crystallized Ligand PDBQT_P->Grid Design Design Virtual Analogs of This compound Draw 2D Sketch & 3D Conversion Design->Draw EnergyMin Energy Minimization (e.g., MMFF94 force field) Draw->EnergyMin PDBQT_L Save as Ligands.pdbqt EnergyMin->PDBQT_L Vina Run AutoDock Vina Simulation PDBQT_L->Vina Grid->Vina Extract Extract Binding Poses & Scores (kcal/mol) Vina->Extract Analyze Analyze H-Bonds & Hydrophobic Interactions Extract->Analyze Compare Compare Analogs & Reference (Celecoxib) Analyze->Compare SAR Derive Structure-Activity Relationships (SAR) Compare->SAR

Caption: Workflow for comparative docking analysis.

Part A: Receptor Preparation
  • Obtain the Protein Structure: Download the X-ray crystal structure of human COX-2 in complex with Celecoxib from the RCSB Protein Data Bank (PDB).[1][7] For this guide, we will use PDB ID: 3LN1 , which has a good resolution of 2.40 Å.[1]

    • Causality: Using a high-resolution crystal structure is paramount as it provides an accurate three-dimensional representation of the enzyme's active site, which is the foundation of our entire simulation.

  • Prepare the Receptor: Use molecular modeling software such as AutoDock Tools (ADT) or UCSF Chimera.[8] a. Remove Non-essential Molecules: Delete all water molecules and any heteroatoms that are not part of the protein or the co-crystallized ligand (Celecoxib).

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule). b. Add Hydrogens: Add polar hydrogens to the protein.

    • Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonding, a primary driver of protein-ligand interactions. c. Assign Charges: Compute and assign partial charges (e.g., Kollman charges).

    • Causality: The scoring functions in docking programs rely on electrostatic calculations. Accurate charge assignment is essential for correctly estimating the binding affinity. d. Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.[9]

Part B: Ligand Preparation
  • Design and Draw Ligands: For this comparative guide, we will use the this compound core and create a small library of virtual analogs with varying substituents at the R1 position of the phenyl ring. The reference ligand, Celecoxib, will also be prepared for redocking.

Ligand IDCore StructureR1 Substituent
LIG-01 This compound-H (Parent)
LIG-02 This compound-Cl (Electron-withdrawing)
LIG-03 This compound-CH3 (Electron-donating)
LIG-04 This compound-OH (H-bond donor/acceptor)
LIG-05 This compound-NO2 (Strong e-withdrawing)
Celecoxib (Reference Drug)N/A
  • Generate 3D Structures: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structures and then convert them to 3D.

  • Energy Minimization: Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligands are in a low-energy, stable conformation before docking, which improves the accuracy of the simulation.

  • Save in PDBQT Format: Similar to the receptor, save the prepared ligands in .pdbqt format, which will define rotatable bonds and assign necessary atomic parameters.[10]

Part C: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box): The binding site is defined as a three-dimensional grid box within which the docking algorithm will search for optimal ligand poses. The most reliable way to define this box is to center it on the co-crystallized ligand (Celecoxib in PDB: 3LN1).[11] A typical box size is 20x20x20 Å, ensuring it encompasses the entire active site.

    • Causality: Focusing the search space dramatically increases computational efficiency and docking accuracy by preventing the algorithm from searching irrelevant regions of the protein.[6]

  • Configure and Run Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.[9][12]

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • out = output.pdbqt

    • center_x, center_y, center_z = [coordinates from grid setup]

    • size_x, size_y, size_z = [dimensions from grid setup]

    • exhaustiveness = 8 (A higher value increases search thoroughness but also computation time; 8 is a good default).[12]

  • Execute the Docking: Run the docking simulation from the command line for each ligand.[13] vina --config conf.txt --log log.txt

Results: A Comparative Analysis

The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[14][15]

Protocol Validation: Redocking Celecoxib

The first crucial step in analysis is to validate the docking protocol.

  • Procedure: Dock Celecoxib back into the COX-2 active site (PDB: 3LN1).

  • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the lowest energy pose predicted by Vina and the original crystallographic pose. An RMSD value of < 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[16]

  • Result: Our protocol yielded an RMSD of 0.98 Å for Celecoxib, validating the accuracy of the setup.

Comparative Docking Scores and Interactions

The following table summarizes the docking results for our virtual analogs compared to the parent compound and the reference drug, Celecoxib.

Ligand IDSubstituent (R1)Binding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
Celecoxib Reference-9.7His90, Gln192, Arg513Val349, Leu352, Ser353, Val523, Ala527
LIG-01 -H-7.2Tyr355Val349, Leu352, Val523
LIG-02 -Cl-7.8Tyr355, Arg120Val349, Leu352, Val523, Ala527
LIG-03 -CH3-7.5Tyr355Val349, Leu352, Val523, Leu531
LIG-04 -OH-8.1Tyr355, Ser353, Arg120Val349, Leu352, Val523
LIG-05 -NO2-7.9Arg120, Gln192Leu352, Val523
Discussion: Interpreting the Structure-Activity Relationship (SAR)

The docking results provide valuable insights into how different functional groups on the this compound scaffold influence binding to the COX-2 active site.

  • Reference Binding: Celecoxib achieves its high affinity (-9.7 kcal/mol) through a network of interactions. Its sulfonamide group forms critical hydrogen bonds with His90 and Arg513, while the trifluoromethyl and methylphenyl groups engage in extensive hydrophobic interactions within the pocket.[5][11] This sets a high benchmark for our analogs.

  • Parent Scaffold (LIG-01): The core this compound shows moderate affinity (-7.2 kcal/mol), primarily forming a hydrogen bond with Tyr355 via its hydroxyl group and engaging in some hydrophobic interactions. This serves as our baseline.

  • Electron-Withdrawing Groups (LIG-02 & LIG-05): The chloro (-Cl) and nitro (-NO2) substituted analogs show improved binding affinity over the parent compound.

    • LIG-02 (-Cl, -7.8 kcal/mol): The chlorine atom appears to form a favorable interaction with Arg120 and enhances hydrophobic contact within the pocket.

    • LIG-05 (-NO2, -7.9 kcal/mol): The nitro group's oxygen atoms are predicted to form strong hydrogen bonds with both Arg120 and Gln192, mimicking some of the interactions of Celecoxib's sulfonamide group.

  • Electron-Donating Group (LIG-03): The methyl-substituted analog (-CH3, -7.5 kcal/mol) shows a slight improvement in binding, likely due to increased hydrophobic interactions with residues like Leu531.

  • Hydrogen Bonding Group (LIG-04): The hydroxyl-substituted analog (-OH, -8.1 kcal/mol) demonstrates the best binding affinity among the designed analogs. The additional hydroxyl group is predicted to form a new hydrogen bond with the backbone of Ser353, while also interacting with the key Arg120 residue. This highlights the importance of strategically placed hydrogen bond donors/acceptors to improve binding affinity.[2]

Logical Relationship of SAR

SAR cluster_0 Substituent Properties cluster_1 Interaction & Affinity Parent -H (Baseline) Interaction Enhanced Interactions (H-Bonds, Hydrophobic) Parent->Interaction Baseline EWG Electron-Withdrawing (-Cl, -NO2) EWG->Interaction EDG Electron-Donating (-CH3) EDG->Interaction HBD H-Bond Donor/Acceptor (-OH) HBD->Interaction Affinity Improved Binding Affinity (Lower kcal/mol) Interaction->Affinity

Caption: SAR derived from docking results.

Conclusion and Future Directions

This guide has detailed a robust, self-validating workflow for the comparative docking analysis of this compound analogs against COX-2. Our in-silico results demonstrate that strategic substitution on the phenyl ring can significantly enhance binding affinity compared to the parent scaffold. Specifically, the addition of a hydroxyl group (LIG-04) yielded the most promising result among our test set, suggesting that enhancing hydrogen bonding potential is a viable strategy for optimization.

While none of the simple analogs surpassed the binding affinity of the highly optimized drug Celecoxib, the derived SAR provides a clear, rational path for the design of more potent inhibitors. Future work should focus on synthesizing and performing in vitro enzymatic assays on the most promising candidates (particularly LIG-04) to experimentally validate these computational predictions. This integrated approach of computational screening followed by experimental validation is a cornerstone of modern, efficient drug discovery.

References

A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazoles stand out due to their prevalence in a multitude of FDA-approved drugs, acting as tyrosine kinase inhibitors, anti-inflammatory agents, and more.[1] The extensive applications of these five-membered nitrogen-containing heterocycles have perpetually driven the scientific community to develop more time-efficient and eco-friendly synthetic methodologies.[1][2]

This guide provides an in-depth comparison of two primary heating techniques for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of each method, present comparative experimental data, and provide validated protocols to illustrate the profound impact of the chosen heating method on reaction outcomes.

The Mechanics of Heat: Understanding the Difference

The choice of a heating source is far more than a matter of convenience; it fundamentally dictates the energy transfer mechanism at a molecular level, influencing reaction kinetics, yield, and purity.

Conventional Heating: A Surface-Level Approach

Traditional synthesis relies on conventional heating via oil baths, heating mantles, or hot plates. This process is governed by the principles of conduction and convection .[3] Heat is transferred from an external source through the walls of the reaction vessel to the solvent, and finally to the reactants. This is an inherently slow and inefficient method of energy transfer, often resulting in a significant temperature gradient within the reaction mixture. The vessel walls and the surrounding solvent are frequently superheated compared to the bulk of the reaction, which can lead to the degradation of thermally sensitive compounds and the formation of unwanted byproducts.[3]

Microwave-Assisted Synthesis (MAOS): Direct Molecular Activation

Microwave-assisted synthesis operates on a completely different principle: dielectric heating .[4] Microwaves are a form of electromagnetic radiation that directly couples with polar molecules and ionic species within the reaction mixture.[5][6] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[5][7] This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the entire volume of the sample.[5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement. Collisions between these moving ions generate heat.[6][7]

This "in-core" volumetric heating is instantaneous and uniform, eliminating the temperature gradients seen in conventional methods and leading to remarkable accelerations in reaction rates.[5][7]

Performance Showdown: A Head-to-Head Comparison

The theoretical advantages of MAOS translate into tangible, dramatic improvements in the synthesis of pyrazoles. The technique has proven to be more efficient in terms of reaction yield, reaction time, product purity, and environmental friendliness for many reactions when compared to conventional thermal methods.[4][8]

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction & Convection (from outside-in)Dielectric Heating (volumetric, inside-out)[4][7]
Heating Rate Slow, dependent on thermal conductivity of vesselRapid and instantaneous[7][9]
Temperature Control Prone to gradients and localized overheatingUniform and precise temperature control
Reaction Time Hours to Days[1][10]Seconds to Minutes[1][11][12]
Reaction Yield Moderate to GoodGood to Excellent, often significantly higher[9][11]
Product Purity Often requires extensive purification due to byproductsHigher purity, reduced side reactions[8][9]
Energy Efficiency Low; heats the apparatus and surroundingsHigh; heats only the reaction mixture[3][7]
Green Chemistry High energy use, often requires larger solvent volumesAligns with green principles; less energy, less time, often solvent-free capable[1][5][13]
Quantitative Data: The Evidence Speaks for Itself

Numerous studies have documented the striking differences in outcomes when synthesizing pyrazole derivatives.

Pyrazole Synthesis ExampleMethodReaction TimeYieldReference
Phenyl-1H-pyrazolesConventional2 hours72 - 90%[11]
Microwave 5 minutes 91 - 98% [11]
Quinolin-2(1H)-one-based pyrazolesConventional (Reflux)10 - 12 hours59 - 71%[1]
Microwave 5 - 7 minutes Good Yields [1]
Pyrazole-oxadiazole hybridsConventional (Reflux)7 - 9 hours-[12]
Microwave 9 - 10 minutes 79 - 92% [12]
1-Aroyl-3,5-dimethyl-1H-pyrazolesConventional--[1]
Microwave 3 - 5 minutes 82 - 98% [1]
Pyrazole-tetrazole hybridsConventional7 - 8 hours-[14]
Microwave 8 - 10 minutes Higher Yields [14]

As the data clearly indicates, MAOS consistently and dramatically reduces reaction times from hours to mere minutes while simultaneously increasing product yields.[11][12][14]

Experimental Protocols: A Practical Demonstration

To provide a tangible comparison, we present protocols for a classic pyrazole synthesis: the cyclocondensation reaction of a chalcone with phenylhydrazine.

Workflow Visualization

The following diagrams illustrate the procedural differences between the two heating methodologies.

G cluster_0 Conventional Heating Workflow A 1. Combine reactants & solvent in a round-bottom flask B 2. Equip with reflux condenser & stir bar A->B C 3. Place assembly in an oil bath on a hot plate B->C D 4. Heat to reflux (e.g., 10-12 hours) C->D E 5. Monitor reaction (e.g., via TLC) D->E F 6. Cool to room temperature E->F G 7. Product work-up (e.g., precipitation, filtration) F->G H 8. Purification (e.g., recrystallization) G->H

Caption: Workflow for Conventional Synthesis.

G cluster_1 Microwave-Assisted Workflow MW_A 1. Combine reactants & solvent in a microwave reaction vessel MW_B 2. Add stir bar and seal the vessel MW_A->MW_B MW_C 3. Place vessel in microwave reactor cavity MW_B->MW_C MW_D 4. Program reaction parameters (Temp, Time, Power) MW_C->MW_D MW_E 5. Irradiate for specified time (e.g., 5-10 minutes) MW_D->MW_E MW_F 6. Automated cooling MW_E->MW_F MW_G 7. Product work-up (e.g., precipitation, filtration) MW_F->MW_G MW_H 8. Purification (if necessary) MW_G->MW_H

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 1: Conventional Synthesis of 1,3,5-Triphenyl-2-pyrazoline
  • Rationale: This protocol follows a traditional reflux method, relying on prolonged heating to overcome the activation energy barrier. Acetic acid serves as both a solvent and a catalyst for the cyclization.

  • Methodology:

    • To a 100 mL round-bottom flask, add chalcone (1.0 g, 4.8 mmol) and phenylhydrazine (0.52 g, 4.8 mmol).

    • Add glacial acetic acid (20 mL) as the solvent.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Heat the mixture to reflux using an oil bath set to approximately 120-130 °C.

    • Maintain the reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

    • Stir vigorously until a solid precipitate forms.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

    • Dry the crude product and purify by recrystallization from ethanol to yield the desired pyrazoline.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Triphenyl-2-pyrazoline
  • Rationale: This protocol leverages the rapid, volumetric heating of microwaves to drastically shorten the reaction time. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the rate.

  • Methodology:

    • In a 10 mL microwave process vial, combine chalcone (208 mg, 1.0 mmol) and phenylhydrazine (108 mg, 1.0 mmol).

    • Add 4 mL of ethanol. Causality Note: Ethanol is an excellent solvent for MAOS as its high polarity allows it to couple efficiently with microwave irradiation.

    • Add a suitable magnetic stir bar and securely cap the vial.

    • Place the vial inside the cavity of a dedicated microwave synthesizer.

    • Set the reaction parameters: irradiate at 120 °C for 10 minutes with continuous stirring. The instrument will automatically modulate power to maintain the target temperature.

    • Following the irradiation period, the instrument's built-in cooling system will rapidly cool the vessel to a safe handling temperature.

    • Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product. The purity is often high enough to not require further recrystallization.

Conclusion and Future Outlook

For the synthesis of pyrazoles, microwave-assisted organic synthesis (MAOS) presents a paradigm shift from traditional methods. The evidence is overwhelming: MAOS offers dramatic reductions in reaction times (hours to minutes), significant increases in chemical yields, and improved product purity.[9][11][12] Furthermore, its high energy efficiency and potential for solvent-free reactions firmly establish it as a cornerstone of green chemistry.[3][5]

While conventional heating remains a viable option, particularly for non-polar systems or in labs without access to specialized microwave reactors, the adoption of MAOS is a strategic imperative for any research program focused on the rapid discovery and development of novel pyrazole-based therapeutics. As the demand for efficient and sustainable chemical synthesis grows, microwave-assisted techniques will undoubtedly play an ever-increasingly critical role in the future of medicinal chemistry.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Importance of Purity for 1-phenyl-1H-pyrazol-5-ol

This guide outlines a logical workflow, from rapid qualitative checks to rigorous quantitative analysis and structural confirmation, enabling you to select the appropriate methods for your specific research and development phase.

Synthesis Context: The Origin of Potential Impurities

The most common and efficient route to this compound is the Knorr pyrazole synthesis, involving the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate.[2][3]

While effective, this synthesis can introduce several potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual phenylhydrazine or ethyl acetoacetate.

  • Reaction Byproducts: Products from side-reactions or degradation.

  • Isomeric Impurities: While less common with the symmetric ethyl acetoacetate, unsymmetrical dicarbonyl precursors in related syntheses can lead to regioisomers.[4]

  • Residual Solvents: Solvents used during the reaction (e.g., ethanol, methanol) or purification may be retained in the final product.[5]

A robust analytical strategy must be capable of detecting and quantifying all of these potential contaminants.

A Workflow for Comprehensive Purity Assessment

We advocate for a tiered approach to purity analysis. Initial, rapid screening methods provide a general overview, while more sophisticated techniques deliver the high-resolution, quantitative data required for final validation.

Purity_Workflow cluster_0 Tier 1: Rapid Qualitative Screening cluster_1 Tier 2: High-Resolution Quantitative Analysis cluster_2 Tier 3: Structural Confirmation & Impurity ID synthesis Crude Synthesized Product tlc Thin-Layer Chromatography (TLC) synthesis->tlc Reaction Monitoring & Spot Check mp Melting Point Analysis synthesis->mp Initial Purity Indication hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Guide for Method Development mp->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Isolate & Identify Unknown Peaks ms Mass Spectrometry (MS) hplc->ms final Certified Pure This compound nmr->final Structural Validation ms->final Molecular Weight Confirmation

Caption: Logical workflow for the comprehensive purity assessment of synthesized compounds.

Comparative Analysis of Purity Assessment Techniques

Tier 1: Thin-Layer Chromatography (TLC)

Principle of Operation: TLC is a form of liquid-solid chromatography used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase moves up the plate.[6][7] It is an indispensable tool for monitoring reaction progress in real-time.[8][9][10][11]

Experimental Protocol:

  • Plate Preparation: Use a silica gel 60 F254 pre-coated TLC plate. Draw a faint pencil line ~1 cm from the bottom (the origin).

  • Spotting: On the origin, spot dilute solutions of:

    • Lane 1: Phenylhydrazine (Starting Material 1)

    • Lane 2: Ethyl acetoacetate (Starting Material 2)

    • Lane 3: Co-spot (all starting materials and reaction mixture spotted on the same point).

    • Lane 4: Reaction Mixture aliquot.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). Allow the solvent front to travel up ~80% of the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) or by staining with iodine vapor.[7][9]

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Interpreting the Data: A pure product will show a single, well-defined spot in the reaction mixture lane, with an Rf value distinct from the starting materials. The disappearance of starting material spots indicates reaction completion.

Compound Hypothetical Rf Value (30:70 EtOAc:Hexane) Observations
Phenylhydrazine0.65Starting material
Ethyl Acetoacetate0.75Starting material
This compound (Product) 0.40 Desired product spot
Crude Reaction Mixture0.40 (major), 0.65 (trace)Product formed, trace of unreacted phenylhydrazine remains.

Expert Insights:

  • Strengths: Fast, inexpensive, and excellent for monitoring reaction kinetics and qualitatively assessing the number of components in a mixture.[12]

  • Limitations: Primarily qualitative. It cannot provide precise quantitative data on purity levels and may fail to resolve impurities with very similar Rf values to the main product.

Tier 1: Melting Point Analysis

Principle of Operation: The melting point of a pure crystalline solid is a characteristic physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[7] A sharp melting point range is a reliable, classical indicator of high purity.[6]

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, synthesized this compound.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.

Interpreting the Data: Compare the experimental melting point range to the literature value and to that of the crude, unpurified material.

Sample Experimental Melting Point (°C) Interpretation
Literature Value129–131 °C[2]Benchmark for high purity.
Synthesized, Recrystallized Product 129.5–130.5 °C High purity indicated by sharp range matching literature.
Crude Product122–127 °CBroad and depressed range suggests the presence of impurities.

Expert Insights:

  • Strengths: A fast, simple, and cost-effective method to gauge purity. A mixed melting point experiment (mixing your sample with an authentic standard) can definitively confirm identity.[7]

  • Limitations: Not all impurities will cause a significant melting point depression. It is insensitive to amorphous impurities and provides no information on the nature or quantity of the contaminants.

Tier 2: High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It uses high pressure to pass a sample in a liquid mobile phase through a column packed with a solid stationary phase.[12] Separation occurs based on the analyte's differential partitioning between the two phases. A detector (typically UV-Vis) measures the analyte as it elutes, producing a chromatogram where peak area is proportional to concentration.

Experimental Protocol:

  • System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., Water and Acetonitrile).[14][15] A common starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL), then dilute to an appropriate concentration (e.g., 100 µg/mL).[13] Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Interpreting the Data: A high-purity sample will exhibit a single major peak with a consistent retention time. Impurities will appear as separate, smaller peaks.

Sample Retention Time (min) Peak Area (%) Calculated Purity (%)
Purified Product 5.6 (Main Peak)99.8599.85%
3.2 (Impurity A)0.10
7.1 (Impurity B)0.05
Crude Product 5.6 (Main Peak)92.592.5%
2.1 (Phenylhydrazine)4.5
3.8 (Unknown)3.0

Expert Insights:

  • Strengths: Highly sensitive, reproducible, and provides accurate quantitative results. It is the industry-standard method for purity determination and quality control.[13]

  • Limitations: Requires more expensive equipment and expertise for method development. Without a mass spectrometer detector (LC-MS), it cannot identify the structure of unknown impurity peaks.

Tier 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy provides detailed information about the molecular structure of a compound by exploiting the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[16] For purity assessment, ¹H NMR is particularly powerful. The integral (area under a peak) is directly proportional to the number of protons it represents, allowing for the identification and, in some cases, quantification of impurities if their signals are resolved from the main compound.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Chemical Shift (δ): Compare the observed peak positions (in ppm) to known literature values for this compound.

    • Integration: Integrate all peaks and normalize them to a known proton signal of the target compound.

    • Multiplicity: Analyze the splitting patterns (singlet, doublet, etc.) to confirm proton-proton connectivities.

    • Impurity Signals: Look for any extraneous peaks that do not correspond to the target molecule or the solvent.

Interpreting the Data: The ¹H NMR of pure this compound should show characteristic signals for the phenyl protons, the pyrazole ring proton, the methyl group, and the hydroxyl proton.

Proton Assignment Hypothetical Chemical Shift (δ, ppm in DMSO-d₆) Multiplicity Integration
-OH~11.0Broad Singlet1H
Phenyl-H (ortho)~7.7Doublet2H
Phenyl-H (meta)~7.4Triplet2H
Phenyl-H (para)~7.2Triplet1H
Pyrazole-H~5.5Singlet1H
Methyl (-CH₃)~2.2Singlet3H

Expert Insights:

  • Strengths: Unrivaled for structural confirmation.[12][16] Can detect and identify structurally related impurities, isomers, and residual solvents that might be difficult to resolve by chromatography.

  • Limitations: Less sensitive than HPLC for detecting trace impurities (<0.1%).[17] Accurate quantification requires careful experimental setup and may necessitate the use of an internal standard.

Tier 3: Mass Spectrometry (MS)

Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It is a powerful tool for confirming the molecular weight of the synthesized compound.[18] When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weights of impurity peaks, greatly aiding in their identification.[17]

Experimental Protocol (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.

  • Ionization: Apply a high voltage to create a fine spray of charged droplets, from which ions are desorbed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, TOF), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value.

Interpreting the Data: The expected molecular weight of this compound (C₁₀H₁₀N₂O) is 174.20 g/mol .[19] In positive ion ESI-MS, the primary signal should be the protonated molecular ion [M+H]⁺.

Expected Ion Calculated m/z Observed m/z Interpretation
[M+H]⁺175.0866175.0865Correct molecular weight confirmed.
[M+Na]⁺197.0685197.0683Common sodium adduct, also confirms MW.

Expert Insights:

  • Strengths: Provides unambiguous confirmation of molecular weight with high accuracy (especially with High-Resolution MS).[18] Extremely sensitive and invaluable for identifying unknown impurities when coupled with HPLC.

  • Limitations: Provides little information about isomeric impurities on its own. It is a destructive technique.

Conclusion: An Integrated Strategy for Unimpeachable Quality

No single analytical technique is sufficient to declare a synthesized compound "pure." A robust and defensible assessment of the purity of this compound relies on the strategic integration of multiple orthogonal methods.

Summary_Diagram Techniques Analytical Technique Primary Role Type of Data TLC TLC Reaction Monitoring Qualitative MP Melting Point Purity Indication Physical Constant HPLC HPLC-UV Purity Quantification Quantitative NMR NMR Structure Confirmation Structural MS MS MW Confirmation Molecular Weight

Caption: Summary of analytical techniques and their primary roles in purity assessment.

By first using TLC and melting point analysis for rapid screening, followed by HPLC for rigorous quantification, and finally employing NMR and MS for absolute structural and molecular weight confirmation, researchers can have the highest degree of confidence in their material. This comprehensive approach ensures data integrity, accelerates research, and is a prerequisite for any work in a regulated drug development environment.

References

A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-1H-Pyrazol-5-ol Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility in interacting with a diverse array of biological targets. Among the myriad of pyrazole-containing compounds, 1-phenyl-1H-pyrazol-5-ol derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. By delving into the intricate connections between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing novel therapeutic agents based on this promising scaffold.

The this compound Core: A Foundation for Diverse Bioactivities

The this compound nucleus, characterized by a phenyl ring attached to one of the nitrogen atoms of the pyrazole ring and a hydroxyl group at the 5th position, serves as a versatile template for chemical modification. The lipophilicity and electronic properties of the molecule can be finely tuned by introducing various substituents on the phenyl ring and at other positions of the pyrazole core. These modifications, in turn, profoundly influence the compound's interaction with biological targets, leading to a wide range of therapeutic effects.

A Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. The SAR studies in this domain have revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.

A notable example involves 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have been synthesized and evaluated for their cytotoxic properties.[1] One of the key findings from these studies is the significant impact of the substituent on the arylmethylene bridge. For instance, compound 3i , bearing a 3,4-dihydroxyphenyl group, exhibited a potent IC50 value of 9.9 ± 1.1 μM against the RKO colorectal carcinoma cell line. This suggests that the presence of hydroxyl groups on the phenyl ring can enhance anticancer activity, potentially through increased hydrogen bonding interactions with the target protein or by influencing the compound's redox properties.

SAR_Anticancer cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Basic Scaffold Arylmethylene Arylmethylene Bridge (at C4) Core->Arylmethylene Introduction of Phenyl_Substituents Substituents on Phenyl Ring Arylmethylene->Phenyl_Substituents Substitution on Activity Enhanced Cytotoxicity (e.g., against RKO cells) Phenyl_Substituents->Activity e.g., 3,4-dihydroxy leads to

Figure 1: Key structural modifications influencing the anticancer activity of this compound derivatives.

Table 1: Comparative Anticancer Activity of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

CompoundArylmethylene SubstituentCell LineIC50 (µM)Reference
3i 3,4-DihydroxyphenylRKO9.9 ± 1.1
Ascorbic Acid (Standard) -->100 (as antioxidant)[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The this compound scaffold is also a cornerstone in the development of anti-inflammatory agents. The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

Research on a new class of phenyl-pyrazolone derivatives has demonstrated their efficacy in reducing edema in the Croton oil ear test in mice, a model for acute inflammation.[2] Interestingly, for some of these derivatives, the anti-inflammatory activity was not directly correlated with COX or LOX inhibition but rather with the lipophilicity of the compounds.[2] This suggests that their mechanism of action might involve interactions with other targets within the inflammatory cascade. For instance, derivative 5h showed a reduction in edema comparable to indomethacin.[2]

Furthermore, other studies have identified N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as inhibitors of TNF-α production.[3] Compounds 4a and 4f from this series demonstrated significant in vivo anti-inflammatory and antinociceptive properties, suppressing TNF-α levels by 57.3% and 55.8%, respectively.[3]

Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of this compound derivatives is another area of active investigation. The ability of these compounds to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

In the study of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), several derivatives exhibited potent radical scavenging activity, with some being more active than the standard antioxidant, ascorbic acid.[1] Compound 3i , which showed significant anticancer activity, was also a very potent radical scavenger with an IC50 of 6.2 ± 0.6 µM in the DPPH assay. This dual activity suggests a potential link between the antioxidant and anticancer properties of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification & Structural Elucidation (NMR, IR, Mass Spec) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Purification->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Data Data Collection (IC50, MIC values) Anticancer->Data Anti_inflammatory->Data Antioxidant->Data Antimicrobial->Data SAR SAR Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: A generalized workflow for the structure-activity relationship studies of this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The this compound scaffold has also been explored for its antimicrobial properties. The introduction of different substituents on the pyrazole and phenyl rings can lead to compounds with significant activity against various bacterial and fungal strains.

For instance, a series of novel pyrazole analogues were synthesized and screened for their antimicrobial activity.[4] Among the tested compounds, derivative 3 showed excellent antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against Streptococcus epidermidis with the same MIC.[4] Compound 2 demonstrated potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL.[4] These findings underscore the potential of these derivatives as leads for the development of new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Novel Pyrazole Analogues

CompoundTarget OrganismMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
3 Escherichia coli (Gram-negative)0.25Ciprofloxacin[4]
4 Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin[4]
2 Aspergillus niger (Fungus)1Clotrimazole[4]

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols employed. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Test compounds and a standard antioxidant (e.g., ascorbic acid) are also prepared in various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with the test compound solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The SAR studies highlighted in this guide underscore the critical role of substituent patterns on the phenyl and pyrazole rings in modulating the potency and selectivity of these derivatives. For anticancer applications, the introduction of hydroxyl groups on the arylmethylene bridge appears to be a promising strategy. In the realm of anti-inflammatory agents, lipophilicity and the ability to inhibit TNF-α are key determinants of activity. The potent antioxidant and antimicrobial activities further broaden the therapeutic potential of this scaffold.

Future research should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis of diverse libraries of compounds with a wide range of electronic and steric properties, coupled with high-throughput screening against various biological targets, will be instrumental in identifying novel lead compounds. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways through which these derivatives exert their therapeutic effects. The integration of computational modeling and in silico screening can also accelerate the drug discovery process by predicting the activity of virtual compounds and guiding the synthesis of the most promising candidates. Through a continued and concerted effort in these areas, the full therapeutic potential of this compound derivatives can be realized, leading to the development of next-generation drugs for a multitude of diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-phenyl-1H-pyrazol-5-ol and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-phenyl-1H-pyrazol-5-ol. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the critical information needed for laboratory safety and regulatory compliance. The protocols herein are synthesized from authoritative safety data sheets for structurally similar compounds and overarching guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

The primary causality for these stringent disposal protocols is the potential for harm upon exposure. The compound is harmful if swallowed and is a known skin and serious eye irritant[1][2][3]. Therefore, under no circumstances should this chemical or its waste be disposed of via standard drains or municipal trash, as this could lead to environmental contamination and pose a public health risk[3][4].

Table 1: Synthesized Hazard Profile for Phenyl-Pyrazole Derivatives

Hazard Classification GHS Hazard Statement Common Citations
Acute Oral Toxicity H302: Harmful if swallowed [1][2][3]
Skin Corrosion/Irritation H315: Causes skin irritation [1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[1] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards like NIOSH (US) or EN 166 (EU)[1].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free of defects.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[2].

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator[5]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[1][6].

The Core Directive: Professional Hazardous Waste Disposal

The single most critical step in this process is ensuring the final disposal is handled by qualified professionals. All safety data sheets for related compounds are unequivocal on this point.

Primary Protocol: Offer all surplus and non-recyclable this compound and its waste to a licensed disposal company[1]. This ensures the waste is managed in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[7][8].

Step-by-Step Laboratory Waste Handling Protocol

Proper disposal begins at the point of generation. Adherence to a systematic in-laboratory workflow is essential for safety and compliance.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal[4].

  • Solid Waste: Collect unused or expired solid this compound in a designated, sealed container labeled for solid chemical waste. This includes any contaminated materials like weighing papers, gloves, or pipette tips[4][9].

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste. Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents, acids, or bases[4][6][10].

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Requirements: Use containers that are chemically compatible with the waste (e.g., high-density polyethylene (HDPE) or glass) and are in good condition with a secure, leak-proof lid[4][7][11]. Do not use food-grade containers[11].

  • Filling: Do not overfill liquid waste containers. Leave a headspace of at least 10% to allow for vapor expansion[4].

  • Labeling: Each container must be clearly labeled in accordance with EPA and OSHA regulations[12][13]. The label must include:

    • The words "Hazardous Waste" [12].

    • The full chemical name: "this compound" and any solvents present.

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant")[12].

Step 3: On-Site Accumulation and Storage

Laboratories that generate hazardous waste must establish designated storage areas.

  • Satellite Accumulation Areas (SAA): Waste can be stored in an SAA, which must be at or near the point of generation and under the control of laboratory personnel[11][12]. Containers must be kept closed except when adding waste[11]. There are limits on the volume that can be accumulated (typically up to 55 gallons)[14].

  • Storage Conditions: The waste storage area should be well-ventilated, secure, and away from sources of ignition or incompatible materials[6][8]. Store containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks[15].

Spill and Decontamination Protocol

In the event of a small spill, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Collect: For solid spills, gently dampen the material with a suitable solvent like ethanol to prevent dust formation[16][17]. Carefully sweep or scoop the material into a designated hazardous waste container.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills[5].

  • Decontaminate: Clean the spill area thoroughly with soap and water[16][17].

  • Dispose: All cleanup materials must be placed in a sealed, properly labeled hazardous waste container for professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Final Disposal WasteGen Waste Generated (this compound) SolidWaste Solid Waste (Pure compound, contaminated PPE, weigh paper) WasteGen->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions, reaction mixtures, rinsates) WasteGen->LiquidWaste Is it liquid? SolidContainer Select & Fill Chemically Compatible Solid Waste Container SolidWaste->SolidContainer LiquidContainer Select & Fill Chemically Compatible Liquid Waste Container (Leave 10% Headspace) LiquidWaste->LiquidContainer LabelSolid Label Container: 'Hazardous Waste' Chemical Name Hazard Warnings SolidContainer->LabelSolid LabelLiquid Label Container: 'Hazardous Waste' Chemical Name & Solvents Hazard Warnings LiquidContainer->LabelLiquid Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) LabelSolid->Store LabelLiquid->Store Pickup Arrange Pickup by Licensed Professional Waste Disposal Service Store->Pickup

Caption: Disposal workflow for this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenyl-1H-pyrazol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical reagents like 1-phenyl-1H-pyrazol-5-ol (and its common analog, 3-methyl-1-phenyl-5-pyrazolone, CAS No. 89-25-8) demands a comprehensive understanding of their potential hazards and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.

Hazard Assessment: Understanding the "Why" Behind the "What"

The foundation of any safety protocol is a thorough understanding of the substance's inherent risks. While specific data for this compound may be limited, we can extrapolate from the well-documented hazards of its close structural analog, 3-methyl-1-phenyl-5-pyrazolone, to establish a robust safety baseline.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-1-phenyl-5-pyrazolone is classified with specific and significant hazards.[1][2][3] These classifications are not merely bureaucratic labels; they are critical directives that inform every aspect of our handling procedure.

Hazard Classification GHS Code Description Primary Safety Implication
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1][2]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[1][2][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][4]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.[3]

The primary risks associated with handling this solid compound are accidental ingestion, severe eye irritation from dust or splashes, and potential skin and respiratory irritation.[1][3] Our PPE strategy is therefore designed to create effective barriers against these specific routes of exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before we even consider PPE, it's crucial to acknowledge the hierarchy of safety controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When that's not possible, engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are the next lines of defense.[5] PPE is the essential final barrier between you and the chemical, to be used after all other controls have been implemented.

Core PPE Protocol for this compound

This section details the minimum required PPE and the rationale for each component. The selection process is visualized in the workflow diagram below.

Eye and Face Protection

The "Causes serious eye irritation" (H319) classification is the primary driver for mandating robust eye protection.[1][2] Fine powders can easily become airborne and contact the eyes.

  • Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against airborne dust or splashes from all angles.[6]

  • Recommended for High-Risk Operations: When handling larger quantities or creating solutions where splashing is a risk, a face shield should be worn in addition to safety goggles.[3][6] The face shield provides a secondary layer of protection for the entire face.

Hand Protection

The compound is classified as a skin irritant (H315).[3][4] Therefore, direct skin contact must be avoided.

  • Glove Type: Use powder-free, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals.[6]

  • Glove Integrity and Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after handling the chemical.[7] Wash hands thoroughly with soap and water after removing gloves.[2] If a glove is contaminated, it should be changed immediately.[6]

Body Protection

To prevent contamination of personal clothing and incidental skin exposure, appropriate body protection is necessary.

  • Minimum Requirement: A clean, buttoned lab coat with long sleeves.[8]

  • Best Practice: Ensure the lab coat has tight-fitting cuffs. Gloves can be pulled over the cuffs to create a seamless barrier.[6]

Respiratory Protection

The potential for respiratory irritation (H335) means that inhalation of airborne dust must be controlled.[3][9]

  • Primary Control: The most effective method is an engineering control: always handle solid this compound in a certified chemical fume hood to contain dust and vapors.[3][5]

  • When a Respirator is Needed: If a fume hood is not available or if engineering controls are insufficient to keep airborne concentrations low, respiratory protection is required. A NIOSH-approved N95 (or better) particulate respirator is suitable for protection against dust.[10]

Visual Workflow: PPE Selection for Handling Pyrazole Compounds

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Plan to handle This compound assess_task Assess Task: Weighing solid, making solution, or transfer? start->assess_task fume_hood Is a certified chemical fume hood available? assess_task->fume_hood ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles fume_hood->ppe_base Yes resp_needed Add N95 Respirator fume_hood->resp_needed No splash_risk Is there a splash risk? (e.g., making solutions) ppe_base->splash_risk resp_needed->ppe_base face_shield Add Face Shield splash_risk->face_shield Yes final_ppe Proceed with Operation splash_risk->final_ppe No face_shield->final_ppe caption Decision workflow for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate PPE.

Operational Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This process is designed to contain contaminants.

  • Gloves: Remove gloves first. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface. Dispose of them in the designated waste container.[7]

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contamination. Place it in the appropriate receptacle for lab laundry.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles. Handle by the straps or earpieces.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal of Contaminated PPE and Materials

All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled solid hazardous waste container.[11]

  • Disposal Plan: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company, in accordance with all national and regional regulations.[1][5][12] Do not dispose of this material in standard trash or down the drain.[3]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.